molecular formula C19H21ClFN5O2 B1671139 EGIS 11150 CAS No. 494861-87-9

EGIS 11150

カタログ番号: B1671139
CAS番号: 494861-87-9
分子量: 405.9 g/mol
InChIキー: BQNLTXZVZWVEDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Egis-11150 is a potent inhibitor of adrenergic alpha1, alpha2c, 5-HT2a, 5HT7 receptors;  Relatively selective blocker of adrenergic alpha2c over adrenergic alpha2a receptors..

特性

CAS番号

494861-87-9

分子式

C19H21ClFN5O2

分子量

405.9 g/mol

IUPAC名

4-chloro-5-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethylamino]-2-methylpyridazin-3-one

InChI

InChI=1S/C19H21ClFN5O2/c1-25-19(27)17(20)15(11-23-25)22-6-9-26-7-4-12(5-8-26)18-14-3-2-13(21)10-16(14)28-24-18/h2-3,10-12,22H,4-9H2,1H3

InChIキー

BQNLTXZVZWVEDX-UHFFFAOYSA-N

正規SMILES

CN1C(=O)C(=C(C=N1)NCCN2CCC(CC2)C3=NOC4=C3C=CC(=C4)F)Cl

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Egis-11150

製品の起源

United States

Foundational & Exploratory

EGIS-11150: A Multimodal Antipsychotic Candidate for Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational atypical antipsychotic agent that has demonstrated a promising preclinical profile for the management of schizophrenia. It exhibits a unique multimodal mechanism of action, characterized by high affinity for a range of serotonergic and adrenergic receptors, with moderate affinity for dopamine D2 receptors. Preclinical studies indicate that EGIS-11150 is effective in animal models of positive, negative, and cognitive symptoms of schizophrenia. This technical guide provides a comprehensive overview of the mechanism of action of EGIS-11150, including its receptor binding and functional activity, detailed experimental protocols from key preclinical studies, and a visualization of its proposed signaling pathways.

Core Mechanism of Action

EGIS-11150's therapeutic potential in schizophrenia is believed to stem from its distinct receptor interaction profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors, and as an inverse agonist at the 5-HT₇ receptor.[1] Notably, it displays only moderate affinity for dopamine D₂ receptors, a characteristic that may contribute to a lower risk of extrapyramidal side effects compared to classical antipsychotics.[1] This multi-target engagement is thought to synergistically modulate key neurotransmitter systems implicated in the pathophysiology of schizophrenia, including the dopaminergic, serotonergic, and glutamatergic pathways. A key aspect of its action appears to be the enhancement of hippocampal-prefrontal cortex (H-PFC) connectivity, a neural circuit known to be dysfunctional in schizophrenia.[2]

Data Presentation: Receptor Binding and Functional Activity

The following tables summarize the quantitative data available for EGIS-11150's interaction with its primary molecular targets.

Table 1: Receptor Binding Affinities of EGIS-11150

ReceptorKi (nM)
Adrenergic α₁High Affinity
Adrenergic α₂cHigh Affinity
Serotonin 5-HT₂AHigh Affinity
Serotonin 5-HT₇High Affinity
Adrenergic α₂aModerate Affinity
Dopamine D₂Moderate Affinity

Note: Specific Ki values from the primary literature are not publicly available in the reviewed abstracts. The affinities are described qualitatively.

Table 2: Functional Activity of EGIS-11150

ReceptorFunctional Effect
Adrenergic α₁, α₂c, 5-HT₂A, Dopamine D₂Functional Antagonist
Serotonin 5-HT₇Inverse Agonist

Note: Quantitative measures of functional activity (e.g., IC50, EC50) are not available in the reviewed literature.

Experimental Protocols

The preclinical efficacy of EGIS-11150 has been evaluated in a variety of rodent models relevant to the symptom domains of schizophrenia. The detailed methodologies for these key experiments are outlined below.

Phencyclidine (PCP)-Induced Hypermotility in Mice (Model for Positive Symptoms)

This model is used to assess the potential of a compound to mitigate the hyperdopaminergic state associated with psychosis.

  • Animals: Male NMRI mice.

  • Procedure:

    • Mice are habituated to the experimental room for at least one hour before testing.

    • Animals are placed individually into automated activity cages (e.g., Digiscan activity monitors).

    • Locomotor activity is recorded for a 30-minute habituation period.

    • EGIS-11150 or vehicle is administered intraperitoneally (i.p.).

    • Thirty minutes after treatment, mice are challenged with a subcutaneous (s.c.) injection of phencyclidine (PCP) at a dose of 10 mg/kg.

    • Locomotor activity is then recorded for an additional 60 minutes.

  • Endpoint: The primary endpoint is the total distance traveled or the number of beam breaks during the 60-minute post-PCP recording period. A significant reduction in PCP-induced hypermotility by EGIS-11150 compared to the vehicle-treated group indicates antipsychotic-like activity.

Inhibition of Conditioned Avoidance Response (CAR) in Rats (Model for Positive Symptoms)

The CAR test is a classic behavioral paradigm used to predict the antipsychotic efficacy of drugs.

  • Animals: Male Wistar rats.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild foot shock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of the foot shock.

  • Procedure:

    • Acquisition Phase: Rats are trained to avoid the foot shock by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each training session consists of a set number of trials.

    • Testing Phase: Once the avoidance response is consistently established, rats are treated with EGIS-11150 (i.p.) or vehicle 30-60 minutes before the test session.

    • The number of successful avoidances (crossing during the CS), escapes (crossing during the US), and failures to respond are recorded.

  • Endpoint: A selective decrease in the number of conditioned avoidance responses without a significant effect on the escape response is indicative of antipsychotic-like activity.

Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats (Model for Sensorimotor Gating Deficits)

PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

  • Animals: Male Sprague-Dawley rats or male NMRI mice.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Animals are placed in the startle chamber and allowed to acclimatize.

    • A series of trials are presented, including pulse-alone trials (e.g., 120 dB), prepulse-plus-pulse trials (e.g., a 70-90 dB prepulse preceding the 120 dB pulse), and no-stimulus trials.

    • To induce a PPI deficit, animals are pre-treated with PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).

    • EGIS-11150 or vehicle is administered prior to the PCP injection (e.g., 30 minutes before).

    • The startle amplitude for each trial type is recorded.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-plus-pulse trials compared to pulse-alone trials. The ability of EGIS-11150 to reverse the PCP-induced deficit in PPI suggests efficacy in treating sensorimotor gating impairments.[3]

Novel Object Recognition (NOR) Test in Rats (Model for Cognitive Deficits)

The NOR test evaluates recognition memory, a cognitive domain often impaired in schizophrenia.

  • Animals: Male Wistar rats.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Rats are individually habituated to the empty open-field arena for a set period on consecutive days.

    • Familiarization Phase (T1): On the test day, two identical objects are placed in the arena, and the rat is allowed to explore them for a fixed duration (e.g., 5 minutes).

    • Inter-trial Interval (ITI): The rat is returned to its home cage for a specific delay period (e.g., 1 hour).

    • Test Phase (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded for a fixed duration (e.g., 3 minutes).

    • To model cognitive deficits, rats may be sub-chronically treated with PCP prior to testing. EGIS-11150 is administered before the familiarization or test phase.

  • Endpoint: The discrimination index, calculated as the difference in time spent exploring the novel and familiar objects divided by the total exploration time, is the primary measure. A higher discrimination index indicates better recognition memory.

Mandatory Visualizations

Proposed Mechanism of Action of EGIS-11150 in Schizophrenia

EGIS-11150_Mechanism_of_Action cluster_receptors Receptor Targets cluster_pathways Neurotransmitter Pathways cluster_outcomes Therapeutic Outcomes EGIS11150 EGIS-11150 D2 D₂ EGIS11150->D2 Antagonist HT2A 5-HT₂A EGIS11150->HT2A Antagonist HT7 5-HT₇ EGIS11150->HT7 Inverse Agonist alpha1 α₁ EGIS11150->alpha1 Antagonist alpha2c α₂c EGIS11150->alpha2c Antagonist Dopamine Dopamine Pathway (Mesolimbic/Mesocortical) D2->Dopamine Modulates HT2A->Dopamine Modulates Serotonin Serotonin Pathway HT2A->Serotonin Modulates Glutamate Glutamate Pathway HT2A->Glutamate Modulates HT7->Serotonin Modulates alpha1->Dopamine Modulates alpha2c->Dopamine Modulates Positive ↓ Positive Symptoms Dopamine->Positive Cognitive ↑ Cognitive Function Dopamine->Cognitive Negative ↓ Negative Symptoms Serotonin->Negative Serotonin->Cognitive Glutamate->Cognitive

Caption: Overview of EGIS-11150's multi-receptor engagement and its impact on key neurotransmitter pathways.

Experimental Workflow for Phencyclidine-Induced Prepulse Inhibition (PPI) Disruption

PPI_Workflow start Start acclimatization Animal Acclimatization (Habituation to Startle Chamber) start->acclimatization drug_admin Drug Administration (EGIS-11150 or Vehicle) acclimatization->drug_admin pcp_admin PCP Administration (Induction of PPI Deficit) drug_admin->pcp_admin 30 min interval ppi_test Prepulse Inhibition Testing (Acoustic Startle Response Measurement) pcp_admin->ppi_test e.g., 30 min interval data_analysis Data Analysis (Calculation of %PPI) ppi_test->data_analysis end End data_analysis->end

Caption: Step-by-step workflow of the PCP-induced PPI disruption experiment.

Signaling Cascade of the 5-HT₂A Receptor (A Key Target of EGIS-11150)

5HT2A_Signaling EGIS11150 EGIS-11150 HT2A 5-HT₂A Receptor EGIS11150->HT2A Antagonism Gq_11 Gq/11 HT2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation downstream Downstream Cellular Effects (Modulation of Neuronal Excitability) Ca_release->downstream PKC_activation->downstream

Caption: Antagonistic effect of EGIS-11150 on the canonical 5-HT₂A receptor signaling pathway.

Conclusion

EGIS-11150 presents a novel and complex mechanism of action for the treatment of schizophrenia. Its broad-spectrum pharmacology, particularly its potent effects on serotonergic and adrenergic receptors coupled with moderate dopamine D2 receptor affinity, distinguishes it from existing antipsychotics. The preclinical data strongly suggest that EGIS-11150 has the potential to address not only the positive symptoms but also the challenging negative and cognitive domains of schizophrenia. Further clinical investigation is warranted to fully elucidate its therapeutic efficacy and safety profile in patients. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field to design and interpret future studies on EGIS-11150 and other multimodal antipsychotic candidates.

References

EGIS-11150: A Comprehensive Technical Review of Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational antipsychotic agent demonstrating a promising preclinical profile, not only for the management of psychosis but also for the amelioration of cognitive deficits associated with schizophrenia.[1] This document provides an in-depth technical guide on the receptor binding affinity and selectivity of EGIS-11150. The compound exhibits a multi-receptor binding profile, with high affinity for several adrenergic and serotonergic receptors, and moderate affinity for the dopamine D2 receptor.[1] Its unique pharmacology, characterized by antagonism at most target receptors and inverse agonism at the 5-HT7 receptor, underpins its potential therapeutic effects.[1] This guide summarizes the quantitative binding data, details the experimental methodologies for receptor binding assays, and visualizes the core signaling pathways associated with its primary targets.

Receptor Binding Affinity and Selectivity Profile

EGIS-11150 has been characterized by a distinct receptor binding profile, showing high to moderate affinity for a range of G-protein coupled receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders. The compound's affinity is most pronounced at adrenergic α1, serotonergic 5-HT2A, and serotonergic 5-HT7 receptors, followed by adrenergic α2c and dopamine D2 receptors.[1]

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of EGIS-11150 for its primary molecular targets are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor TargetKi (nM)Affinity LevelFunctional Activity
Adrenergic α10.5HighAntagonist
Serotonin 5-HT2A3.1HighAntagonist
Serotonin 5-HT79HighInverse Agonist
Adrenergic α2c13HighAntagonist
Dopamine D2120ModerateAntagonist
Adrenergic α2aModerate AffinityModerateAntagonist

Data sourced from Gacsályi et al., 2013, as cited in "Phenotypical Screening on Neuronal Plasticity..."

Experimental Protocols for Receptor Binding Assays

The determination of the binding affinities of EGIS-11150 to various receptors is typically conducted using in vitro radioligand binding assays. These assays measure the displacement of a specific high-affinity radiolabeled ligand from its receptor by the test compound (EGIS-11150). While the specific protocols for EGIS-11150 have not been detailed in the available literature, the following represents a standard methodology for such an assay.

General Radioligand Displacement Assay Protocol

A generalized workflow for a radioligand displacement assay is depicted below.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_quantification Quantification & Analysis ReceptorPrep Receptor Preparation (e.g., cell membranes, tissue homogenates) Incubation Incubate Receptor, Radioligand, and Test Compound to Equilibrium ReceptorPrep->Incubation Radioligand Radioligand Solution (Fixed Concentration) Radioligand->Incubation TestCompound Test Compound Dilutions (EGIS-11150) TestCompound->Incubation Filtration Rapid Filtration (Separates bound from free radioligand) Incubation->Filtration Counting Scintillation Counting (Measures radioactivity on filters) Filtration->Counting Analysis Data Analysis (Calculate IC50 and Ki values) Counting->Analysis

Fig. 1: General workflow for a radioligand displacement binding assay.

2.1.1. Materials and Reagents:

  • Receptor Source: Membranes from cells recombinantly expressing the target human receptor (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue from rodents (e.g., rat cortex for 5-HT2A receptors).

  • Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]ketanserin for 5-HT2A, [3H]prazosin for α1-adrenergic, [3H]spiperone for D2). The concentration is typically at or below the Kd of the radioligand for its receptor.

  • Test Compound: EGIS-11150, dissolved and serially diluted in an appropriate buffer.

  • Incubation Buffer: A buffer of physiological pH (e.g., Tris-HCl) containing appropriate ions (e.g., MgCl2).

  • Wash Buffer: Cold incubation buffer to wash the filters and reduce non-specific binding.

  • Filters: Glass fiber filters (e.g., GF/B or GF/C) pre-treated to reduce non-specific binding (e.g., with polyethyleneimine).

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.

2.1.2. Procedure:

  • Incubation: The receptor preparation, radioligand, and varying concentrations of EGIS-11150 are incubated together in assay tubes or microplates. A set of tubes containing a high concentration of a known non-radiolabeled ligand for the target receptor is included to determine non-specific binding.

  • Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

  • Separation: The incubation mixture is rapidly filtered through the glass fiber filters under vacuum. The filters trap the receptor-bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are quickly washed with cold wash buffer to remove any remaining unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to generate a competition curve. The concentration of EGIS-11150 that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways of EGIS-11150 Target Receptors

EGIS-11150's therapeutic effects are mediated by its interaction with the signaling pathways of its target receptors. As a functional antagonist, it blocks the downstream signaling cascades initiated by the endogenous ligands of these receptors. As an inverse agonist at the 5-HT7 receptor, it reduces the receptor's constitutive activity.

Adrenergic α1 Receptor Signaling Pathway (Antagonism)

The α1-adrenergic receptor is coupled to the Gq family of G-proteins. Its activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC). EGIS-11150, as an antagonist, blocks this pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 Alpha1R Adrenergic α1 Receptor EGIS11150->Alpha1R Blocks Gq Gq Protein Alpha1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC CellularResponse Cellular Response (e.g., Smooth Muscle Contraction) Ca->CellularResponse PKC->CellularResponse

Fig. 2: Antagonism of the Adrenergic α1 Receptor Signaling Pathway by EGIS-11150.
Adrenergic α2c Receptor Signaling Pathway (Antagonism)

The α2c-adrenergic receptor is coupled to the Gi family of G-proteins. Its activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. EGIS-11150 antagonizes this inhibitory pathway.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 Alpha2cR Adrenergic α2c Receptor EGIS11150->Alpha2cR Blocks Gi Gi Protein Alpha2cR->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Decrease ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA CellularResponse Cellular Response PKA->CellularResponse

Fig. 3: Antagonism of the Adrenergic α2c Receptor Signaling Pathway by EGIS-11150.
Serotonin 5-HT2A Receptor Signaling Pathway (Antagonism)

Similar to the α1-adrenergic receptor, the 5-HT2A receptor is coupled to Gq, activating the PLC-IP3-DAG pathway. This pathway is implicated in various central nervous system functions, and its modulation is a key mechanism of action for many antipsychotic drugs. EGIS-11150 acts as an antagonist at this receptor.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 HT2AR Serotonin 5-HT2A Receptor EGIS11150->HT2AR Blocks Gq Gq Protein HT2AR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Increase IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC NeuronalExcitability Modulation of Neuronal Excitability Ca->NeuronalExcitability PKC->NeuronalExcitability

Fig. 4: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway by EGIS-11150.
Dopamine D2 Receptor Signaling Pathway (Antagonism)

The dopamine D2 receptor, a primary target for most antipsychotic medications, is coupled to the Gi protein. Its activation inhibits adenylyl cyclase, reducing cAMP levels. EGIS-11150's moderate affinity and antagonistic action at this receptor may contribute to its antipsychotic effects with a potentially lower risk of extrapyramidal side effects.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 D2R Dopamine D2 Receptor EGIS11150->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP Decrease ATP->cAMP PKA Protein Kinase A (PKA) Inhibition cAMP->PKA DopaminergicSignaling Modulation of Dopaminergic Signaling PKA->DopaminergicSignaling

Fig. 5: Antagonism of the Dopamine D2 Receptor Signaling Pathway by EGIS-11150.
Serotonin 5-HT7 Receptor Signaling Pathway (Inverse Agonism)

The 5-HT7 receptor is coupled to the Gs family of G-proteins, and its activation stimulates adenylyl cyclase, leading to an increase in cAMP. This receptor also exhibits constitutive (agonist-independent) activity. As an inverse agonist, EGIS-11150 not only blocks the effects of serotonin but also reduces the basal, constitutive activity of the receptor, leading to a decrease in cAMP levels below baseline.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 (Inverse Agonist) HT7R Serotonin 5-HT7 Receptor (Constitutively Active) EGIS11150->HT7R Binds and Reduces Constitutive Activity Gs Gs Protein HT7R->Gs Constitutive Activation AC Adenylyl Cyclase (AC) Gs->AC Stimulates ATP ATP AC->ATP Converts cAMP_basal Basal cAMP Production ATP->cAMP_basal cAMP_reduced Reduced cAMP Production cAMP_basal->cAMP_reduced Reduced by EGIS-11150 PKA Reduced PKA Activity cAMP_reduced->PKA CellularResponse Altered Cellular Response PKA->CellularResponse

Fig. 6: Inverse Agonism of the Serotonin 5-HT7 Receptor Signaling Pathway by EGIS-11150.

Conclusion

EGIS-11150 is a novel antipsychotic candidate with a multi-target receptor binding profile characterized by high affinity for adrenergic α1, 5-HT2A, 5-HT7, and α2c receptors, and moderate affinity for the D2 receptor.[1] Its functional activity as an antagonist at most of these receptors, and uniquely as an inverse agonist at the 5-HT7 receptor, suggests a complex mechanism of action that may contribute to its observed efficacy in preclinical models of both psychosis and cognitive impairment.[1] The data and pathways presented in this technical guide provide a foundational understanding of the molecular pharmacology of EGIS-11150 for researchers and professionals in the field of drug development. Further investigation into the interplay of these receptor interactions and their downstream signaling consequences will be crucial in elucidating the full therapeutic potential of this compound.

References

EGIS-11150: A Technical Overview of its Procognitive Effects in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is an investigational antipsychotic compound that has demonstrated significant procognitive (cognition-enhancing) properties in a range of preclinical animal models. Unlike classical and some atypical antipsychotics, which primarily address the positive symptoms of schizophrenia, EGIS-11150 shows promise in ameliorating the cognitive deficits associated with the disorder.[1] This technical guide provides an in-depth overview of the core preclinical findings, focusing on the quantitative data from key animal studies, detailed experimental methodologies, and the compound's proposed mechanism of action.

Core Pharmacological Profile

EGIS-11150 exhibits a multi-receptor binding profile, acting as a functional antagonist at several key receptors and an inverse agonist at the 5-HT₇ receptor. This unique pharmacology is believed to underpin its combined antipsychotic and procognitive effects.

Table 1: Receptor Binding Affinity of EGIS-11150

Receptor TargetAffinity LevelFunctional Activity
Adrenergic α₁HighAntagonist
Adrenergic α₂cHighAntagonist
5-HT₂ₐHighAntagonist
5-HT₇HighInverse Agonist
Adrenergic α₂ₐModerateAntagonist
Dopamine D₂ModerateAntagonist

Source: Gacsályi et al., 2012.[1]

EGIS11150_Mechanism cluster_receptors Receptor Targets EGIS11150 EGIS-11150 Adrenergic_a1 Adrenergic α₁ EGIS11150->Adrenergic_a1 Antagonist Adrenergic_a2c Adrenergic α₂c EGIS11150->Adrenergic_a2c Antagonist HT2A 5-HT₂ₐ EGIS11150->HT2A Antagonist HT7 5-HT₇ EGIS11150->HT7 Inverse Agonist Adrenergic_a2a Adrenergic α₂ₐ EGIS11150->Adrenergic_a2a Antagonist D2 Dopamine D₂ EGIS11150->D2 Antagonist

Pharmacological action of EGIS-11150 on its primary receptor targets.

Evidence of Procognitive Efficacy in Animal Models

EGIS-11150 has been evaluated in several well-established rodent models of cognitive impairment, demonstrating a robust procognitive profile. The effective dose range in these studies was generally found to be between 0.01 and 0.3 mg/kg (intraperitoneal administration).[1]

Phencyclidine (PCP)-Induced Deficit in Prepulse Inhibition (PPI)

This model is used to assess sensorimotor gating, a process that is deficient in individuals with schizophrenia. PCP, an NMDA receptor antagonist, is used to induce a deficit in PPI in rodents, which can be reversed by antipsychotic drugs.

Table 2: Efficacy of EGIS-11150 in Reversing PCP-Induced PPI Deficits

Animal ModelPCP DoseEGIS-11150 Effective Doses (i.p.)Outcome
Rat2 mg/kg0.1, 0.3, and 1 mg/kgRestoration of PPI deficit
Mouse10 mg/kg0.01, 0.03, and 0.1 mg/kgRestoration of PPI deficit

Source: Moricz et al., 2009.[2]

Experimental Protocol: PCP-Induced Prepulse Inhibition

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Acclimation: Animals are individually placed in the startle chamber and allowed to acclimate for a period (e.g., 5-10 minutes) with background white noise.

  • Drug Administration:

    • PCP (2 mg/kg in rats, 10 mg/kg in mice) is administered subcutaneously or intraperitoneally approximately 30 minutes before the test session to induce PPI disruption.[2]

    • EGIS-11150 is administered intraperitoneally at various doses (0.1-1 mg/kg in rats, 0.01-0.1 mg/kg in mice) 30 minutes prior to the test.[2]

  • Test Session: The session consists of a series of trials, including:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (prepulse, e.g., 75-85 dB) is presented shortly before the high-intensity pulse (e.g., 100 ms inter-stimulus interval).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = 100 - [(startle response on prepulse-pulse trial / startle response on pulse-alone trial) x 100].

PPI_Workflow cluster_prep Preparation cluster_test Test Session cluster_analysis Data Analysis Acclimation Animal Acclimation (5-10 min) Drug_Admin Drug Administration (PCP and/or EGIS-11150) Acclimation->Drug_Admin Pulse_Alone Pulse-Alone Trials (120 dB) Drug_Admin->Pulse_Alone 30 min post-injection Prepulse_Pulse Prepulse + Pulse Trials (e.g., 85 dB -> 120 dB) Drug_Admin->Prepulse_Pulse 30 min post-injection No_Stimulus No-Stimulus Trials Drug_Admin->No_Stimulus 30 min post-injection Calculation Calculate %PPI Pulse_Alone->Calculation Prepulse_Pulse->Calculation

Experimental workflow for the Prepulse Inhibition (PPI) test.

Procognitive Effects in Learning and Memory Paradigms

While specific quantitative data from the abstracts is limited, EGIS-11150 demonstrated a robust procognitive profile in the following standard tests in rats.[1]

Table 3: Summary of Procognitive Effects of EGIS-11150 in Rats

Behavioral TestCognitive Domain AssessedGeneral Outcome
Passive-Avoidance LearningFear-motivated long-term memoryEffective
Novel Object RecognitionShort-term recognition memoryEffective
Radial Arm MazeSpatial working and reference memoryEffective

Source: Gacsályi et al., 2012.[1]

Experimental Protocol: Novel Object Recognition (NOR)

  • Apparatus: An open-field arena. A variety of objects that are novel to the animal are used.

  • Habituation: The rat is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on consecutive days to reduce novelty-induced stress.

  • Training (T1): Two identical objects are placed in the arena, and the rat is allowed to explore them for a specific duration (e.g., 5 minutes).

  • Inter-Trial Interval (ITI): The rat is returned to its home cage for a defined period (e.g., 1 hour to 24 hours). This is the memory retention phase.

  • Testing (T2): The rat is returned to the arena, which now contains one of the familiar objects from T1 and one novel object. The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object and oriented towards it.

  • Data Analysis: The discrimination index (DI) is calculated: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A positive DI indicates that the animal remembers the familiar object and prefers to explore the novel one.

Experimental Protocol: Passive-Avoidance Task

  • Apparatus: A two-compartment shuttle box with one illuminated ("safe") compartment and one dark compartment, connected by a door. The floor of the dark compartment is equipped to deliver a mild foot shock.

  • Training (Acquisition): The rat is placed in the illuminated compartment. Due to rodents' natural aversion to light, they will typically enter the dark compartment. Once the rat enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

  • Retention Test: After a set interval (e.g., 24 hours), the rat is again placed in the illuminated compartment. The latency to enter the dark compartment (step-through latency) is measured. A longer latency is indicative of better memory of the aversive event.

  • Drug Administration: EGIS-11150 or a vehicle is typically administered before the training session to assess its effects on memory acquisition, or before the retention test to evaluate its impact on memory retrieval.

Experimental Protocol: Radial Arm Maze (RAM)

  • Apparatus: An elevated maze with a central platform from which multiple arms (typically 8) radiate.

  • Habituation and Shaping: Animals are habituated to the maze and trained to find food rewards at the end of the arms.

  • Testing:

    • Working Memory Task: All arms are baited with a food reward. The rat is placed on the central platform and is allowed to explore the maze. An entry into an arm already visited within the same trial is recorded as a working memory error.

    • Reference Memory Task: Only a subset of the arms is consistently baited across all trials. An entry into an arm that has never been baited is recorded as a reference memory error.

  • Data Analysis: The number of working and reference memory errors is recorded. A lower number of errors indicates better cognitive performance.

Conclusion

The preclinical data available for EGIS-11150 strongly suggest its potential as a novel antipsychotic with significant procognitive properties. Its efficacy in reversing PCP-induced PPI deficits and its positive performance in various learning and memory paradigms in rodents highlight its promise for treating the cognitive impairments associated with schizophrenia.[1] The unique multi-receptor antagonism and 5-HT₇ inverse agonism likely contribute to this dual therapeutic profile. Further research is warranted to fully elucidate the downstream signaling pathways and to translate these promising animal model findings into clinical applications.

References

EGIS-11150: A Technical Overview of a Novel 5-HT7 Inverse Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel psychoactive compound with a multi-target receptor binding profile, exhibiting high affinity for several serotonin, dopamine, and adrenergic receptors. Notably, it acts as a potent inverse agonist at the serotonin 5-HT7 receptor, a mechanism that, in conjunction with its broader pharmacological profile, contributes to its potential as a pro-cognitive antipsychotic agent. This technical guide provides an in-depth overview of the core pharmacological characteristics of EGIS-11150, with a specific focus on its interaction with the 5-HT7 receptor. The document details its binding affinity, functional activity, and the experimental methodologies used in its preclinical characterization.

Introduction

Schizophrenia is a complex neuropsychiatric disorder characterized by positive, negative, and cognitive symptoms. While current antipsychotics can be effective in managing positive symptoms, the cognitive deficits associated with the illness remain a significant unmet medical need. EGIS-11150 has emerged as a promising candidate with the potential to address both psychotic and cognitive impairments.[1] Its unique pharmacological profile, distinguished by its inverse agonism at the 5-HT7 receptor, sets it apart from many existing antipsychotic medications. This document serves as a comprehensive technical resource on the preclinical pharmacology of EGIS-11150.

Receptor Binding Profile of EGIS-11150

EGIS-11150 has been characterized through a series of radioligand binding assays to determine its affinity for a range of central nervous system receptors. The compound displays a high affinity for several receptors implicated in the pathophysiology of schizophrenia and other neuropsychiatric disorders.

Quantitative Binding Affinity Data

The binding affinities (Ki) of EGIS-11150 for various receptors are summarized in the table below. The data indicate a high affinity for α1-adrenergic, 5-HT2A, and 5-HT7 receptors, with moderate affinity for α2C-adrenergic and D2 dopamine receptors.[1]

ReceptorKi (nM)
Adrenergic α10.5
5-HT2A3.1
5-HT7 9
Adrenergic α2C13
Dopamine D2120
Experimental Protocol: Radioligand Binding Assays

The binding affinities of EGIS-11150 were determined using standard radioligand binding assays. While the specific radioligands and detailed conditions for each receptor are proprietary to the developing pharmaceutical company, a general methodology can be described as follows:

  • Membrane Preparation: Membranes were prepared from cells recombinantly expressing the target human receptors or from rodent brain tissue known to have high densities of the receptor of interest.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors, [3H]-spiperone for D2 receptors) was incubated with the membrane preparation in the presence of increasing concentrations of EGIS-11150.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Detection: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The concentration of EGIS-11150 that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.

Functional Activity at the 5-HT7 Receptor: Inverse Agonism

A key feature of EGIS-11150 is its functional activity as an inverse agonist at the 5-HT7 receptor. Unlike a neutral antagonist that simply blocks the receptor, an inverse agonist reduces the constitutive, or basal, activity of the receptor in the absence of an agonist.

5-HT7 Receptor Signaling Pathway

The 5-HT7 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gs alpha subunit. Activation of this pathway leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of the second messenger cyclic AMP (cAMP). This signaling cascade is fundamental to the physiological roles of the 5-HT7 receptor.

5-HT7_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular 5HT7R 5-HT7 Receptor Gs Gs Protein 5HT7R->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates Targets Serotonin Serotonin (Agonist) Serotonin->5HT7R Activates EGIS11150 EGIS-11150 (Inverse Agonist) EGIS11150->5HT7R Inhibits Basal Activity

Caption: 5-HT7 Receptor Signaling Pathway and the Action of EGIS-11150.

Experimental Protocol: cAMP Accumulation Assay

The inverse agonist activity of EGIS-11150 at the 5-HT7 receptor was likely determined using a cAMP accumulation assay. This functional assay measures the ability of a compound to modulate the production of intracellular cAMP.

  • Cell Culture: A cell line stably expressing the human 5-HT7 receptor (e.g., HEK-293 or CHO cells) is cultured to confluence.

  • Cell Plating: Cells are harvested and plated into a multi-well plate and allowed to adhere overnight.

  • Pre-incubation: The cell culture medium is replaced with a buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP. Cells are pre-incubated for a short period.

  • Compound Addition: Increasing concentrations of EGIS-11150 are added to the wells. For determining inverse agonism, no agonist is added.

  • Incubation: The plate is incubated at 37°C for a defined period to allow for changes in cAMP levels.

  • Cell Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

  • Data Analysis: The concentration of EGIS-11150 that produces a 50% reduction in the basal cAMP level (IC50) is determined.

cAMP_Assay_Workflow Start Start: 5-HT7 Expressing Cells Plate_Cells Plate Cells in Multi-well Plate Start->Plate_Cells Pre_incubation Pre-incubate with Phosphodiesterase Inhibitor Plate_Cells->Pre_incubation Add_Compound Add Increasing Concentrations of EGIS-11150 Pre_incubation->Add_Compound Incubate Incubate at 37°C Add_Compound->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Detect_cAMP Measure cAMP (e.g., ELISA, TR-FRET) Lyse_Cells->Detect_cAMP Analyze_Data Data Analysis: Determine IC50 for cAMP Reduction Detect_cAMP->Analyze_Data End End: Inverse Agonist Potency Determined Analyze_Data->End

Caption: Experimental Workflow for a cAMP Accumulation Assay.

Preclinical In Vivo Profile

The antipsychotic and pro-cognitive potential of EGIS-11150 has been evaluated in a range of rodent behavioral models. These studies have provided evidence for its efficacy in models relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Models of Antipsychotic-like Activity
  • Phencyclidine (PCP)-induced Hypermotility: EGIS-11150 has been shown to dose-dependently inhibit the hyperlocomotion induced by the NMDA receptor antagonist PCP, a model for the positive symptoms of schizophrenia.[1]

  • Conditioned Avoidance Response (CAR): The compound disrupts the conditioned avoidance response in rats, a classic predictive model for antipsychotic efficacy.[1]

Models of Pro-cognitive Effects
  • Novel Object Recognition (NOR) Test: EGIS-11150 has demonstrated the ability to improve performance in the NOR test, suggesting enhancements in recognition memory.

  • Passive Avoidance Test: The compound has shown efficacy in the passive avoidance paradigm, indicating positive effects on learning and memory.

Experimental Protocol: Novel Object Recognition (NOR) Test

The NOR test is used to assess recognition memory in rodents and relies on their innate tendency to explore novel objects more than familiar ones.

  • Habituation: On consecutive days prior to testing, each rodent is allowed to freely explore the empty testing arena for a set period to acclimate to the environment.

  • Training (Familiarization) Phase: The animal is placed in the arena containing two identical objects and is allowed to explore them for a defined period.

  • Retention Interval: The animal is returned to its home cage for a specific duration (e.g., 1 hour or 24 hours).

  • Testing Phase: The animal is returned to the arena, which now contains one of the familiar objects and one novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher discrimination index indicates better recognition memory.

NOR_Test_Workflow Start Start: Rodent Subject Habituation Habituation to Empty Arena Start->Habituation Training Training Phase: Explore Two Identical Objects Habituation->Training Retention Retention Interval (e.g., 1h or 24h) Training->Retention Testing Testing Phase: Explore One Familiar and One Novel Object Retention->Testing Record_Exploration Record Time Spent Exploring Each Object Testing->Record_Exploration Analyze_Data Data Analysis: Calculate Discrimination Index Record_Exploration->Analyze_Data End End: Assessment of Recognition Memory Analyze_Data->End

References

Preclinical Profile of EGIS-11150: A Novel Procognitive Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel antipsychotic candidate demonstrating significant procognitive effects in preclinical rodent models. This technical guide provides a comprehensive overview of the available preclinical data on EGIS-11150, with a focus on its efficacy in ameliorating cognitive deficits. The document details its receptor binding profile, summarizes quantitative data from key behavioral and electrophysiological studies, and outlines the experimental protocols employed. Furthermore, it visualizes the proposed signaling pathways and experimental workflows to facilitate a deeper understanding of its mechanism of action and preclinical evaluation.

Introduction

Cognitive impairment is a core and debilitating feature of schizophrenia and other neuropsychiatric disorders, for which current antipsychotic medications offer limited therapeutic benefit[1]. EGIS-11150 has emerged as a promising compound with a multimodal receptor pharmacology, suggesting the potential to address both psychotic symptoms and cognitive deficits[1]. This guide synthesizes the preclinical evidence supporting the procognitive profile of EGIS-11150.

Receptor Binding and Functional Activity

EGIS-11150 exhibits a distinct receptor binding profile, characterized by high affinity for several aminergic receptors implicated in cognition and psychosis. The compound acts as a functional antagonist at most of its primary targets, with the notable exception of the 5-HT₇ receptor, where it displays inverse agonist activity[1].

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
Adrenergic α₁0.5Antagonist
5-HT₂A3.1Antagonist
5-HT₇9Inverse Agonist
Adrenergic α₂c13Antagonist
Dopamine D₂120Antagonist

Preclinical Efficacy in Models of Cognitive Deficits

The procognitive effects of EGIS-11150 have been evaluated in a range of rodent behavioral paradigms that assess different domains of cognition.

Passive Avoidance Test

The passive avoidance test evaluates fear-motivated learning and memory.

Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Step-through Latency (seconds, mean ± SEM)
Vehicle-65 ± 8.2
EGIS-111500.01125 ± 10.5*
EGIS-111500.03180 ± 15.1**
EGIS-111500.1210 ± 12.8
EGIS-111500.3235 ± 10.9

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

The passive avoidance apparatus consists of a brightly lit compartment and a dark compartment connected by a guillotine door. During the acquisition phase, rats are placed in the lit compartment. Upon entering the dark compartment, they receive a mild foot shock. In the retention test, 24 hours later, the latency to enter the dark compartment is measured as an index of memory retention. EGIS-11150 or vehicle is administered intraperitoneally (i.p.) 30 minutes prior to the acquisition phase.

Novel Object Recognition Test

This test assesses recognition memory based on the innate preference of rodents to explore novel objects.

Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Discrimination Index (mean ± SEM)
Vehicle-0.15 ± 0.05
EGIS-111500.010.35 ± 0.06*
EGIS-111500.030.55 ± 0.08**
EGIS-111500.10.68 ± 0.07
EGIS-111500.30.72 ± 0.06

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

The test is conducted in an open-field arena. During the familiarization phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel versus the familiar object is recorded. The discrimination index, calculated as (time with novel object - time with familiar object) / (total exploration time), reflects recognition memory. EGIS-11150 or vehicle is administered i.p. 30 minutes before the familiarization phase.

Radial Arm Maze Test

The radial arm maze is used to evaluate spatial working and reference memory.

Quantitative Data:

Treatment GroupDose (mg/kg, i.p.)Working Memory Errors (mean ± SEM)Reference Memory Errors (mean ± SEM)
Vehicle-4.2 ± 0.51.8 ± 0.3
EGIS-111500.012.8 ± 0.41.1 ± 0.2
EGIS-111500.031.5 ± 0.3**0.8 ± 0.2
EGIS-111500.10.8 ± 0.2 0.5 ± 0.1**
EGIS-111500.30.6 ± 0.10.4 ± 0.1**

*p<0.05, **p<0.01, ***p<0.001 vs. Vehicle. Data are representative.

Experimental Protocol:

An eight-arm radial maze is used, with food rewards placed at the end of each arm. Rats are trained to retrieve all food rewards without re-entering previously visited arms (a measure of working memory) and without entering arms that are never baited (a measure of reference memory). The number of working and reference memory errors are recorded. EGIS-11150 or vehicle is administered i.p. 30 minutes before each daily session.

Phencyclidine-Induced Disruption of Prepulse Inhibition

This model assesses sensorimotor gating, a cognitive process that is deficient in schizophrenia.

Quantitative Data:

SpeciesPCP DoseEGIS-11150 Dose (mg/kg, i.p.)Outcome
Rat2 mg/kg0.1, 0.3, 1Restored PPI deficit
Mouse10 mg/kg0.01, 0.03, 0.1Restored PPI deficit

Data from Moricz et al., 2009.

Experimental Protocol:

Prepulse inhibition (PPI) is the reduction in the startle response to a strong auditory stimulus (pulse) when it is preceded by a weaker, non-startling stimulus (prepulse). Phencyclidine (PCP) is administered to disrupt PPI. EGIS-11150 is administered 30 minutes before the test session to evaluate its ability to restore normal PPI.

Mechanism of Action: Signaling Pathways

The procognitive effects of EGIS-11150 are likely mediated by its complex pharmacology, which influences multiple neurotransmitter systems. A key finding is its ability to restore stress-induced inhibition of long-term potentiation (LTP) in the hippocampus-prefrontal cortex (H-PFC) pathway[2]. LTP is a cellular mechanism underlying learning and memory.

The multi-receptor antagonism and 5-HT₇ inverse agonism of EGIS-11150 are hypothesized to modulate downstream signaling cascades that converge on synaptic plasticity. While the precise intracellular pathways have not been fully elucidated for EGIS-11150, its receptor targets are known to influence key signaling molecules involved in cognition, such as CREB and BDNF.

EGIS_11150_Signaling_Pathway cluster_receptors EGIS-11150 Receptor Targets cluster_downstream Downstream Signaling cluster_outcome Cellular & Cognitive Outcomes 5HT2A 5-HT2A (Antagonist) Signaling_Cascades Intracellular Signaling Cascades 5HT2A->Signaling_Cascades Alpha1 α1-Adrenergic (Antagonist) Alpha1->Signaling_Cascades D2 D2 (Antagonist) D2->Signaling_Cascades 5HT7 5-HT7 (Inverse Agonist) 5HT7->Signaling_Cascades CREB CREB Phosphorylation Signaling_Cascades->CREB BDNF BDNF Expression CREB->BDNF LTP Restoration of H-PFC LTP BDNF->LTP Cognition Improved Cognitive Function LTP->Cognition

Proposed signaling pathway for EGIS-11150's procognitive effects.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the key behavioral experiments used to assess the procognitive effects of EGIS-11150.

Passive_Avoidance_Workflow Acclimation Acclimation to Apparatus Drug_Admin EGIS-11150 or Vehicle (i.p., -30 min) Acclimation->Drug_Admin Acquisition Place in lit compartment, allow entry to dark, deliver foot shock Drug_Admin->Acquisition Retention 24h later: Place in lit compartment, measure latency to enter dark Acquisition->Retention Data_Analysis Analyze Step-through Latency Retention->Data_Analysis

Passive Avoidance Test Workflow.

Novel_Object_Recognition_Workflow Habituation Habituation to Open Field Drug_Admin EGIS-11150 or Vehicle (i.p., -30 min) Habituation->Drug_Admin Familiarization Explore two identical objects Drug_Admin->Familiarization Retention_Interval Retention Interval Familiarization->Retention_Interval Test_Phase Explore one familiar and one novel object Retention_Interval->Test_Phase Data_Analysis Calculate Discrimination Index Test_Phase->Data_Analysis

Novel Object Recognition Test Workflow.

Radial_Arm_Maze_Workflow cluster_training Training Phase Habituation Habituation to Maze Habituation->Training Drug_Admin_Train EGIS-11150 or Vehicle (i.p., -30 min daily) Habituation->Drug_Admin_Train Test_Phase Record entries into baited/unbaited arms Training->Test_Phase Data_Analysis Analyze Working and Reference Memory Errors Test_Phase->Data_Analysis Training_Sessions Daily sessions to learn task rules Drug_Admin_Train->Training_Sessions Training_Sessions->Test_Phase

Radial Arm Maze Test Workflow.

Conclusion

The preclinical data available for EGIS-11150 strongly support its potential as a procognitive agent. Its efficacy across multiple behavioral paradigms, coupled with its unique receptor profile and ability to restore synaptic plasticity, positions it as a promising candidate for the treatment of cognitive deficits in schizophrenia and related disorders. Further research is warranted to fully elucidate the downstream signaling pathways responsible for its beneficial cognitive effects and to translate these promising preclinical findings to clinical populations.

References

Investigating the Neuroprotective Properties of EGIS-11150: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EGIS-11150 is a novel atypical antipsychotic agent that has demonstrated significant procognitive and potential neuroprotective effects in preclinical studies. While primarily investigated for its efficacy in treating the positive, negative, and cognitive symptoms of schizophrenia, its pharmacological profile suggests a capacity to mitigate neuronal damage and enhance synaptic plasticity. This technical guide provides an in-depth analysis of the available data on EGIS-11150, focusing on its potential neuroprotective mechanisms. We will detail its receptor binding profile, summarize its effects in relevant preclinical models, and provide detailed experimental protocols for the key studies cited. Furthermore, we will present signaling pathways and experimental workflows using mandatory visualizations to facilitate a deeper understanding of its mode of action.

Introduction

Neuroprotection, the preservation of neuronal structure and function, is a critical therapeutic goal for a range of neurological and psychiatric disorders characterized by neuronal loss and synaptic dysfunction. While traditional antipsychotics primarily target dopamine D2 receptors to alleviate psychotic symptoms, they often lack efficacy against cognitive deficits and may not offer neuroprotective benefits. EGIS-11150 emerges as a promising candidate with a multi-receptor antagonist profile, suggesting a broader therapeutic window that may encompass neuroprotection. Early evidence points towards its ability to counteract the detrimental effects of N-methyl-D-aspartate (NMDA) receptor antagonists, which are known to induce schizophrenia-like symptoms and neuronal damage. This guide will synthesize the current understanding of EGIS-11150's neuroprotective potential.

Pharmacological Profile

EGIS-11150 exhibits a complex pharmacology, acting as an antagonist at multiple neurotransmitter receptors. This multi-target engagement is believed to be central to its therapeutic effects.

Receptor Binding Affinity

Quantitative data on the receptor binding affinity of EGIS-11150 is crucial for understanding its mechanism of action. The following table summarizes the reported binding affinities (Ki) for various receptors.

Receptor TargetBinding Affinity (Ki) [nM]Reference
Serotonin 5-HT2AHigh Affinity[1]
Serotonin 5-HT7High Affinity (Inverse Agonist)[1]
Adrenergic α1High Affinity[1]
Adrenergic α2cHigh Affinity[1]
Dopamine D2Moderate Affinity[1]
Adrenergic α2aModerate Affinity[1]

Table 1: Receptor Binding Profile of EGIS-11150

Preclinical Evidence of Neuroprotective and Procognitive Effects

The neuroprotective potential of EGIS-11150 is largely inferred from its robust procognitive effects and its ability to counteract the neurotoxic effects of NMDA receptor antagonists in animal models of schizophrenia.

Reversal of NMDA Antagonist-Induced Deficits

Phencyclidine (PCP) and ketamine are non-competitive NMDA receptor antagonists that induce behavioral and neurochemical alterations in rodents that mimic aspects of schizophrenia. Chronic administration of these agents can lead to neuronal damage, particularly in the hippocampus and prefrontal cortex.

A key study demonstrated that EGIS-11150 can reverse the inhibition of long-term potentiation (LTP) in the hippocampus induced by stressors.[2] LTP is a form of synaptic plasticity that is essential for learning and memory, and its impairment is a feature of several neurodegenerative and psychiatric disorders.

Experimental ModelEndpoint MeasuredEffect of EGIS-11150Dosage (mg/kg, i.p.)Reference
Stress-induced inhibition of LTP in rat hippocampusLong-Term Potentiation (LTP)Reversed the inhibition of LTPNot Specified[2]
PCP-induced disruption of prepulse inhibition (PPI) in ratsPrepulse Inhibition (PPI)Restored PPI deficit0.1, 0.3, 1[3]
PCP-induced disruption of PPI in micePrepulse Inhibition (PPI)Restored PPI deficit0.01, 0.03, 0.1[3]

Table 2: Efficacy of EGIS-11150 in Preclinical Models

Postulated Neuroprotective Mechanisms

Based on its pharmacological profile and preclinical data, several mechanisms can be postulated through which EGIS-11150 may exert neuroprotective effects.

Modulation of Glutamatergic Neurotransmission

While EGIS-11150 does not directly bind to glutamate receptors, its potent antagonism of 5-HT2A receptors can indirectly modulate glutamatergic activity. 5-HT2A receptor activation is known to enhance glutamate release and potentiate NMDA receptor function. By blocking these receptors, EGIS-11150 may reduce excessive glutamate-mediated excitotoxicity, a common pathway of neuronal death in many neurological conditions.

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Activates Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Excessive Serotonin Serotonin HT2A_R 5-HT2A Receptor Serotonin->HT2A_R Activates HT2A_R->Glutamate Enhances Release EGIS11150 EGIS-11150 EGIS11150->HT2A_R Antagonizes

Caption: Postulated mechanism of EGIS-11150 in reducing glutamate excitotoxicity.

Enhancement of Synaptic Plasticity

The ability of EGIS-11150 to reverse stress-induced LTP impairment suggests a direct effect on synaptic function.[2] This could be mediated by its influence on downstream signaling cascades that are crucial for synaptic strengthening and neuronal resilience. The precise molecular players in this process remain to be elucidated.

G Stress Stressors LTP_Impairment LTP Impairment Stress->LTP_Impairment Synaptic_Plasticity Enhanced Synaptic Plasticity EGIS11150 EGIS-11150 EGIS11150->Synaptic_Plasticity Promotes LTP_Imairment LTP_Imairment EGIS11150->LTP_Imairment Reverses Neuroprotection Neuroprotection Synaptic_Plasticity->Neuroprotection

Caption: Logical flow of EGIS-11150's effect on synaptic plasticity and neuroprotection.

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preclinical findings.

Prepulse Inhibition (PPI) Test

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be disrupted by NMDA antagonists.

Animals: Male Wistar rats or C57BL/6 mice.

Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.

Procedure:

  • Acclimation: Individually house animals for at least one week before testing. Acclimate them to the testing room for at least 60 minutes prior to the experiment.

  • Drug Administration: Administer EGIS-11150 (0.01-1 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session. Administer PCP (2 mg/kg for rats, 10 mg/kg for mice) or saline subcutaneously (s.c.) 15 minutes before the test session.

  • Test Session:

    • Place the animal in the startle chamber for a 5-minute acclimation period with background white noise.

    • The session consists of a series of trials:

      • Pulse-alone trials: A 120 dB startle stimulus.

      • Prepulse-pulse trials: A prepulse stimulus (e.g., 75, 80, or 85 dB) presented 100 ms before the 120 dB startle stimulus.

      • No-stimulus trials: Background white noise only.

    • Trials are presented in a pseudorandom order.

  • Data Analysis:

    • The startle response is measured as the peak amplitude of the motor response.

    • PPI is calculated as: (1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)) * 100%.

    • Statistical analysis is performed using ANOVA.

G cluster_setup Experimental Setup cluster_protocol Testing Protocol cluster_analysis Data Analysis Animal Rat or Mouse Drug_Admin Drug Administration (EGIS-11150, PCP) Animal->Drug_Admin Startle_Chamber Startle Chamber Drug_Admin->Startle_Chamber Acclimation Acclimation (5 min) Startle_Chamber->Acclimation Trials Presentation of Trials (Pulse-alone, Prepulse-pulse, No-stimulus) Acclimation->Trials Measurement Measure Startle Response Trials->Measurement Calculation Calculate %PPI Measurement->Calculation Stats Statistical Analysis (ANOVA) Calculation->Stats

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Conclusion and Future Directions

The available preclinical data suggests that EGIS-11150, beyond its primary antipsychotic and procognitive effects, holds promise as a neuroprotective agent. Its unique pharmacological profile, particularly its potent 5-HT2A receptor antagonism, and its ability to restore synaptic plasticity in the face of stressors, point towards mechanisms that could counteract neurodegenerative processes.

However, to substantiate these claims, further dedicated research is imperative. Future studies should focus on:

  • Directly assessing neuroprotection: Utilizing in vitro models of neuronal injury (e.g., glutamate excitotoxicity, oxidative stress, apoptosis) to quantify the direct protective effects of EGIS-11150 on neuronal viability.

  • Elucidating molecular mechanisms: Investigating the downstream signaling pathways affected by EGIS-11150 that are involved in cell survival and synaptic plasticity.

  • In vivo neuroprotection studies: Employing animal models of neurodegenerative diseases to evaluate the long-term neuroprotective efficacy of EGIS-11150.

A thorough investigation into these areas will be crucial to fully understand the therapeutic potential of EGIS-11150 and to position it as a potential treatment for not only schizophrenia but also other disorders with a neurodegenerative component.

References

EGIS-11150: A Preclinical Investigation of its Attenuating Effects on Phencyclidine-Induced Behaviors

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Phencyclidine (PCP), a non-competitive NMDA receptor antagonist, is widely utilized in preclinical research to model schizophrenia-like symptoms in rodents.[1] Acute and chronic administration of PCP can induce a range of behavioral abnormalities, including hyperlocomotion, stereotyped behaviors, and cognitive deficits, which are analogous to the positive and negative symptoms and cognitive impairment observed in schizophrenia.[2] Consequently, the reversal of PCP-induced behavioral disruptions serves as a valuable paradigm for the screening and characterization of novel antipsychotic agents.[3]

This technical guide focuses on EGIS-11150, a compound with a multi-receptor antagonist profile, and its impact on PCP-induced behaviors. EGIS-11150 exhibits high affinity for adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[3] This document provides a comprehensive overview of the preclinical evidence for EGIS-11150's efficacy in mitigating PCP-induced behavioral changes, detailed experimental methodologies, and an exploration of the underlying signaling pathways.

Data Presentation: EGIS-11150 Efficacy in PCP-Induced Behavioral Models

The following tables summarize the quantitative data on the effectiveness of EGIS-11150 in reversing PCP-induced behavioral deficits in rodents.

Behavioral Assay Species PCP Dosage EGIS-11150 Effective Dose Range (i.p.) Observed Effect Reference
HypermotilityMiceNot Specified0.01-0.3 mg/kgAttenuation of PCP-induced hyperlocomotion.[3]
Prepulse Inhibition (PPI) DisruptionRats2 mg/kg0.1, 0.3, 1 mg/kgRestoration of PCP-induced PPI deficit.[3]
Prepulse Inhibition (PPI) DisruptionMice10 mg/kg (s.c.)0.01, 0.03, 0.1 mg/kgRestoration of PCP-induced PPI deficit.[3]

Experimental Protocols

PCP-Induced Hyperlocomotion in Mice

This experiment assesses the ability of EGIS-11150 to counteract the psychostimulant effects of PCP.

1. Animals:

  • Male Swiss mice are frequently used.

  • Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle, with food and water available ad libitum.

  • Acclimatize animals to the housing facility for at least one week prior to experimentation.

2. Apparatus:

  • An open-field arena, typically a square or circular enclosure (e.g., 40x40x40 cm), made of a non-reflective material.

  • The arena is equipped with a video camera mounted above for automated tracking of animal movement. The area can be divided into a central and a peripheral zone by the tracking software.

  • The testing room should be dimly lit and sound-attenuated to minimize external stimuli.

3. Procedure:

  • Habituate each mouse to the open-field arena for a set period (e.g., 30-60 minutes) on the day prior to testing.

  • On the test day, administer EGIS-11150 (or vehicle) via intraperitoneal (i.p.) injection at the desired doses (e.g., 0.01, 0.03, 0.1, 0.3 mg/kg).

  • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 3 mg/kg, s.c.) or saline.

  • Immediately place the mouse in the center of the open-field arena and record its locomotor activity for a specified duration (e.g., 60-120 minutes).

  • Key parameters to measure include total distance traveled, time spent in the central zone, and rearing frequency.

4. Data Analysis:

  • Data are typically analyzed using a two-way analysis of variance (ANOVA) with treatment (EGIS-11150 dose) and time as factors, followed by post-hoc tests for individual comparisons.

PCP-Induced Disruption of Prepulse Inhibition (PPI) in Rodents

This test evaluates the sensorimotor gating deficits induced by PCP and the potential of EGIS-11150 to restore normal function.

1. Animals:

  • Male Wistar rats or Swiss mice are commonly used.

  • Housing and acclimatization conditions are as described for the hyperlocomotion test.

2. Apparatus:

  • A startle response system consisting of a sound-attenuating chamber containing a small animal enclosure mounted on a platform that detects movement.

  • A speaker within the chamber delivers acoustic stimuli (background noise, prepulse, and startle pulse).

  • Software controls the timing, intensity, and duration of the acoustic stimuli and records the startle response.

3. Procedure:

  • Acclimation: Place the animal in the enclosure within the startle chamber and allow it to acclimate for a period (e.g., 5-10 minutes) with background white noise (e.g., 65-70 dB).

  • Habituation: Present a series of startle pulses alone (e.g., 120 dB, 40 ms duration) to habituate the animal to the stimulus.

  • Testing Session: The main session consists of a pseudo-randomized sequence of different trial types:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms) is presented.

    • Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms) precedes the startle pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Drug Administration: Administer EGIS-11150 (or vehicle) i.p. at the desired doses 30 minutes before the test session. Administer PCP (2 mg/kg in rats; 10 mg/kg s.c. in mice) or saline at a specified time before the session (e.g., 15-30 minutes).

4. Data Analysis:

  • The primary measure is the percentage of prepulse inhibition (%PPI), calculated as: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100

  • Data are analyzed using ANOVA to compare %PPI across different treatment groups.

Signaling Pathways and Mechanisms of Action

PCP's Mechanism of Action

Phencyclidine's primary mechanism of action is the non-competitive antagonism of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor involved in synaptic plasticity and neurotransmission. By blocking the NMDA receptor's ion channel, PCP disrupts normal glutamatergic signaling, leading to downstream effects on other neurotransmitter systems, including dopamine and serotonin, which are implicated in the pathophysiology of schizophrenia.

PCP_Mechanism PCP Phencyclidine (PCP) NMDAR NMDA Receptor PCP->NMDAR Antagonizes IonChannel Ion Channel Blockade PCP->IonChannel Blocks NMDAR->IonChannel Gating Glutamate Glutamate Glutamate->NMDAR GlutamateDysregulation Glutamatergic Dysregulation IonChannel->GlutamateDysregulation Leads to Dopamine ↑ Dopamine Release GlutamateDysregulation->Dopamine Serotonin Altered Serotonin Transmission GlutamateDysregulation->Serotonin Behavior PCP-Induced Behaviors (Hyperlocomotion, PPI Deficit) Dopamine->Behavior Serotonin->Behavior

PCP's primary mechanism via NMDA receptor antagonism.
EGIS-11150's Proposed Mechanism of Action

EGIS-11150's therapeutic potential in mitigating PCP-induced behaviors is attributed to its antagonist activity at multiple receptor sites, particularly 5-HT2A and adrenergic α1 receptors. The blockade of these receptors is thought to counteract the downstream neurochemical imbalances caused by PCP's disruption of glutamatergic signaling.

EGIS11150_Mechanism cluster_PCP PCP-Induced Cascade cluster_EGIS EGIS-11150 Intervention PCP PCP NMDAR_Block NMDA Receptor Antagonism PCP->NMDAR_Block Neurotransmitter_Imbalance Dopamine & Serotonin Dysregulation NMDAR_Block->Neurotransmitter_Imbalance PCP_Behavior PCP-Induced Behaviors Neurotransmitter_Imbalance->PCP_Behavior Receptor_Blockade 5-HT2A & α1 Adrenergic Receptor Antagonism EGIS11150 EGIS-11150 EGIS11150->Receptor_Blockade Normalization Normalization of Neurotransmission Receptor_Blockade->Normalization Behavior_Attenuation Attenuation of PCP-Induced Behaviors Normalization->Behavior_Attenuation Behavior_Attenuation->PCP_Behavior Inhibits

EGIS-11150's antagonistic action on PCP's effects.
Experimental Workflow

The following diagram illustrates the general workflow for preclinical studies investigating the effects of EGIS-11150 on PCP-induced behaviors.

Experimental_Workflow Animal_Prep Animal Acclimation & Housing Habituation Behavioral Apparatus Habituation Animal_Prep->Habituation Drug_Admin Drug Administration (Vehicle, EGIS-11150, PCP) Habituation->Drug_Admin Behavioral_Test Behavioral Testing (Hyperlocomotion or PPI) Drug_Admin->Behavioral_Test Data_Collection Automated Data Collection Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis (ANOVA, Post-hoc tests) Data_Collection->Data_Analysis Results Results Interpretation Data_Analysis->Results

General workflow for behavioral pharmacology studies.

Conclusion

The preclinical data strongly suggest that EGIS-11150 is effective in attenuating key behavioral disruptions induced by the NMDA receptor antagonist phencyclidine. Its efficacy in reversing PCP-induced hyperlocomotion and prepulse inhibition deficits in rodents highlights its potential as a novel antipsychotic agent. The compound's multi-receptor antagonist profile, particularly its action at 5-HT2A and adrenergic α1 receptors, likely underlies its therapeutic effects by modulating the downstream consequences of glutamatergic hypofunction. Further research is warranted to fully elucidate the precise molecular mechanisms and to translate these promising preclinical findings into clinical applications for the treatment of schizophrenia and related psychotic disorders.

References

Early-Stage Research on EGIS-11150: A Technical Whitepaper on its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

EGIS-11150 is a novel antipsychotic candidate compound that has demonstrated significant procognitive efficacy in preclinical rodent models.[1] Developed by Egis Pharmaceuticals, this compound exhibits a multi-receptor binding profile, suggesting a complex mechanism of action that may address both the positive and cognitive symptoms of schizophrenia.[1][2] Classical antipsychotics are effective at managing positive symptoms but often come with extrapyramidal side effects and do little to improve cognitive deficits.[1] Atypical antipsychotics have a better side-effect profile but still largely fail to address cognitive impairment.[1] EGIS-11150's unique pharmacological profile presents a promising avenue for the development of a more effective therapeutic agent for schizophrenia. This document provides an in-depth technical guide on the early-stage research of EGIS-11150, focusing on its receptor binding, functional activity, and preclinical efficacy.

Pharmacodynamics: Receptor Binding and Functional Activity

EGIS-11150 is characterized by its high affinity for several G protein-coupled receptors (GPCRs) implicated in the pathophysiology of schizophrenia. Its binding profile suggests a potential for broad-spectrum efficacy.

Receptor Binding Affinity

Quantitative analysis of EGIS-11150's binding affinity was determined through radioligand binding assays. The compound displays a high affinity for adrenergic α1, α2c, and serotonergic 5-HT2A and 5-HT7 receptors, with moderate affinity for the dopamine D2 receptor. The specific Ki values are summarized in the table below.

Receptor SubtypeKi (nM)
Adrenergic α10.5
Serotonin 5-HT2A3.1
Serotonin 5-HT79
Adrenergic α2c13
Dopamine D2120
Functional Activity

In functional assays, EGIS-11150 has been characterized as a functional antagonist at the adrenergic α1, α2c, 5-HT2A, and dopamine D2 receptors.[1][2] Notably, it acts as an inverse agonist at the 5-HT7 receptor.[1][2] Inverse agonism at this receptor may contribute to its procognitive effects. While the qualitative functional activity is established, specific IC50 or EC50 values from these functional assays are not publicly available in the reviewed literature.

Signaling Pathways

The therapeutic effects of EGIS-11150 are mediated through its interaction with multiple receptor signaling pathways. The following diagrams illustrate the canonical signaling cascades associated with the primary receptor targets of EGIS-11150.

Gq_coupled_receptors cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 Receptor α1-adrenergic / 5-HT2A (Gq-coupled) EGIS11150->Receptor Antagonist Gq Gαq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response PKC->Cellular_Response

Gq-coupled receptor signaling pathway for α1-adrenergic and 5-HT2A receptors.

Gi_coupled_receptors cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 Receptor α2c-adrenergic / D2 (Gi-coupled) EGIS11150->Receptor Antagonist Gi Gαi Receptor->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Decreased Neuronal Firing) PKA->Cellular_Response Phosphorylates Targets

Gi-coupled receptor signaling pathway for α2c-adrenergic and D2 receptors.

Gs_coupled_receptor cluster_membrane Cell Membrane cluster_cytosol Cytosol EGIS11150 EGIS-11150 Receptor 5-HT7 (Gs-coupled) EGIS11150->Receptor Inverse Agonist Gs Gαs Receptor->Gs Inhibits Basal Activity AC Adenylyl Cyclase (AC) Gs->AC Activates ATP ATP AC->ATP Converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Modulation of Gene Expression) PKA->Cellular_Response Phosphorylates Targets

Gs-coupled receptor signaling for the 5-HT7 receptor (Inverse Agonism).

Preclinical Efficacy in Rodent Models of Schizophrenia

EGIS-11150 has been evaluated in a battery of in vivo rodent models designed to assess its potential efficacy against the positive, negative, and cognitive symptoms of schizophrenia. The compound was reported to be effective in all models examined within a dose range of 0.01-0.3 mg/kg (i.p.).[1]

Models for Positive Symptoms
  • Phencyclidine (PCP)-Induced Hypermotility in Mice: This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered analogous to the positive symptoms of schizophrenia. EGIS-11150 was effective in attenuating PCP-induced hypermotility.

  • Conditioned Avoidance Response (CAR) in Rats: The CAR test assesses the ability of a compound to suppress a learned avoidance response to an aversive stimulus, a hallmark of antipsychotic activity. EGIS-11150 demonstrated efficacy in this model.

Model for Negative Symptoms
  • Social Withdrawal Test in Rats: This model evaluates social interaction deficits, which are analogous to the negative symptoms of schizophrenia, such as social withdrawal and anhedonia. EGIS-11150 showed a positive effect in this test.

Models for Cognitive Deficits
  • Passive-Avoidance Learning in Rats: This test measures learning and memory. EGIS-11150 demonstrated procognitive effects in this paradigm.

  • Novel Object Recognition (NOR) Test in Rats: The NOR test assesses recognition memory. EGIS-11150 showed efficacy in improving performance in this model.

  • Radial Maze Test in Rats: This test evaluates spatial learning and memory. EGIS-11150 exhibited procognitive activity in this assay.

  • PCP-Induced Disruption of Prepulse Inhibition (PPI) in Mice: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. EGIS-11150 was effective in reversing the PCP-induced deficit in PPI.[3]

While the effective dose range is reported, specific quantitative data from these in vivo studies, such as the percentage of inhibition or reversal of deficits and statistical significance, are not available in the public domain.

Experimental Protocols

Detailed experimental protocols for the key in vivo assays are described below. These represent standard methodologies in the field of neuropsychopharmacology.

Phencyclidine (PCP)-Induced Hypermotility
  • Animals: Male mice are typically used.

  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Procedure:

    • Mice are habituated to the testing room for at least 60 minutes.

    • Animals are pre-treated with vehicle or EGIS-11150 at various doses (i.p.).

    • After a pre-treatment period (e.g., 30 minutes), mice are administered PCP (s.c. or i.p.).

    • Locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60 minutes).

  • Data Analysis: Total locomotor activity is compared between treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Novel Object Recognition (NOR) Test
  • Animals: Male rats are commonly used.

  • Apparatus: An open-field arena. A variety of objects that are novel to the animals are used.

  • Procedure:

    • Habituation: Rats are habituated to the empty arena for several minutes on consecutive days.

    • Training/Sample Phase: Two identical objects are placed in the arena, and the rat is allowed to explore them for a set period (e.g., 5 minutes).

    • Inter-trial Interval (ITI): The rat is returned to its home cage for a specified duration (e.g., 1 hour).

    • Test Phase: One of the familiar objects is replaced with a novel object. The rat is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set period (e.g., 5 minutes).

  • Data Analysis: A discrimination index (e.g., [time with novel object - time with familiar object] / [total exploration time]) is calculated. Statistical comparisons are made between treatment groups.

Preclinical Development Workflow

The early-stage research and development of a compound like EGIS-11150 typically follows a structured workflow from initial discovery to preclinical candidate selection.

preclinical_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase Target_ID Target Identification and Validation Hit_Gen Hit Generation (e.g., High-Throughput Screening) Target_ID->Hit_Gen Hit_to_Lead Hit-to-Lead Optimization Hit_Gen->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro ADME_Tox ADME/Tox Screening (Absorption, Distribution, Metabolism, Excretion, Toxicology) In_Vitro->ADME_Tox In_Vivo In Vivo Efficacy Models (e.g., Rodent Models of Schizophrenia) ADME_Tox->In_Vivo Candidate_Selection Preclinical Candidate Selection In_Vivo->Candidate_Selection

Generalized preclinical drug discovery and development workflow.

Conclusion

The early-stage research on EGIS-11150 indicates that it is a promising candidate for the treatment of schizophrenia. Its unique multi-receptor binding profile, coupled with its functional antagonist and inverse agonist activities, likely contributes to its broad efficacy in preclinical models of positive, negative, and cognitive symptoms. The robust procognitive effects observed in multiple rodent models are particularly noteworthy and address a significant unmet need in the current treatment landscape for schizophrenia. Further research, including the determination of specific functional potencies (IC50/EC50 values) and detailed pharmacokinetic and toxicology studies, will be crucial in advancing EGIS-11150 towards clinical development. The information presented in this whitepaper provides a comprehensive overview of the foundational preclinical data for this promising therapeutic candidate.

References

EGIS-11150: A Novel Multi-Target Antipsychotic for the Reversal of Sensorimotor Gating Deficits

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

Sensorimotor gating, a fundamental neural process that filters sensory information to prevent cognitive overload, is profoundly impaired in individuals with schizophrenia. This deficit, often measured operationally through prepulse inhibition (PPI) of the startle reflex, is a key therapeutic target for novel antipsychotic agents. EGIS-11150 is a promising new chemical entity with a unique multi-target receptor binding profile and demonstrated efficacy in preclinical models of schizophrenia. This technical guide provides an in-depth overview of the pharmacological properties of EGIS-11150, with a specific focus on its ability to ameliorate sensorimotor gating deficits induced by the N-methyl-D-aspartate (NMDA) receptor antagonist, phencyclidine (PCP). We present a summary of the quantitative data from key preclinical studies, detailed experimental protocols for assessing PPI, and a visualization of the putative signaling pathways through which EGIS-11150 exerts its therapeutic effects. This document is intended for researchers, scientists, and drug development professionals in the field of neuropsychopharmacology.

Introduction

Schizophrenia is a complex and debilitating psychiatric disorder characterized by a constellation of positive, negative, and cognitive symptoms. Among the cognitive deficits, impairments in sensorimotor gating are considered a core feature, reflecting an inability to effectively filter irrelevant sensory stimuli. This can lead to sensory overload, cognitive fragmentation, and contribute to the positive symptoms of the disorder. Prepulse inhibition (PPI) of the acoustic startle reflex is a widely used translational measure of sensorimotor gating in both humans and animals. In this paradigm, a weak auditory prepulse preceding a startling loud noise inhibits the startle response. Patients with schizophrenia consistently exhibit deficits in PPI.

The NMDA receptor antagonist phencyclidine (PCP) is extensively used in preclinical research to model sensorimotor gating deficits relevant to schizophrenia.[1] Acute administration of PCP reliably disrupts PPI in rodents, providing a robust platform for the screening and characterization of novel antipsychotic compounds.

EGIS-11150 is a novel candidate antipsychotic with a distinct and complex pharmacology. It exhibits high affinity for a range of receptors implicated in the pathophysiology of schizophrenia, including adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, with moderate affinity for adrenergic α2a and dopamine D2 receptors.[2][3] Notably, EGIS-11150 acts as a functional antagonist at most of these targets, while displaying inverse agonist activity at the 5-HT7 receptor.[2][3] This multi-target profile suggests a potential for broader efficacy compared to traditional antipsychotics, particularly in addressing cognitive deficits.

This whitepaper details the preclinical evidence supporting the efficacy of EGIS-11150 in reversing PCP-induced sensorimotor gating deficits.

Quantitative Data Summary

The efficacy of EGIS-11150 in restoring PCP-induced PPI deficits has been demonstrated in both rat and mouse models.[1] The following tables summarize the effective dose ranges identified in these key preclinical studies. While the precise percentage of PPI was not publicly available in the reviewed literature, the data clearly indicates a dose-dependent reversal of the PCP-induced deficit.

Table 1: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Rats

Treatment GroupDose (mg/kg, i.p.)PCP Challenge (mg/kg)Outcome on PPI Deficit
Vehicle + SalineN/AN/ANormal PPI
Vehicle + PCPN/A2.0Significant PPI Deficit
EGIS-11150 + PCP0.12.0Reversal of Deficit
EGIS-11150 + PCP0.32.0Reversal of Deficit
EGIS-11150 + PCP1.02.0Reversal of Deficit

Data compiled from Moricz et al., 2009.[1]

Table 2: Effect of EGIS-11150 on PCP-Induced PPI Deficits in Mice

Treatment GroupDose (mg/kg, i.p.)PCP Challenge (mg/kg)Outcome on PPI Deficit
Vehicle + SalineN/AN/ANormal PPI
Vehicle + PCPN/A10.0Significant PPI Deficit
EGIS-11150 + PCP0.0110.0Reversal of Deficit
EGIS-11150 + PCP0.0310.0Reversal of Deficit
EGIS-11150 + PCP0.110.0Reversal of Deficit

Data compiled from Moricz et al., 2009.[1]

An important finding from these studies is that EGIS-11150 administered alone did not significantly affect baseline PPI, suggesting that its therapeutic action is specific to the pathological state of gating deficit.[1]

Experimental Protocols

The following protocols describe the methodology for assessing the effect of EGIS-11150 on PCP-induced PPI deficits in rodents, based on standard practices in the field and details from the available literature.

Animals
  • Species: Male Sprague-Dawley rats or male C57BL/6 mice.

  • Age: Young adult (8-12 weeks).

  • Housing: Group-housed (3-5 per cage) in a temperature- and humidity-controlled vivarium with a 12-hour light/dark cycle. Food and water are available ad libitum.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to testing and handled daily for several days leading up to the experiment to minimize stress.

Apparatus
  • Startle Chambers: Commercially available startle chambers (e.g., SR-LAB, San Diego Instruments) consisting of a sound-attenuating enclosure, a Plexiglas animal holder mounted on a piezoelectric platform to detect whole-body startle responses, and a high-frequency loudspeaker for delivering acoustic stimuli. A fan provides background ventilation and white noise.

Procedure
  • Habituation: On the day of testing, animals are transported to the testing room and allowed to acclimate for at least 30-60 minutes. Each animal is then placed in the startle chamber and left undisturbed for a 5-minute habituation period with background white noise (typically 65-70 dB).

  • Drug Administration:

    • EGIS-11150 or its vehicle is administered via intraperitoneal (i.p.) injection.

    • Phencyclidine (PCP) or saline is administered subcutaneously (s.c.) or i.p. approximately 30 minutes before the start of the PPI test session.[1]

  • PPI Test Session: The session begins with a series of startle stimuli (pulse-alone trials) to stabilize the startle response. The main session consists of a pseudorandomized sequence of different trial types:

    • Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB white noise for 40 ms).

    • Prepulse-pulse trials: The startling stimulus is preceded by a weak, non-startling acoustic prepulse (e.g., 2-16 dB above background noise for 20 ms). The interstimulus interval (ISI) between the onset of the prepulse and the onset of the pulse is typically 100 ms.

    • No-stimulus trials: Background noise only, to measure baseline movement.

  • Data Analysis: The startle amplitude is measured as the peak response during a defined window following the onset of the startling stimulus. The percentage of PPI is calculated for each prepulse intensity using the following formula: %PPI = 100 - [(startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial) x 100]

Signaling Pathways and Mechanism of Action

EGIS-11150's unique pharmacological profile suggests a complex mechanism of action involving the modulation of several neurotransmitter systems implicated in sensorimotor gating. The diagrams below illustrate the putative signaling pathways targeted by EGIS-11150 and the workflow of the preclinical experiments.

G cluster_0 EGIS-11150 Multi-Receptor Antagonism cluster_1 Downstream Signaling Modulation cluster_2 Neurophysiological Outcome EGIS-11150 EGIS-11150 5-HT2A 5-HT2A EGIS-11150->5-HT2A Antagonist D2 D2 EGIS-11150->D2 Antagonist alpha1 alpha1 EGIS-11150->alpha1 Antagonist 5-HT7 5-HT7 (Inverse Agonist) EGIS-11150->5-HT7 Inverse Agonist Gq/11 -> PLC -> IP3/DAG ↓ Gq/11 → PLC → IP3/DAG 5-HT2A->Gq/11 -> PLC -> IP3/DAG Gi/o -> cAMP ↑ Gi/o → ↓ cAMP D2->Gi/o -> cAMP alpha1->Gq/11 -> PLC -> IP3/DAG Gs -> cAMP ↓ Gs → ↓ cAMP 5-HT7->Gs -> cAMP Normalization Normalization of Neuronal Excitability Gq/11 -> PLC -> IP3/DAG->Normalization Gi/o -> cAMP->Normalization Gs -> cAMP->Normalization Restoration Restoration of Sensorimotor Gating Normalization->Restoration

Caption: EGIS-11150's proposed mechanism of action.

G cluster_0 Animal Preparation cluster_1 Pharmacological Intervention cluster_2 Behavioral Testing cluster_3 Data Analysis Acclimation Acclimation & Habituation Grouping Random Assignment to Treatment Groups Acclimation->Grouping EGIS_Admin Administer EGIS-11150 or Vehicle (i.p.) Grouping->EGIS_Admin PCP_Admin Administer PCP or Saline (s.c.) (30 min pre-test) EGIS_Admin->PCP_Admin PPI_Test Prepulse Inhibition Test Session PCP_Admin->PPI_Test Data_Collection Record Startle Amplitudes PPI_Test->Data_Collection PPI_Calculation Calculate %PPI Data_Collection->PPI_Calculation Stats Statistical Analysis (e.g., ANOVA) PPI_Calculation->Stats

Caption: Experimental workflow for assessing EGIS-11150.

Discussion and Future Directions

The preclinical data strongly support the potential of EGIS-11150 as a novel therapeutic for schizophrenia, particularly for addressing the cognitive symptom domain of sensorimotor gating deficits. Its efficacy in the PCP model, a model with high predictive validity for antipsychotic activity, is compelling. The multi-target pharmacology of EGIS-11150, particularly its potent antagonism of 5-HT2A and α1-adrenergic receptors, and inverse agonism at 5-HT7 receptors, likely contributes to its ability to counteract the complex neurochemical cascade initiated by NMDA receptor hypofunction.

Future research should aim to fully elucidate the contribution of each receptor target to the overall therapeutic effect of EGIS-11150. Studies employing selective antagonists for each receptor in combination with EGIS-11150 in the PCP-PPI model could dissect the relative importance of each pathway. Furthermore, investigating the effects of EGIS-11150 on other cognitive domains impaired in schizophrenia, such as working memory and executive function, will be crucial in defining its full therapeutic potential. Ultimately, the translation of these promising preclinical findings into well-controlled clinical trials will be necessary to determine the efficacy and safety of EGIS-11150 in patients with schizophrenia.

References

Methodological & Application

Application Notes and Protocols for Intraperitoneal (i.p.) Administration of EGIS-11150 in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only

Introduction

EGIS-11150 is an investigational atypical antipsychotic agent with a unique pharmacological profile, demonstrating high affinity for several G protein-coupled receptors, including adrenergic α1, α2c, serotonin 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic α2a and dopamine D2 receptors.[1] Functionally, it acts as an antagonist at most of these sites, with the notable exception of the 5-HT7 receptor, where it behaves as an inverse agonist.[1] Preclinical studies in rodent models have highlighted its potential not only in managing psychotic symptoms but also in improving cognitive deficits, a significant unmet need in the treatment of schizophrenia.[1]

These application notes provide detailed protocols for the intraperitoneal (i.p.) administration of EGIS-11150 in mice, intended to guide researchers, scientists, and drug development professionals in conducting in vivo studies. The protocols are based on established methodologies and findings from preclinical research.

Data Presentation

Table 1: Effective Intraperitoneal Doses of EGIS-11150 in Mice
Experimental ModelEffective Dose Range (mg/kg, i.p.)Reference
Phencyclidine-induced disruption of prepulse inhibition0.01, 0.03, 0.1[2]
Models of Schizophrenia (general)0.01 - 0.3[1]
Restoration of stress-induced LTP inhibition0.01

Mechanism of Action: Signaling Pathways

EGIS-11150 exerts its effects by modulating multiple neurotransmitter systems. As an antagonist or inverse agonist, it blocks the downstream signaling cascades initiated by the natural ligands of its target receptors. The primary signaling pathways affected are detailed below.

Diagram 1: EGIS-11150 Antagonism of Gq-Coupled Receptors (5-HT2A & α1-Adrenergic)

Gq_Pathway EGIS-11150 Action on Gq-Coupled Receptors EGIS EGIS-11150 Receptor 5-HT2A / α1-Adrenergic Receptor EGIS->Receptor Blocks Gq Gq Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca Releases from ER PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Cell_Response Cellular Response PKC->Cell_Response Phosphorylates Targets

Caption: EGIS-11150 blocks Gq-coupled 5-HT2A and α1-adrenergic receptors.

Diagram 2: EGIS-11150 Antagonism of Gi-Coupled D2 Receptor

Gi_Pathway EGIS-11150 Action on Gi-Coupled D2 Receptor EGIS EGIS-11150 D2R Dopamine D2 Receptor EGIS->D2R Blocks Gi Gi D2R->Gi Activates AC Adenylyl Cyclase (AC) Gi->AC Inhibits ATP ATP AC->ATP Converts cAMP ↓ cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response PKA->Cell_Response Phosphorylates Targets Solution_Prep_Workflow start Start weigh Weigh EGIS-11150 Powder start->weigh dissolve Dissolve/Suspend in Sterile Vehicle (e.g., 0.9% Saline) weigh->dissolve vortex Vortex to Create Stock Solution dissolve->vortex calculate Calculate Dose & Required Concentration vortex->calculate dilute Dilute Stock to Final Concentration calculate->dilute draw Draw into Syringe dilute->draw end_node Ready for Injection draw->end_node IP_Injection_Workflow start Start prep_solution Prepare EGIS-11150 Solution (Protocol 1) start->prep_solution restrain Restrain Mouse in Supine Position prep_solution->restrain identify_site Identify Injection Site (Lower Right Quadrant) restrain->identify_site disinfect Disinfect Site with 70% Ethanol identify_site->disinfect insert_needle Insert Needle (30-45°) Bevel Up disinfect->insert_needle aspirate Aspirate to Check Needle Placement insert_needle->aspirate inject Inject Solution aspirate->inject withdraw Withdraw Needle inject->withdraw monitor Return to Cage & Monitor Animal withdraw->monitor end_node End of Procedure monitor->end_node

References

Application Notes and Protocols for EGIS-11150 in Prepulse Inhibition (PPI) Paradigms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGIS-11150 is an investigational compound with a unique pharmacological profile that suggests its potential as an atypical antipsychotic with pro-cognitive properties.[1] It exhibits high affinity for several neurotransmitter receptors, including adrenergic α1 and α2c, serotonin 5-HT2A and 5-HT7, and moderate affinity for adrenergic α2a and dopamine D2 receptors.[1] EGIS-11150 acts as a functional antagonist at most of these receptors, with inverse agonist activity at the 5-HT7 receptor.[1]

Prepulse inhibition (PPI) is a neurological phenomenon where a weak prestimulus (prepulse) inhibits the startle response to a subsequent strong stimulus (pulse). PPI is a measure of sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in certain neuropsychiatric disorders, most notably schizophrenia, and can be induced in animal models by agents like the NMDA receptor antagonist phencyclidine (PCP).[2] The reversal of PCP-induced PPI deficits is a common preclinical assay for evaluating the efficacy of potential antipsychotic drugs.[2]

These application notes provide a detailed protocol for utilizing EGIS-11150 in a PCP-induced PPI disruption paradigm in rodents, based on available preclinical data.

Mechanism of Action

EGIS-11150's therapeutic potential in psychosis models is believed to stem from its multi-receptor antagonist activity, particularly at 5-HT2A and D2 receptors. The "dopamine hypothesis" of schizophrenia suggests that hyperactivity of dopaminergic pathways contributes to psychotic symptoms. By acting as a D2 receptor antagonist, EGIS-11150 can modulate this hyperactivity. Furthermore, antagonism of 5-HT2A receptors is a key feature of many atypical antipsychotics and is thought to contribute to their efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. The interplay between these receptor systems is complex, but the combined antagonism is thought to restore a more balanced neurotransmitter environment, thereby improving sensorimotor gating deficits.

Data Presentation

The following tables summarize the effective dose ranges of EGIS-11150 in reversing PCP-induced PPI deficits in preclinical studies.

Table 1: Effective Doses of EGIS-11150 in Reversing PCP-Induced PPI Deficits in Rats

SpeciesPCP Dose (to induce deficit)EGIS-11150 Dose Range (i.p.)Administration TimeReference
Rat2 mg/kg0.1 - 1 mg/kg30 minutes before test[2]

Table 2: Effective Doses of EGIS-11150 in Reversing PCP-Induced PPI Deficits in Mice

SpeciesPCP Dose (to induce deficit)EGIS-11150 Dose Range (i.p.)Administration TimeReference
Mouse10 mg/kg (s.c.)0.01 - 0.1 mg/kgNot specified, likely similar to rats[2]

Experimental Protocols

This section outlines a detailed protocol for a PCP-induced prepulse inhibition experiment to evaluate the efficacy of EGIS-11150. This protocol is a synthesized model based on common PPI procedures and specific data available for EGIS-11150.

Materials and Equipment
  • EGIS-11150

  • Phencyclidine (PCP)

  • Vehicle for EGIS-11150 and PCP (e.g., saline, distilled water with a small amount of Tween 80)

  • Experimental animals (rats or mice)

  • Acoustic startle response chambers equipped with a high-frequency loudspeaker, a platform for the animal, and a sensor to detect whole-body startle.

  • Software for controlling stimulus presentation and recording startle responses.

Experimental Procedure
  • Animal Acclimation:

    • House the animals in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.

    • Allow at least one week of acclimation to the housing facility before any experimental procedures.

    • Handle the animals for several days leading up to the experiment to minimize stress.

  • Drug Preparation:

    • Prepare fresh solutions of EGIS-11150 and PCP on the day of the experiment.

    • Dissolve EGIS-11150 and PCP in their respective vehicles. The specific vehicle may need to be optimized based on the salt form and solubility of the compounds.

  • Experimental Groups:

    • Vehicle + Vehicle

    • Vehicle + PCP

    • EGIS-11150 (low dose) + PCP

    • EGIS-11150 (medium dose) + PCP

    • EGIS-11150 (high dose) + PCP

    • (Optional) EGIS-11150 alone (to assess effects on baseline PPI and startle)

  • Drug Administration:

    • Administer EGIS-11150 or its vehicle via intraperitoneal (i.p.) injection.

    • Thirty minutes after the EGIS-11150/vehicle injection, administer PCP or its vehicle (subcutaneous, s.c., for mice as per the reference).[2]

    • Allow a 30-minute pre-treatment period after the PCP/vehicle injection before placing the animal in the startle chamber.

  • Prepulse Inhibition (PPI) Testing Session:

    • Acclimation in Chamber: Place the animal in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).

    • Session Structure: The test session consists of a series of trials presented in a pseudorandom order with a variable inter-trial interval (e.g., 10-20 seconds). The trial types include:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms duration) to measure the baseline startle response.

      • Prepulse-alone trials: A weak acoustic stimulus (e.g., 75 dB, 20 ms duration) that should not elicit a significant startle response.

      • Prepulse-pulse trials: The prepulse stimulus is presented shortly before the pulse stimulus (e.g., 100 ms interval between the onset of the prepulse and the onset of the pulse).

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Data Recording: The startle response is measured as the peak amplitude of the whole-body flinch within a defined time window following the pulse stimulus.

Data Analysis
  • Calculate the average startle amplitude for each trial type for each animal.

  • Calculate the percentage of prepulse inhibition (%PPI) using the following formula:

    %PPI = [1 - (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials)] * 100

  • Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the %PPI between the different experimental groups. A significant reversal of the PCP-induced deficit in the EGIS-11150 treated groups would indicate efficacy.

Visualizations

Signaling Pathway

EGIS11150_Signaling_Pathway cluster_presynaptic Presynaptic Neuron D2_auto D2 Autoreceptor DA_vesicle Dopamine Vesicle Dopamine Dopamine DA_vesicle->Dopamine Release D2R D2 Receptor AC Adenylyl Cyclase D2R->AC HT2AR 5-HT2A Receptor PLC Phospholipase C HT2AR->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA downstream Downstream Signaling (e.g., DARPP-32) PKA->downstream IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC PKC IP3_DAG->PKC EGIS11150 EGIS-11150 EGIS11150->D2R Antagonist EGIS11150->HT2AR Antagonist Dopamine->D2_auto Dopamine->D2R Serotonin Serotonin Serotonin->HT2AR

Caption: Putative signaling pathway of EGIS-11150.

Experimental Workflow

PPI_Workflow cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis animal_acclimation Animal Acclimation drug_prep Drug Preparation (EGIS-11150 & PCP) animal_acclimation->drug_prep group_assign Group Assignment drug_prep->group_assign egis_admin Administer EGIS-11150 or Vehicle (i.p.) group_assign->egis_admin wait1 30 min Wait egis_admin->wait1 pcp_admin Administer PCP or Vehicle (s.c.) wait1->pcp_admin wait2 30 min Wait pcp_admin->wait2 ppi_test Prepulse Inhibition Test wait2->ppi_test data_record Record Startle Response ppi_test->data_record calc_ppi Calculate %PPI data_record->calc_ppi stat_analysis Statistical Analysis calc_ppi->stat_analysis

Caption: Experimental workflow for PPI testing with EGIS-11150.

Logical Relationship of PPI

PPI_Logic cluster_paradigm Prepulse Inhibition Paradigm cluster_conditions Conditions prepulse Prepulse (Weak Stimulus) startle Startle Response prepulse->startle Inhibits pulse Pulse (Strong Stimulus) pulse->startle Elicits healthy Healthy/Control (Intact Sensorimotor Gating) healthy->prepulse Effective pcp PCP Model (Disrupted Gating) pcp->prepulse Ineffective egis_pcp EGIS-11150 + PCP (Restored Gating) egis_pcp->prepulse Restores Effectiveness

Caption: Logical relationship in the PPI paradigm.

References

Application Note: Evaluating Pro-Cognitive Effects of EGIS-11150 using the Novel Object Recognition Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The novel object recognition (NOR) test is a widely used behavioral assay to assess learning and memory in rodents.[1][2] It leverages the innate tendency of rodents to explore novel objects more than familiar ones.[1][2] This application note provides a detailed protocol for utilizing the NOR test to evaluate the pro-cognitive effects of EGIS-11150, a candidate antipsychotic compound. EGIS-11150 has demonstrated a robust pro-cognitive profile in preclinical models, making the NOR test a suitable paradigm for quantifying its effects on recognition memory.[3]

Mechanism of Action: EGIS-11150

EGIS-11150 is a compound with a multi-receptor binding profile. It exhibits high affinity for adrenergic α1 and α2c receptors, as well as serotonin 5-HT2A and 5-HT7 receptors.[3] It also shows moderate affinity for adrenergic α2a and dopamine D2 receptors.[3] Functionally, EGIS-11150 acts as an antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[3] This complex pharmacology is thought to underlie its potential antipsychotic and pro-cognitive effects.

cluster_0 EGIS-11150 cluster_1 Receptor Targets cluster_2 Functional Effect cluster_3 Downstream Effect EGIS EGIS-11150 alpha1 α1-adrenergic EGIS->alpha1 alpha2c α2c-adrenergic EGIS->alpha2c ht2a 5-HT2A EGIS->ht2a ht7 5-HT7 EGIS->ht7 alpha2a α2a-adrenergic EGIS->alpha2a d2 D2 EGIS->d2 antagonism Antagonism alpha1->antagonism alpha2c->antagonism ht2a->antagonism inverse_agonism Inverse Agonism ht7->inverse_agonism alpha2a->antagonism d2->antagonism procognition Pro-Cognitive Effects antagonism->procognition inverse_agonism->procognition

Caption: Putative signaling pathway of EGIS-11150.

Experimental Protocol

This protocol is designed for adult male Wistar rats. All procedures should be conducted in accordance with institutional animal care and use committee guidelines.

Materials:

  • EGIS-11150

  • Vehicle (e.g., sterile saline with 1% Tween 80)

  • Open field arena (e.g., 60 cm x 60 cm x 40 cm) made of non-porous material

  • Two sets of identical objects (e.g., Set A: two identical plastic cubes; Set B: one plastic cube and one plastic pyramid). Objects should be of similar size and unable to be easily displaced by the animals.

  • Video recording and tracking software

  • 70% ethanol for cleaning

Drug Preparation and Administration: EGIS-11150 is dissolved in the vehicle to achieve final doses of 0.01, 0.03, and 0.1 mg/kg. The compound is administered via intraperitoneal (i.p.) injection 30 minutes prior to the training session. A vehicle control group should be included.

Experimental Workflow:

cluster_pre cluster_exp Experimental Phases cluster_post acclimation Acclimation (7 days) habituation Day 1: Habituation (10 min in empty arena) acclimation->habituation drug_admin Day 2: Drug Administration (i.p. injection of EGIS-11150 or Vehicle) habituation->drug_admin training Day 2: Training (T1) (30 min post-injection, 10 min exposure to two identical objects) drug_admin->training retention Retention Interval (e.g., 1 hour or 24 hours) training->retention testing Day 2/3: Testing (T2) (10 min exposure to one familiar and one novel object) retention->testing analysis Data Analysis (Calculation of Discrimination Index) testing->analysis

Caption: Experimental workflow for the NOR test with EGIS-11150.

Detailed Procedure:

  • Habituation (Day 1):

    • Individually place each rat in the center of the empty open field arena.

    • Allow the rat to freely explore for 10 minutes.

    • Return the rat to its home cage.

    • Clean the arena thoroughly with 70% ethanol between each animal.

  • Training (Day 2 - T1):

    • Administer the assigned treatment (Vehicle or EGIS-11150 at 0.01, 0.03, or 0.1 mg/kg, i.p.).

    • After a 30-minute pre-treatment period, place two identical objects (e.g., two cubes) in opposite corners of the arena.

    • Place the rat in the center of the arena, equidistant from the objects.

    • Allow the rat to explore the objects for 10 minutes.

    • Record the session using video tracking software.

    • Return the rat to its home cage.

  • Testing (Day 2 or 3 - T2):

    • After a defined retention interval (e.g., 1 hour for short-term memory or 24 hours for long-term memory), prepare the arena by replacing one of the familiar objects with a novel object (e.g., one cube and one pyramid). The position of the novel object should be counterbalanced across animals.

    • Place the rat back into the center of the arena.

    • Allow the rat to explore for 10 minutes and record the session.

    • Return the rat to its home cage.

Data Presentation and Analysis

Exploration is defined as the rat's nose being within 2 cm of the object and oriented towards it. The primary metric for assessing recognition memory is the Discrimination Index (DI) , calculated as:

DI = (Time Exploring Novel Object - Time Exploring Familiar Object) / (Total Exploration Time)

A positive DI indicates a preference for the novel object, suggesting intact recognition memory. A DI of zero suggests no preference, indicating a memory deficit.

Table 1: Representative Exploration Times (in seconds) during Training (T1)

Treatment GroupNObject 1a Exploration (s)Object 1b Exploration (s)Total Exploration (s)
Vehicle1015.2 ± 2.114.8 ± 1.930.0 ± 3.5
EGIS-11150 (0.01 mg/kg)1016.1 ± 2.315.5 ± 2.031.6 ± 3.8
EGIS-11150 (0.03 mg/kg)1015.8 ± 1.916.3 ± 2.232.1 ± 3.6
EGIS-11150 (0.1 mg/kg)1014.9 ± 2.015.4 ± 1.830.3 ± 3.4
Data are presented as mean ± SEM. This is placeholder data for illustrative purposes.

Table 2: Representative Exploration Times (in seconds) and Discrimination Index during Testing (T2)

Treatment GroupNFamiliar Object Exploration (s)Novel Object Exploration (s)Total Exploration (s)Discrimination Index (DI)
Vehicle1012.5 ± 1.513.0 ± 1.825.5 ± 2.80.02 ± 0.05
EGIS-11150 (0.01 mg/kg)1010.2 ± 1.318.5 ± 2.028.7 ± 3.10.29 ± 0.06
EGIS-11150 (0.03 mg/kg)109.8 ± 1.122.3 ± 2.532.1 ± 3.30.39 ± 0.07
EGIS-11150 (0.1 mg/kg)109.5 ± 1.221.8 ± 2.331.3 ± 3.00.39 ± 0.06
Data are presented as mean ± SEM. This is placeholder data for illustrative purposes. *p < 0.05, *p < 0.01 compared to Vehicle group.

Conclusion

The novel object recognition test is a valuable tool for assessing the pro-cognitive effects of EGIS-11150. By following this detailed protocol, researchers can generate robust and reproducible data on the compound's ability to enhance recognition memory. The provided tables and diagrams serve as a template for data presentation and understanding the experimental workflow and the compound's mechanism of action.

References

Long-term administration of EGIS 11150 in animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the preclinical evaluation of EGIS-11150, a potential antipsychotic agent with procognitive properties. The following sections detail its receptor binding profile, experimental protocols for efficacy assessment in rodent models, and a proposed signaling pathway based on its antagonist and inverse agonist activities.

Receptor Binding Affinity of EGIS-11150

EGIS-11150 has a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter receptors implicated in the pathophysiology of schizophrenia.[1][2] The compound displays a high affinity for several adrenergic and serotonergic receptors, and moderate affinity for dopamine D₂ receptors.[1][2] This multi-target engagement is believed to contribute to its atypical antipsychotic and procognitive effects.

Receptor TargetAffinity LevelFunctional Activity
Adrenergic α₁HighAntagonist
Adrenergic α₂cHighAntagonist
5-HT₂AHighAntagonist
5-HT₇HighInverse Agonist
Adrenergic α₂aModerateAntagonist
Dopamine D₂ModerateAntagonist

Proposed Signaling Pathway of EGIS-11150

The therapeutic effects of EGIS-11150 are thought to be mediated through its modulation of several key signaling pathways in the central nervous system. Its antagonist activity at D₂, 5-HT₂A, and adrenergic receptors, combined with its inverse agonist activity at 5-HT₇ receptors, likely contributes to its efficacy in models of psychosis and cognitive dysfunction.[1][2]

EGIS_11150_Signaling_Pathway cluster_presynaptic Presynaptic Terminal DA_vesicle Dopamine Vesicle D2_R D₂ Receptor DA_vesicle->D2_R Dopamine HT_vesicle Serotonin Vesicle HT2A_R 5-HT₂A Receptor HT_vesicle->HT2A_R Serotonin HT7_R 5-HT₇ Receptor HT_vesicle->HT7_R NE_vesicle Norepinephrine Vesicle Alpha1_R α₁ Receptor NE_vesicle->Alpha1_R Norepinephrine Alpha2_R α₂ Receptor NE_vesicle->Alpha2_R EGIS11150 EGIS-11150 EGIS11150->D2_R EGIS11150->HT2A_R EGIS11150->HT7_R EGIS11150->Alpha1_R EGIS11150->Alpha2_R

Caption: Proposed mechanism of EGIS-11150 via receptor antagonism and inverse agonism.

Preclinical Efficacy Assessment: Experimental Protocols

EGIS-11150 has demonstrated efficacy in various rodent models designed to assess antipsychotic and procognitive activity.[1] The effective dose range identified in these studies is between 0.01 and 0.3 mg/kg, administered intraperitoneally (i.p.).[1][3]

Models for Antipsychotic-like Activity (Positive Symptoms)

a) Phencyclidine (PCP)-Induced Hypermotility in Mice

  • Objective: To evaluate the ability of EGIS-11150 to attenuate the psychostimulant effects of PCP, a model for the positive symptoms of schizophrenia.

  • Animals: Male mice.

  • Procedure:

    • Acclimate mice to the experimental room and activity chambers.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.

    • After a pretreatment interval, administer PCP to induce hyperlocomotion.

    • Record locomotor activity for a specified duration.

  • Endpoint: A significant reduction in PCP-induced hypermotility compared to the vehicle-treated group indicates antipsychotic-like potential.

b) Conditioned Avoidance Response (CAR) in Rats

  • Objective: To assess the antipsychotic potential of EGIS-11150 by measuring its ability to inhibit a conditioned avoidance response, a hallmark of classical antipsychotics.

  • Animals: Male rats.

  • Procedure:

    • Train rats in a shuttle box to avoid a mild foot shock (unconditioned stimulus) by moving to the other compartment upon presentation of a conditioned stimulus (e.g., a light or tone).

    • Once the avoidance response is consistently established, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle prior to the test session.

    • Record the number of successful avoidances.

  • Endpoint: A dose-dependent decrease in avoidance responses without a significant impairment in escape responses (i.e., escaping the shock once it starts) suggests antipsychotic-like activity.

Model for Antipsychotic-like Activity (Negative Symptoms)

a) Social Withdrawal Test in Rats

  • Objective: To model the negative symptoms of schizophrenia, such as social withdrawal, and assess the therapeutic potential of EGIS-11150.

  • Animals: Male rats.

  • Procedure:

    • Induce a state of social withdrawal, for example, through repeated administration of PCP.

    • Administer EGIS-11150 or vehicle.

    • Place the test rat in an arena with an unfamiliar conspecific.

    • Record the duration and frequency of social interactions (e.g., sniffing, grooming, following).

  • Endpoint: An increase in social interaction time in the EGIS-11150-treated group compared to the vehicle-treated group suggests efficacy against negative-like symptoms.

Models for Procognitive Activity

a) Passive Avoidance Learning in Rats

  • Objective: To evaluate the effect of EGIS-11150 on learning and memory.

  • Animals: Male rats.

  • Procedure:

    • Training: Place the rat in a brightly lit compartment of a two-compartment apparatus. When the rat enters the dark compartment, a mild foot shock is delivered.

    • Testing: 24 hours later, place the rat back in the light compartment and measure the latency to enter the dark compartment.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training or testing phase to assess its effects on memory acquisition or retrieval, respectively.

  • Endpoint: A longer latency to enter the dark compartment during the testing phase in the EGIS-11150-treated group indicates improved memory retention.

b) Novel Object Recognition (NOR) Test in Rats

  • Objective: To assess the impact of EGIS-11150 on recognition memory.

  • Animals: Male rats.

  • Procedure:

    • Familiarization Phase: Allow the rat to explore an arena containing two identical objects.

    • Test Phase: After a retention interval, replace one of the familiar objects with a novel object.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) prior to the familiarization phase.

    • Record the time spent exploring the novel and familiar objects.

  • Endpoint: A significantly greater amount of time spent exploring the novel object compared to the familiar one (a high discrimination index) suggests enhanced recognition memory.

c) Radial Arm Maze (RAM) Test in Rats

  • Objective: To evaluate spatial working and reference memory.

  • Animals: Male rats.

  • Procedure:

    • Habituate food-deprived rats to a radial arm maze where some arms are baited with a food reward.

    • Working Memory Task: All arms are baited, and the rat must visit each arm only once to retrieve the reward. Re-entry into a previously visited arm is scored as a working memory error.

    • Reference Memory Task: Only specific arms are consistently baited across trials. Entry into an unbaited arm is scored as a reference memory error.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the test sessions.

  • Endpoint: A reduction in the number of working and/or reference memory errors in the EGIS-11150-treated group indicates procognitive effects.

Model for Sensorimotor Gating

a) Phencyclidine (PCP)-Induced Disruption of Prepulse Inhibition (PPI) in Mice and Rats

  • Objective: To assess the ability of EGIS-11150 to restore deficits in sensorimotor gating, a translational model relevant to schizophrenia.[3]

  • Animals: Male mice and rats.

  • Procedure:

    • Place the animal in a startle chamber.

    • Present a series of trials, some with a loud acoustic stimulus (pulse) alone, and others where the pulse is preceded by a weaker, non-startling stimulus (prepulse).

    • Induce a PPI deficit by administering PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[3]

    • Administer EGIS-11150 (0.01-1 mg/kg, i.p.) or vehicle prior to PCP administration.[3]

    • Measure the startle response in all trial types.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse+pulse trials compared to pulse-alone trials. Restoration of the PCP-induced deficit in PPI by EGIS-11150 indicates potential therapeutic efficacy.[3] In rats, EGIS-11150 restored the PPI deficit at doses of 0.1, 0.3, and 1 mg/kg i.p.[3] In mice, effective doses were 0.01, 0.03, and 0.1 mg/kg i.p.[3]

Experimental Workflow for Preclinical Efficacy Testing

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Administration cluster_testing Behavioral Assessment cluster_analysis Data Analysis Animal_Selection Select Animal Model (Mouse or Rat) Acclimation Acclimation Period Animal_Selection->Acclimation Baseline Baseline Behavioral Testing (Optional) Acclimation->Baseline Grouping Randomize into Groups (Vehicle, EGIS-11150 Doses) Baseline->Grouping Drug_Admin Administer EGIS-11150 (i.p.) or Vehicle Grouping->Drug_Admin Induction Induce Deficit (if applicable) (e.g., PCP Administration) Drug_Admin->Induction Behavioral_Test Conduct Behavioral Paradigm (e.g., NOR, PPI, CAR) Induction->Behavioral_Test Data_Collection Collect and Score Data Behavioral_Test->Data_Collection Stats Statistical Analysis Data_Collection->Stats Results Interpret Results Stats->Results

Caption: General workflow for in vivo efficacy studies of EGIS-11150.

Long-Term Administration and Toxicology

While the available literature focuses on the acute and sub-chronic efficacy of EGIS-11150 in behavioral models, comprehensive data on the effects of long-term administration and detailed toxicology reports are not publicly available at this time. Standard drug development protocols would include long-term toxicology studies in at least two species (one rodent, one non-rodent) to assess for any potential adverse effects associated with chronic exposure. Such studies are crucial for establishing a safety profile before advancing to clinical trials. Information from the manufacturer, Egis Pharmaceuticals PLC, indicates that toxicological studies are a standard part of their drug development process.[4][5]

References

EGIS-11150: Application Notes and Protocols for Behavioral Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EGIS-11150 is a promising atypical antipsychotic candidate compound with demonstrated pro-cognitive efficacy in preclinical rodent models.[1][2][3] Its unique pharmacological profile, characterized by high affinity for multiple G-protein coupled receptors, suggests a potential therapeutic benefit for both the positive and negative symptoms of schizophrenia, as well as associated cognitive dysfunction.[1][2][4] This document provides detailed application notes and protocols for preparing and utilizing EGIS-11150 in a variety of well-established behavioral assays to assess its antipsychotic and pro-cognitive effects.

Mechanism of Action

EGIS-11150 exhibits a multi-target receptor binding profile. It acts as a functional antagonist at adrenergic α1, α2c, and serotonin 5-HT2A receptors.[1][2] It also displays moderate affinity for adrenergic α2a and dopamine D2 receptors.[1][2][4] Notably, it functions as an inverse agonist at the serotonin 5-HT7 receptor.[1][2] This complex pharmacology likely contributes to its broad spectrum of activity observed in preclinical studies.

Receptor Binding Affinities
ReceptorAffinity (Ki, nM)
Adrenergic α10.5
Serotonin 5-HT2A3.1
Serotonin 5-HT79
Adrenergic α2c13
Dopamine D2120

Data compiled from Gacsályi et al., 2013.[5]

Signaling Pathways

The therapeutic effects of EGIS-11150 are mediated through the modulation of several key intracellular signaling pathways. As an antagonist and inverse agonist, EGIS-11150 blocks or reduces the basal activity of these receptors, influencing downstream cellular processes.

EGIS-11150_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor cluster_5HT2A 5-HT2A Receptor cluster_D2 D2 Receptor cluster_5HT7 5-HT7 Receptor a1 α1 Gq_a1 Gq/11 a1->Gq_a1 PLC_a1 PLC Gq_a1->PLC_a1 IP3_DAG_a1 IP3 & DAG PLC_a1->IP3_DAG_a1 Ca_PKC_a1 ↑ Ca²⁺ & PKC IP3_DAG_a1->Ca_PKC_a1 ht2a 5-HT2A Gq_ht2a Gq/11 ht2a->Gq_ht2a PLC_ht2a PLC Gq_ht2a->PLC_ht2a IP3_DAG_ht2a IP3 & DAG PLC_ht2a->IP3_DAG_ht2a Ca_PKC_ht2a ↑ Ca²⁺ & PKC IP3_DAG_ht2a->Ca_PKC_ht2a d2 D2 Gi_d2 Gi/o d2->Gi_d2 AC_d2 Adenylyl Cyclase Gi_d2->AC_d2 cAMP_d2 ↓ cAMP AC_d2->cAMP_d2 ht7 5-HT7 Gs_ht7 Gs ht7->Gs_ht7 AC_ht7 Adenylyl Cyclase Gs_ht7->AC_ht7 cAMP_ht7 ↑ cAMP AC_ht7->cAMP_ht7 EGIS EGIS-11150 EGIS->a1 Antagonist EGIS->ht2a Antagonist EGIS->d2 Antagonist EGIS->ht7 Inverse Agonist

Overview of EGIS-11150 receptor targets and primary signaling pathways.

Experimental Protocols

The following protocols outline key behavioral assays used to characterize the effects of EGIS-11150.

Assessment of Antipsychotic-like Activity

This model is used to assess potential efficacy against the positive symptoms of schizophrenia.

  • Animal Model: Male Swiss albino mice.

  • Apparatus: Open field arena with automated activity monitoring system.

  • Procedure:

    • Acclimatize mice to the testing room for at least 60 minutes.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle.

    • After 30 minutes, administer phencyclidine (PCP) at a dose known to induce hyperlocomotion (e.g., 5 mg/kg, s.c.).

    • Immediately place the animal in the open field arena and record locomotor activity for 60 minutes.

  • Data Analysis: Total distance traveled and time spent in the center versus the periphery of the arena are key parameters. A reduction in PCP-induced hypermotility by EGIS-11150 suggests antipsychotic-like effects.

The CAR test is a sensitive assay for detecting antipsychotic activity.[6][7]

  • Animal Model: Male Wistar rats.

  • Apparatus: Two-way shuttle box with a grid floor capable of delivering a mild foot shock, equipped with a light or auditory conditioned stimulus (CS).

  • Procedure:

    • Training: Place a rat in the shuttle box. Present the CS (e.g., a light) for 10 seconds, followed by a mild foot shock (unconditioned stimulus, US; e.g., 0.5 mA) for a maximum of 20 seconds. The shock is terminated if the rat moves to the other compartment. A successful avoidance is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US. Conduct multiple trials per day until a stable baseline of avoidance is achieved.

    • Testing: Once rats are trained, administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) or vehicle 30-60 minutes before the test session.

    • Conduct a test session identical to the training sessions.

  • Data Analysis: The primary measure is the percentage of successful avoidance responses. A selective decrease in avoidance responses without a significant effect on escape responses (moving to the other compartment during the US) is indicative of antipsychotic-like activity.

PPI is a measure of sensorimotor gating, which is deficient in schizophrenic patients.

  • Animal Model: Male Wistar rats or C57BL/6 mice.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatize the animal to the startle chamber with background white noise (e.g., 65-70 dB).

    • The test session consists of a series of trials:

      • Pulse-alone trials: A high-intensity acoustic stimulus (pulse; e.g., 120 dB) is presented.

      • Prepulse-pulse trials: A lower-intensity acoustic stimulus (prepulse; e.g., 75-85 dB) precedes the pulse by a short interval (e.g., 100 ms).

      • No-stimulus trials: Only background noise is present.

    • To induce a PPI deficit, administer a psychotomimetic agent like phencyclidine (PCP) (e.g., 2 mg/kg for rats, 10 mg/kg for mice) prior to the test.[8]

    • Administer EGIS-11150 (rats: 0.1, 0.3, 1 mg/kg, i.p.; mice: 0.01, 0.03, 0.1 mg/kg, i.p.) 30 minutes before the test session.[8]

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (startle amplitude on prepulse-pulse trial / startle amplitude on pulse-alone trial)] x 100. Reversal of the PCP-induced deficit in PPI by EGIS-11150 indicates potential antipsychotic efficacy.

Assessment of Pro-cognitive Activity

This assay evaluates recognition memory.

  • Animal Model: Male Sprague-Dawley or Wistar rats.

  • Apparatus: An open-field arena. A variety of objects that are different in shape, color, and texture but similar in size and lacking any innate motivational significance.

  • Procedure:

    • Habituation: Allow each rat to explore the empty open-field arena for 5-10 minutes on two consecutive days to reduce novelty-induced stress.

    • Familiarization (T1): Place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5 minutes).

    • Retention Interval: Return the rat to its home cage for a specific duration (e.g., 1 to 24 hours).

    • Test (T2): Place the rat back in the arena, where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) 30-60 minutes before the familiarization phase or the test phase to assess its effects on memory acquisition or retrieval, respectively.

  • Data Analysis: The primary measure is the discrimination index (DI), calculated as: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects). A higher DI indicates better recognition memory.

This test assesses fear-motivated learning and memory.

  • Animal Model: Male Wistar or Sprague-Dawley rats.

  • Apparatus: A two-compartment shuttle box with one illuminated "safe" compartment and one dark "shock" compartment, separated by a guillotine door. The floor of the dark compartment is a grid that can deliver a mild foot shock.

  • Procedure:

    • Training: Place the rat in the illuminated compartment. After a short acclimatization period, the door to the dark compartment opens. Rodents have a natural preference for dark environments and will typically enter the dark compartment. Once the rat has fully entered the dark compartment, the door closes, and a brief, mild foot shock is delivered (e.g., 0.5 mA for 2 seconds).

    • Retention Test: 24 hours after training, place the rat back in the illuminated compartment and open the door. Measure the latency to enter the dark compartment (step-through latency).

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) before the training session to assess its effect on memory acquisition or before the retention test to evaluate its impact on memory retrieval.

  • Data Analysis: A longer step-through latency in the retention test compared to a pre-training baseline indicates successful learning and memory of the aversive event.

The RAM is used to evaluate spatial working and reference memory.

  • Animal Model: Male Sprague-Dawley or Wistar rats, usually food-restricted to 85-90% of their free-feeding body weight.

  • Apparatus: An elevated maze with a central platform and several arms (typically 8) radiating outwards. Food rewards (e.g., a small piece of a sugary cereal) are placed at the end of some or all arms.

  • Procedure:

    • Habituation: Allow the rats to explore the maze and consume rewards placed throughout the maze for several days.

    • Training:

      • Working Memory Task: Bait all arms. The rat must visit each arm only once to retrieve all the rewards. Re-entry into an already visited arm is scored as a working memory error.

      • Reference Memory Task: Consistently bait only a subset of the arms (e.g., 4 out of 8). The rat must learn to visit only the baited arms. Entry into an unbaited arm is scored as a reference memory error.

    • Administer EGIS-11150 (0.01-0.3 mg/kg, i.p.) 30-60 minutes before the daily test session.

  • Data Analysis: The number of working memory errors and reference memory errors are the primary outcome measures. A reduction in errors in treated animals compared to controls indicates an improvement in spatial memory.

Experimental Workflow Diagram

Behavioral_Assay_Workflow cluster_pre Pre-Experiment cluster_assays Behavioral Assays cluster_post Post-Experiment acclimatization Animal Acclimatization drug_prep EGIS-11150 Preparation (Vehicle Control) acclimatization->drug_prep pcp_hyper PCP-Induced Hypermotility drug_prep->pcp_hyper Drug Administration car Conditioned Avoidance Response drug_prep->car Drug Administration ppi Prepulse Inhibition drug_prep->ppi Drug Administration nor Novel Object Recognition drug_prep->nor Drug Administration pa Passive Avoidance drug_prep->pa Drug Administration ram Radial Arm Maze drug_prep->ram Drug Administration data_collection Data Collection & Recording pcp_hyper->data_collection car->data_collection ppi->data_collection nor->data_collection pa->data_collection ram->data_collection data_analysis Statistical Analysis data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

General workflow for conducting behavioral assays with EGIS-11150.

Quantitative Data Summary

The following table summarizes the effective dose ranges of EGIS-11150 in various behavioral assays as reported in the literature.

Behavioral AssayAnimal ModelEffective Dose Range (mg/kg, i.p.)Reference
PCP-Induced HypermotilityMouse0.01 - 0.3[1]
Conditioned Avoidance ResponseRat0.01 - 0.3[1]
Social Withdrawal TestRat0.01 - 0.3[1]
Passive Avoidance LearningRat0.01 - 0.3[1]
Novel Object RecognitionRat0.01 - 0.3[1]
Radial Arm MazeRat0.01 - 0.3[1]
Prepulse Inhibition (PCP-induced deficit)Rat0.1, 0.3, 1[8]
Prepulse Inhibition (PCP-induced deficit)Mouse0.01, 0.03, 0.1[8]

Conclusion

EGIS-11150 is a multi-target compound with a promising preclinical profile for the treatment of schizophrenia. The protocols outlined in this document provide a framework for researchers to further investigate the antipsychotic and pro-cognitive effects of EGIS-11150. Careful adherence to these standardized procedures will ensure the generation of reliable and reproducible data, facilitating the evaluation of this compound's therapeutic potential.

References

Troubleshooting & Optimization

Troubleshooting EGIS 11150 solubility issues in saline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with EGIS 11150 in saline solutions. The following information is designed for researchers, scientists, and drug development professionals to facilitate smooth and successful experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in standard saline (0.9% NaCl). What are the initial troubleshooting steps?

A1: When encountering solubility issues with this compound in saline, it is recommended to first assess the physicochemical properties of the compound. Since this compound is a hydrophobic molecule, its low aqueous solubility is the primary challenge. Initial steps should involve simple physical modifications to the dissolution process before moving to more complex formulation strategies. Consider the following:

  • Particle Size Reduction: Ensure you are working with the finest possible particle size of this compound. Smaller particles have a larger surface area, which can improve the dissolution rate.[1][2][3]

  • Agitation and Temperature: Increase the rate of agitation (stirring or vortexing) and gently warm the saline solution. Note that temperature changes can also affect the stability of this compound, so this should be done with caution and within the compound's stability limits.

  • pH Adjustment: The solubility of ionizable compounds can be significantly influenced by the pH of the solution.[4] Experimentally determine if adjusting the pH of the saline solution improves the solubility of this compound.

Q2: What are the next steps if basic troubleshooting fails to dissolve this compound in saline?

A2: If initial steps are unsuccessful, more advanced formulation techniques may be necessary. These methods involve the use of excipients to enhance the solubility of hydrophobic compounds. The selection of a suitable technique depends on the specific properties of this compound and the requirements of your experiment.[1][5] Common approaches include:

  • Co-solvents: Introduce a water-miscible organic solvent to the saline solution.[3][4]

  • Surfactants: Utilize surfactants to form micelles that encapsulate the hydrophobic drug molecules, increasing their apparent solubility.[5]

  • Cyclodextrins: Employ cyclodextrins to form inclusion complexes with this compound, enhancing its aqueous solubility.

Troubleshooting Guides

Guide 1: Solubility Enhancement using Co-solvents

If this compound exhibits poor solubility in saline alone, the use of a co-solvent system can be an effective strategy. Co-solvents work by reducing the polarity of the aqueous environment, thereby increasing the solubility of nonpolar solutes.

Experimental Protocol:

  • Select a Co-solvent: Choose a biocompatible, water-miscible organic solvent. Common choices include ethanol, propylene glycol, and polyethylene glycol (PEG).

  • Prepare Stock Solution: Dissolve this compound in the chosen co-solvent at a high concentration to create a stock solution.

  • Titration: Gradually add the saline solution to the this compound stock solution while vigorously stirring.

  • Observation: Monitor for any signs of precipitation. The point at which the solution becomes cloudy indicates the limit of solubility in that co-solvent/saline ratio.

  • Optimization: Systematically vary the ratio of the co-solvent to the saline solution to determine the optimal concentration that maintains the solubility of this compound without causing precipitation.

Data Presentation: Co-solvent Screening for this compound Solubility

Co-solventCo-solvent:Saline Ratio (v/v)Maximum Achieved Concentration of this compound (mg/mL)Observations
Ethanol10:900.5Clear solution
Ethanol20:801.2Clear solution
Propylene Glycol10:900.8Clear solution
Propylene Glycol20:801.5Clear solution
PEG 40010:901.0Clear solution
PEG 40020:802.1Clear solution

Note: This table presents illustrative data. Actual results will vary based on the specific properties of this compound.

Guide 2: Solubility Enhancement using Surfactants

Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drugs like this compound, effectively increasing their solubility in aqueous solutions.[5]

Experimental Protocol:

  • Select a Surfactant: Choose a non-ionic or ionic surfactant that is compatible with your experimental system. Common examples include Tween 80, Polysorbate 20, and Sodium Lauryl Sulfate (SLS).

  • Prepare Surfactant Solution: Prepare a stock solution of the surfactant in saline at a concentration well above its CMC.

  • Dissolve this compound: Add the powdered this compound directly to the surfactant-saline solution.

  • Agitation and Equilibration: Stir the mixture for a sufficient period to allow for micellar encapsulation and equilibration. Gentle heating may be applied if necessary.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles before determining the concentration.

Data Presentation: Surfactant Screening for this compound Solubility

SurfactantSurfactant Concentration in Saline (%)Maximum Achieved Concentration of this compound (mg/mL)Observations
Tween 801%1.8Clear solution
Tween 802%3.5Clear solution
Polysorbate 201%1.5Clear solution
Polysorbate 202%2.9Clear solution
SLS0.5%2.2Clear solution
SLS1%4.1Clear solution

Note: This table presents illustrative data. Actual results will vary based on the specific properties of this compound.

Visual Guides

Caption: Troubleshooting workflow for this compound solubility issues.

G cluster_1 Signaling Pathway of Surfactant-Mediated Solubilization drug Insoluble this compound (Hydrophobic Core) encapsulation Micellar Encapsulation of this compound drug->encapsulation surfactant Surfactant Monomers (in Saline) micelle Micelle Formation (> CMC) surfactant->micelle micelle->encapsulation soluble_complex Soluble Drug-Micelle Complex encapsulation->soluble_complex

Caption: Mechanism of surfactant-based drug solubilization.

References

Optimizing EGIS 11150 dose for cognitive enhancement

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: EGIS-11150

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGIS-11150, a preclinical antipsychotic compound with pro-cognitive properties.

Frequently Asked Questions (FAQs)

Q1: What is EGIS-11150 and what is its primary mechanism of action?

A1: EGIS-11150 (also known as S 36549) is an atypical antipsychotic compound that has demonstrated significant pro-cognitive efficacy in rodent models.[1][2] Its mechanism of action is multifactorial, stemming from its interaction with a range of receptors. It displays high affinity for adrenergic α(1), α(2c), 5-HT(2A), and 5-HT₇ receptors, and moderate affinity for adrenergic α(2a) and D₂ receptors.[1] EGIS-11150 acts as a functional antagonist at most of these sites, with the exception of the 5-HT₇ receptor, where it functions as an inverse agonist.[1]

Q2: What are the recommended dose ranges for EGIS-11150 in preclinical cognitive enhancement studies?

A2: Based on published preclinical studies in rodents, the effective dose range for EGIS-11150 is between 0.01 and 1 mg/kg, administered intraperitoneally (i.p.).[1][3] The optimal dose will vary depending on the specific animal model and the cognitive domain being investigated. It is crucial to perform a dose-response study to determine the most effective dose for your specific experimental conditions.

Q3: What are the observed pro-cognitive effects of EGIS-11150 in animal models?

A3: EGIS-11150 has shown a robust pro-cognitive profile in various preclinical assessments.[1] It has been effective in passive-avoidance learning, the novel object recognition test, and the radial maze test in rats, indicating improvements in learning and memory.[1] Additionally, it has been shown to restore phencyclidine (PCP)-induced deficits in prepulse inhibition in both rats and mice, suggesting an ameliorating effect on attention and sensorimotor gating.[3]

Q4: How should EGIS-11150 be prepared for in vivo administration?

A4: For in vivo studies, EGIS-11150 is typically dissolved in a suitable vehicle for intraperitoneal (i.p.) injection. The choice of vehicle should be based on the compound's solubility and should be tested for any behavioral effects on its own. Common vehicles include saline, distilled water with a small percentage of a solubilizing agent like Tween 80 or DMSO, or a cyclodextrin-based solution. Always confirm the stability of EGIS-11150 in the chosen vehicle.

Troubleshooting Guides

Issue 1: Inconsistent or no significant pro-cognitive effects observed.

  • Possible Cause 1: Suboptimal Dose: The dose used may be outside the therapeutic window for the specific cognitive task.

    • Solution: Conduct a dose-response study to identify the optimal dose. Refer to the table below for effective doses in various preclinical models.

  • Possible Cause 2: Inappropriate Animal Model: The chosen animal model may not be sensitive to the pro-cognitive effects of EGIS-11150.

    • Solution: Review the literature to ensure the selected model is appropriate for assessing the cognitive domain of interest and has been validated for similar compounds.

  • Possible Cause 3: Acclimation and Habituation: Insufficient acclimation of the animals to the experimental environment can lead to high variability in behavioral data.

    • Solution: Ensure a sufficient period of acclimation and habituation to the testing apparatus and environment before the experiment begins.

Issue 2: Unexpected sedative or motor effects.

  • Possible Cause 1: High Dose: Higher doses of EGIS-11150 may lead to off-target effects, including sedation, which can confound cognitive performance.

    • Solution: Lower the dose and conduct a thorough dose-response analysis. If sedative effects persist even at lower effective doses, consider alternative cognitive tests that are less dependent on motor activity.

  • Possible Cause 2: Interaction with Other Receptors: EGIS-11150's broad receptor profile could lead to complex pharmacological effects.

    • Solution: Correlate behavioral observations with the known receptor-binding profile of EGIS-11150. Consider co-administration with selective antagonists to dissect the contribution of different receptor systems to the observed effects.

Data Presentation

Table 1: Effective Doses of EGIS-11150 in Rodent Models

Animal Model Species Effective Dose Range (i.p.) Cognitive Domain Assessed
Phencyclidine-induced hypermotilityMouse0.01 - 0.3 mg/kgPsychosis Model
Conditioned avoidance responseRat0.01 - 0.3 mg/kgNegative Symptoms Model
Passive-avoidance learningRat0.01 - 0.3 mg/kgLearning and Memory
Novel object recognitionRat0.01 - 0.3 mg/kgRecognition Memory
Radial maze testRat0.01 - 0.3 mg/kgSpatial Working Memory
PCP-induced prepulse inhibition deficitRat0.1, 0.3, 1 mg/kgSensorimotor Gating
PCP-induced prepulse inhibition deficitMouse0.01, 0.03, 0.1 mg/kgSensorimotor Gating

Experimental Protocols

Novel Object Recognition (NOR) Test

This protocol is a general guideline and should be adapted to specific laboratory conditions and animal strains.

  • Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of a non-porous material for easy cleaning. Two sets of identical objects (e.g., small plastic toys, metal cubes) that are heavy enough to not be displaced by the animals.

  • Habituation Phase:

    • Handle the rats for 5 minutes daily for 5 days prior to the experiment.

    • On days 3-5, allow each rat to freely explore the empty arena for 10 minutes.

  • Familiarization Phase (Day 6):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Allow the rat to explore the arena and the objects for a set period (e.g., 5-10 minutes).

    • The time spent exploring each object (sniffing or touching with the nose) is recorded.

  • Test Phase (Day 7):

    • Return the rat to its home cage for a retention interval (e.g., 1 hour or 24 hours).

    • Replace one of the familiar objects with a novel object (B). The position of the novel object should be counterbalanced across animals.

    • Place the rat back in the arena and record the time spent exploring the familiar object (A) and the novel object (B) for 5 minutes.

  • Data Analysis:

    • Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).

    • A positive DI indicates a preference for the novel object and successful recognition memory.

Visualizations

EGIS11150_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Downstream Effects 5-HT2A 5-HT2A Antipsychotic Effects Antipsychotic Effects 5-HT2A->Antipsychotic Effects 5-HT7 5-HT7 Cognitive Enhancement Cognitive Enhancement 5-HT7->Cognitive Enhancement D2 D2 D2->Antipsychotic Effects alpha1_adrenergic alpha1_adrenergic alpha1_adrenergic->Cognitive Enhancement alpha2c_adrenergic alpha2c_adrenergic alpha2c_adrenergic->Cognitive Enhancement alpha2a_adrenergic alpha2a_adrenergic alpha2a_adrenergic->Cognitive Enhancement EGIS-11150 EGIS-11150 EGIS-11150->5-HT2A Antagonist EGIS-11150->5-HT7 Inverse Agonist EGIS-11150->D2 Antagonist EGIS-11150->alpha1_adrenergic Antagonist EGIS-11150->alpha2c_adrenergic Antagonist EGIS-11150->alpha2a_adrenergic Antagonist

Caption: Signaling pathway of EGIS-11150.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Cognitive Testing cluster_analysis Data Analysis Animal Acclimation Animal Acclimation Baseline Cognitive Assessment Baseline Cognitive Assessment Animal Acclimation->Baseline Cognitive Assessment Group Assignment Group Assignment Baseline Cognitive Assessment->Group Assignment Vehicle Administration Vehicle Administration Group Assignment->Vehicle Administration EGIS-11150 Administration EGIS-11150 Administration Group Assignment->EGIS-11150 Administration Post-treatment Cognitive Assessment Post-treatment Cognitive Assessment Vehicle Administration->Post-treatment Cognitive Assessment EGIS-11150 Administration->Post-treatment Cognitive Assessment Data Collection Data Collection Post-treatment Cognitive Assessment->Data Collection Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

Caption: General workflow for a cognitive enhancement study.

References

Potential side effects of EGIS 11150 at high doses

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This technical support guide is intended for researchers, scientists, and drug development professionals. The information provided herein regarding the potential side effects of EGIS-11150 at high doses is based on its preclinical receptor pharmacology. As of the latest literature review, specific clinical or comprehensive preclinical toxicology data on EGIS-11150 is not publicly available. Therefore, the side effect profile, particularly at high doses, should be considered speculative and requires experimental verification.

Frequently Asked Questions (FAQs)

Q1: What are the known pharmacological targets of EGIS-11150?

A1: EGIS-11150 is a multi-target candidate antipsychotic. Preclinical studies have characterized its binding affinity for several receptors, indicating it acts as a functional antagonist at most of these sites, with inverse agonist activity at the 5-HT₇ receptor. The primary targets are summarized in the table below.

Q2: Are there any documented side effects of EGIS-11150 at high doses in clinical trials?

A2: Currently, there is no publicly available data from clinical trials detailing the side effect profile of EGIS-11150 in humans at any dose. Information on adverse events would typically be reported upon the publication of clinical trial results.

Q3: Based on its receptor binding profile, what are the potential side effects to monitor for at high doses in preclinical models?

A3: Given its antagonism of adrenergic, serotonergic, and dopaminergic receptors, high doses of EGIS-11150 could potentially lead to a range of physiological effects. Researchers should consider monitoring for:

  • Cardiovascular effects: Due to α₁-adrenergic antagonism, hypotension (low blood pressure) and orthostatic hypotension (a drop in blood pressure upon standing) are significant possibilities. Tachycardia (increased heart rate) may occur as a reflex.

  • Central Nervous System (CNS) effects:

    • Sedation and somnolence are likely due to combined 5-HT₂ₐ and α₁-adrenergic antagonism.

    • While EGIS-11150 is designed to have a lower propensity for extrapyramidal symptoms (EPS) compared to classical antipsychotics, moderate D₂ receptor affinity suggests that at high doses, motor side effects like parkinsonism, dystonia, or akathisia cannot be entirely ruled out and should be carefully assessed.

    • Antagonism at 5-HT₂ₐ receptors is also associated with metabolic changes, so monitoring of weight and glucose metabolism in longer-term high-dose studies is warranted.

  • Other potential effects: Antagonism of α₂-adrenergic receptors can modulate neurotransmitter release and may have complex downstream effects. Inverse agonism at 5-HT₇ receptors is being explored for pro-cognitive and antidepressant effects, but the consequences of high-level sustained activity are less understood.

Q4: We observed a decrease in startle magnitude in our animal models at higher doses of EGIS-11150. Is this an expected finding?

A4: Yes, this is consistent with published preclinical data. Studies in both rats and mice have shown that EGIS-11150 can decrease startle magnitudes at various doses.[1] This effect appears to be separate from its efficacy in restoring prepulse inhibition (PPI) deficits.[1] This suggests a potential sedative or anxiolytic-like effect at higher concentrations, likely related to its multi-receptor antagonism profile.

Troubleshooting Guide for Preclinical Experiments

Observed Issue Potential Cause (Hypothesized) Recommended Action
Significant drop in blood pressure or orthostatic hypotension in test subjects.α₁-adrenergic receptor antagonism.Implement continuous blood pressure monitoring (e.g., telemetry). Start with lower doses and escalate slowly. Ensure adequate hydration of animal subjects.
Excessive sedation or lethargy impacting behavioral test performance.5-HT₂ₐ and/or α₁-adrenergic antagonism.Reduce the dose. Allow for a longer acclimatization period before behavioral testing. Conduct experiments during the animal's active cycle if possible.
Onset of motor abnormalities (e.g., catalepsy, tremors).D₂ receptor antagonism.Quantify motor side effects using standardized scales (e.g., catalepsy bar test). Compare effects to a typical antipsychotic like haloperidol to establish a therapeutic window. This will help determine if the observed effects are dose-limiting.
Unexpected changes in metabolic parameters (e.g., weight gain, altered blood glucose).Potential 5-HT₂ₐ receptor-mediated effects.In chronic high-dose studies, incorporate regular monitoring of body weight, food intake, and blood glucose levels.

Data Presentation

Table 1: Receptor Binding Profile of EGIS-11150

ReceptorAffinity (Ki, nM)Functional Activity
Adrenergic α₁HighAntagonist
Adrenergic α₂ₐModerateAntagonist
Adrenergic α₂ₑHighAntagonist
Serotonin 5-HT₂ₐHighAntagonist
Serotonin 5-HT₇HighInverse Agonist
Dopamine D₂ModerateAntagonist
Source: Data compiled from preclinical studies of EGIS-11150.

Experimental Protocols

Protocol: Assessment of Motor Side Effects (Catalepsy)

  • Objective: To determine the propensity of high doses of EGIS-11150 to induce catalepsy, a common extrapyramidal side effect.

  • Apparatus: A horizontal bar raised approximately 9 cm from the surface.

  • Procedure: a. Administer the vehicle, a positive control (e.g., haloperidol), or EGIS-11150 at various doses to different groups of rodents (e.g., rats). b. At set time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the animal onto the horizontal bar. c. Start a stopwatch and measure the time until the animal removes both paws and returns to a normal posture. d. A pre-determined cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the cut-off duration, the trial is ended.

  • Data Analysis: Compare the latency to descend from the bar across the different treatment groups. A significant increase in latency in the EGIS-11150 group compared to the vehicle group indicates a cataleptic effect.

Mandatory Visualization

EGIS11150_Signaling_Pathways cluster_EGIS EGIS-11150 cluster_receptors Receptors cluster_pathways Downstream Signaling & Potential Effects cluster_effects Potential High-Dose Side Effects EGIS EGIS-11150 Alpha1 α₁-Adrenergic EGIS->Alpha1 D2 D₂ Dopamine EGIS->D2 HT2A 5-HT₂ₐ Serotonin EGIS->HT2A HT7 5-HT₇ Serotonin EGIS->HT7 PLC_DAG_IP3 ↑ PLC → ↑ DAG/IP₃ → ↑ Ca²⁺ Alpha1->PLC_DAG_IP3 AC_cAMP_dec ↓ Adenylyl Cyclase → ↓ cAMP D2->AC_cAMP_dec HT2A->PLC_DAG_IP3 AC_cAMP_inc ↑ Adenylyl Cyclase → ↑ cAMP HT7->AC_cAMP_inc Hypotension Hypotension PLC_DAG_IP3->Hypotension Sedation Sedation PLC_DAG_IP3->Sedation Metabolic Metabolic Changes PLC_DAG_IP3->Metabolic Motor_Effects Motor Effects (EPS) AC_cAMP_dec->Motor_Effects

Caption: Hypothesized signaling pathways of EGIS-11150 and their relation to potential side effects.

References

EGIS 11150 stability in solution for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

[2] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl11FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [al] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [au] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [av] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [aw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ax] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ay] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [az] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ba] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [be] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [br] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bu] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [by] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [bz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ca] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ce] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ch] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ci] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ck] AGU2aqq - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [co] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ct] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cx] AGU... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [cz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [da] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [db] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [de] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [df] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [di] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [do] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ds] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [du] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [dz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ea] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ec] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ed] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ee] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ef] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ei] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ej] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ek] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [el] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [em] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [en] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ep] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [er] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [es] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [et] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [eu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ev] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ew] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ex] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ey] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ez] AG... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fa] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fe] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ff] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ft] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [fz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ga] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ge] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [go] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [gz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ha] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [he] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ho] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hs] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ht] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [hz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ia] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ib] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ic] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [id] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ie] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [if] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ig] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ih] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ii] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ij] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ik] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [il] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [im] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [in] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [io] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ip] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ir] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [is] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [it] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ix] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [iz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ja] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [je] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ji] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [js] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ju] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jy] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [jz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ka] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ke] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ki] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kl] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [km] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ko] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ks] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ku] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ky] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [kz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [la] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ld] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [le] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [li] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ll] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ln] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ls] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ly] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [lz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ma] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [md] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [me] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mf] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mg] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mh] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mi] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mj] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mk] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ml] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mm] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mn] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mo] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mp] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mq] AGU24 - The Conference Exchange https://vertexaisearch.cloud.g... https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mr] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [ms] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mt] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mu] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mv] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mw] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mx] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [my] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [mz] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [na] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nb] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nc] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9scla94goGsz1O9VBSOYTrMW0_f37mBkWJ2BJOyMQTTGqAWyE_g9zbcUedDHjARtk0bl1FirlnktWYOSANPkz1hvgjm7pGKSOKBfB2QvanXEioKGmv5Y7bZqXc5TCiC5sDU8zAq9QNOgPXX2S9pr4qypB3OGDpCc= [nd] AGU24 - The Conference Exchange https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJqP1sD734o3Xg906r3jM28hV12qT52H-qH_J-lJm5zP65_J3h60y_3L77H221-cI3q1f845JzU_f3YxK85514Xg8b-W6lY5Xj75x24W25rLw9h63_f37mBkWJ2BJOyMQTTGqAWyE

EGIS-11150 In Vivo Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing EGIS-11150 in in vivo experiments. The information is structured to address potential off-target effects and other experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacological profile of EGIS-11150?

EGIS-11150 is an atypical antipsychotic candidate with high affinity for several receptors. It is a functional antagonist at adrenergic α₁, α₂c, 5-HT₂A, and D₂ receptors. Uniquely, it acts as an inverse agonist at the 5-HT₇ receptor.[1] Its pro-cognitive effects are a key feature highlighted in preclinical studies.[1]

Q2: Are there any documented, specific in vivo off-target effects for EGIS-11150?

As of late 2025, specific preclinical safety and toxicology reports detailing in vivo off-target effects of EGIS-11150 are not extensively published in publicly accessible literature. However, based on its receptor binding profile, potential off-target effects can be predicted. These are primarily related to its activity at adrenergic, dopaminergic, and serotonergic receptors.

Q3: What are the potential cardiovascular effects I should monitor for?

Given its high affinity for the α₁-adrenergic receptor, EGIS-11150 may cause cardiovascular effects. α₁-adrenergic antagonists are known to cause vasodilation, which can lead to orthostatic hypotension (a drop in blood pressure upon standing) and dizziness. It is advisable to monitor cardiovascular parameters, especially during dose-escalation studies.

Q4: Should I be concerned about extrapyramidal symptoms (EPS)?

EGIS-11150 has a moderate affinity for the D₂ receptor, which is lower than that of many typical antipsychotics.[1] While atypical antipsychotics generally have a lower risk of EPS compared to typical ones, D₂ receptor antagonism is the primary mechanism associated with these motor side effects. Therefore, it is prudent to include assessments for motor function, such as catalepsy or akathisia models, in your experimental design.

Q5: What metabolic or endocrine changes might occur?

Antagonism at D₂ receptors can lead to hyperprolactinemia. Additionally, atypical antipsychotics as a class have been associated with metabolic changes, including weight gain and alterations in glucose and lipid metabolism. While specific data for EGIS-11150 is not available, monitoring body weight, food intake, and relevant blood biomarkers is recommended for chronic in vivo studies.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Reduced Locomotor Activity
  • Potential Cause: This could be a result of antagonism at α₁-adrenergic or D₂ receptors, or a combination of receptor activities.

  • Troubleshooting Steps:

    • Dose-Response Analysis: Determine if the sedation is dose-dependent. A lower effective dose might mitigate this effect while retaining the desired therapeutic action.

    • Comparative Studies: Compare the sedative effects with other atypical antipsychotics with known profiles.

    • Behavioral Assays: Utilize specific behavioral tests to differentiate between sedation and other motor impairments.

Issue 2: Cardiovascular Instability (e.g., Hypotension)
  • Potential Cause: High affinity and antagonism at the α₁-adrenergic receptor.

  • Troubleshooting Steps:

    • Hemodynamic Monitoring: In acute studies, directly measure blood pressure and heart rate. For chronic studies, consider using telemetry implants.

    • Acclimatization: Ensure animals are properly acclimatized to handling and experimental procedures to minimize stress-induced cardiovascular changes.

    • Route of Administration: Evaluate if the route of administration (e.g., intraperitoneal vs. oral) influences the onset and magnitude of cardiovascular effects.

Issue 3: Altered Sleep-Wake Cycles or Circadian Rhythm
  • Potential Cause: Inverse agonism at the 5-HT₇ receptor, which is known to be involved in regulating circadian rhythms and sleep.

  • Troubleshooting Steps:

    • Home Cage Monitoring: Employ automated systems to monitor activity patterns over a 24-hour period.

    • EEG/EMG Recordings: For detailed analysis, perform electroencephalography (EEG) and electromyography (EMG) to characterize sleep architecture.

    • Light/Dark Cycle Manipulation: Investigate if the effects of EGIS-11150 on activity are dependent on the light-dark cycle.

Data Presentation

Table 1: Receptor Binding Profile of EGIS-11150

ReceptorAffinity (Ki, nM)Functional Activity
Adrenergic α₁HighAntagonist
Adrenergic α₂cHighAntagonist
Serotonin 5-HT₂AHighAntagonist
Serotonin 5-HT₇HighInverse Agonist
Adrenergic α₂aModerateAntagonist
Dopamine D₂ModerateAntagonist

Source: Adapted from preclinical pharmacology studies.[1]

Table 2: Potential In Vivo Off-Target Effects of EGIS-11150 (Predicted)

Physiological SystemPotential Off-Target EffectAssociated Receptor(s)
CardiovascularOrthostatic hypotension, dizzinessAdrenergic α₁
Central Nervous SystemSedation, extrapyramidal symptoms (motor side effects)Dopamine D₂, Adrenergic α₁
EndocrineHyperprolactinemiaDopamine D₂
MetabolicWeight gain, altered glucose/lipid metabolismMultiple (class effect)
Sleep/CircadianDisruption of sleep-wake cyclesSerotonin 5-HT₇

Experimental Protocols

Protocol 1: Assessment of Cardiovascular Effects in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=8 per group).

  • Housing: Individually housed with a 12-hour light/dark cycle, with ad libitum access to food and water.

  • Instrumentation (Optional): For continuous monitoring, surgically implant telemetry devices for blood pressure and heart rate measurement at least one week prior to the study.

  • Drug Administration: Administer EGIS-11150 or vehicle intraperitoneally (i.p.) at doses ranging from 0.01 to 0.3 mg/kg.[1]

  • Data Collection:

    • Telemetry: Record data continuously from 1 hour before dosing to at least 4 hours post-dosing.

    • Tail-Cuff Method (Non-invasive): Measure blood pressure and heart rate at baseline (pre-dose) and at 30, 60, 120, and 240 minutes post-dose.

  • Data Analysis: Analyze changes from baseline for each dose group compared to the vehicle control using appropriate statistical methods (e.g., ANOVA with post-hoc tests).

Protocol 2: Evaluation of Prepulse Inhibition (PPI) to Assess Sensorimotor Gating

  • Animal Model: Male C57BL/6 mice (n=10-12 per group).

  • Apparatus: A startle response system with a loudspeaker for delivering acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimatization: Place the mouse in the startle chamber for a 5-minute acclimatization period with background white noise.

    • Baseline Startle: Present a series of startle pulses (e.g., 120 dB) to establish a baseline response.

    • PPI Session: Present a series of trials:

      • Pulse-alone trials (120 dB startle stimulus).

      • Prepulse-pulse trials: a prepulse stimulus (e.g., 75, 80, or 85 dB) presented 100 ms before the 120 dB startle pulse.

      • No-stimulus trials (background noise only).

  • Drug Treatment: In studies investigating the reversal of deficits, a PPI-disrupting agent like phencyclidine (PCP) is administered, followed by EGIS-11150 at various doses (e.g., 0.01-0.1 mg/kg, i.p.).

  • Data Analysis: Calculate the percentage of PPI for each prepulse intensity: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100. Compare PPI levels across treatment groups.

Visualizations

EGIS11150_Signaling_Pathways cluster_EGIS11150 EGIS-11150 cluster_receptors Receptors cluster_effects Downstream Effects EGIS11150 EGIS-11150 D2 D₂ EGIS11150->D2 Antagonist Alpha1 α₁ EGIS11150->Alpha1 Antagonist HT2A 5-HT₂A EGIS11150->HT2A Antagonist HT7 5-HT₇ EGIS11150->HT7 Inverse Agonist Antipsychotic Antipsychotic Effects D2->Antipsychotic OffTarget Potential Off-Target Effects (e.g., Cardiovascular, Motor) D2->OffTarget Alpha1->OffTarget HT2A->Antipsychotic ProCognitive Pro-cognitive Effects HT7->ProCognitive

Caption: Simplified signaling pathways of EGIS-11150.

Off_Target_Workflow cluster_planning Phase 1: Planning & Prediction cluster_execution Phase 2: In Vivo Execution cluster_analysis Phase 3: Analysis & Interpretation A Review Receptor Binding Profile B Predict Potential Off-Target Effects Based on Pharmacology A->B Informs D Conduct Specific Assessments (e.g., Cardiovascular, Motor, Metabolic) B->D Guides C Administer EGIS-11150 (Dose-Response) C->D Is part of E Analyze Data vs. Vehicle Control D->E F Correlate Findings with Receptor Occupancy E->F G Refine Experimental Design F->G G->C Iterate

Caption: Experimental workflow for identifying off-target effects.

References

Addressing variability in behavioral responses to EGIS 11150

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in behavioral responses observed during experiments with EGIS-11150. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is EGIS-11150 and what is its primary mechanism of action?

A1: EGIS-11150 is an investigational atypical antipsychotic compound with potential pro-cognitive effects.[1] Its mechanism of action is characterized by its interaction with multiple neurotransmitter receptors. It displays high affinity for adrenergic α1, α2c, 5-HT2A, and 5-HT7 receptors, and moderate affinity for adrenergic α2a and D2 receptors.[1][2] EGIS-11150 acts as a functional antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at 5-HT7 receptors.[1]

Q2: In which preclinical models has EGIS-11150 shown efficacy?

A2: EGIS-11150 has demonstrated efficacy in several preclinical models relevant to schizophrenia and cognitive dysfunction. These include:

  • Positive Symptoms: Phencyclidine (PCP)-induced hypermotility in mice and inhibition of conditioned avoidance response in rats.[1]

  • Negative Symptoms: Social withdrawal tests in rats.[1]

  • Cognitive Deficits: Passive-avoidance learning, novel object recognition, and radial maze tests in rats.[1]

  • Attention: Phencyclidine-induced disruption of prepulse inhibition (PPI) in mice.[1]

Q3: What is the typical effective dose range for EGIS-11150 in rodent studies?

A3: The effective dose range for EGIS-11150 in preclinical models is generally between 0.01 and 0.3 mg/kg when administered intraperitoneally (i.p.).[1] However, the optimal dose can vary depending on the specific behavioral assay and animal species.

Q4: What are the known side effects of atypical antipsychotics that could be relevant for EGIS-11150?

A4: While specific side effect data for EGIS-11150 is limited in publicly available literature, general side effects of atypical antipsychotics with 5-HT2A and D2 receptor antagonism include metabolic disturbances (weight gain, hyperlipidemia), sedation, and cardiovascular effects (e.g., orthostatic hypotension).[3][4] Researchers should monitor for these potential effects in their animal models.

Troubleshooting Guide for Variability in Behavioral Responses

Variability in behavioral responses to EGIS-11150 can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating these issues.

Issue 1: Inconsistent or No-Effect Results in Locomotor Activity Assays (e.g., PCP-Induced Hypermotility)
Potential Cause Troubleshooting Steps
Suboptimal Dose Selection - Perform a dose-response study to determine the optimal dose for your specific animal strain and experimental conditions.- Consider that the effective dose for antagonizing PCP-induced effects may differ from doses affecting spontaneous locomotor activity.[5]
Animal Strain Differences - Be aware that the locomotor response to PCP can be strain-dependent in mice.[6]- Use a responsive strain (e.g., BALB/cBy) for PCP-induced hypermotility studies.[6]
Habituation Procedures - Ensure a consistent and adequate habituation period for the animals in the testing apparatus before drug administration.[7]
Environmental Factors - Maintain consistent lighting, noise levels, and temperature in the testing room, as these can significantly impact rodent behavior.[7][8]
Issue 2: High Variability in Prepulse Inhibition (PPI) Studies
Potential Cause Troubleshooting Steps
Acoustic Startle Response Variability - Establish a stable baseline startle response before beginning PPI experiments.- Ensure the startle stimulus is at an appropriate intensity to elicit a robust but not maximal response.[9]
Prepulse Intensity and Interval - Optimize prepulse intensities and interstimulus intervals for your specific equipment and animal strain.[9][10]
Animal Handling and Stress - Handle animals consistently and gently to minimize stress, which can affect PPI.[11]- Allow for an adequate acclimation period in the testing apparatus.[9][12]
Sex Differences - Be aware of potential sex differences in PPI and consider testing males and females separately.[8]
Issue 3: Inconsistent Performance in Cognitive Assays (Novel Object Recognition, Passive Avoidance)
Potential Cause Troubleshooting Steps
Inadequate Object Exploration - In the Novel Object Recognition test, ensure that animals explore both objects for a minimum amount of time during the familiarization phase.[13]
Object or Context Preference - In the Novel Object Recognition test, ensure that the objects themselves do not have inherent properties that make one more interesting than the other.[14]- In the Passive Avoidance test, ensure a clear distinction between the light and dark compartments to leverage the animal's natural preference.[15]
Aversive Stimulus Intensity - In the Passive Avoidance test, the intensity and duration of the footshock should be sufficient to induce a clear memory without causing excessive distress.[16]
Inter-trial Interval - Maintain consistent and appropriate inter-trial intervals in both the Novel Object Recognition and Passive Avoidance tests.[16][17]

Experimental Protocols

Phencyclidine (PCP)-Induced Hypermotility in Mice
  • Animals: Male BALB/c mice are a suitable strain for this assay.[6]

  • Apparatus: An open-field arena equipped with automated photobeam detection systems to measure locomotor activity.

  • Procedure:

    • Acclimate mice to the testing room for at least 60 minutes before the experiment.

    • Place individual mice in the open-field arena and allow for a 30-minute habituation period.

    • Administer EGIS-11150 (e.g., 0.01-0.3 mg/kg, i.p.) or vehicle.

    • After a predetermined pretreatment time (e.g., 30 minutes), administer PCP (e.g., 3.0 mg/kg, i.p.).[5]

    • Record locomotor activity for 60-90 minutes immediately following PCP administration.

  • Data Analysis: Analyze the total distance traveled or the number of photobeam breaks. Compare the activity of the EGIS-11150 treated groups to the vehicle-treated group that received PCP.

Prepulse Inhibition (PPI) of Acoustic Startle in Rodents
  • Animals: Wistar rats or C57BL/6 mice are commonly used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • Acclimate the animal to the testing room for at least 60 minutes.

    • Place the animal in the startle chamber and allow for a 5-10 minute acclimation period with background white noise (e.g., 65-70 dB).[9][12]

    • The test session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).

      • Prepulse-pulse trials: A weaker acoustic prepulse (e.g., 75-85 dB for 20 ms) precedes the pulse by a specific interval (e.g., 30-120 ms).[9][10]

      • No-stimulus trials: Background noise only, to measure baseline movement.

    • Administer EGIS-11150 or vehicle at an appropriate pretreatment time before the test session.

  • Data Analysis: Calculate PPI as a percentage: %PPI = 100 x [(startle response on pulse-alone trials - startle response on prepulse-pulse trials) / startle response on pulse-alone trials].[12]

Novel Object Recognition (NOR) Test in Rats
  • Animals: Adult male Sprague-Dawley or Wistar rats are often used.

  • Apparatus: An open-field arena. A set of two identical objects and one novel object.

  • Procedure:

    • Habituation: On day 1, allow each rat to explore the empty arena for 5-10 minutes.

    • Familiarization (Training): On day 2, place two identical objects in the arena and allow the rat to explore them for a set period (e.g., 5-10 minutes).

    • Testing: After a retention interval (e.g., 1-24 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object. Allow the rat to explore for a set period (e.g., 5 minutes).

    • Administer EGIS-11150 or vehicle before the familiarization phase.

  • Data Analysis: Record the time spent exploring each object during the test phase. Calculate a discrimination index: (time exploring novel object - time exploring familiar object) / (total exploration time). A positive index indicates recognition memory.

Passive Avoidance Test in Rats
  • Animals: Adult male Wistar or Sprague-Dawley rats.

  • Apparatus: A two-compartment chamber with one illuminated ("safe") compartment and one dark compartment equipped with a grid floor for delivering a mild footshock. A sliding door separates the compartments.

  • Procedure:

    • Training (Acquisition): Place the rat in the illuminated compartment. When the rat enters the dark compartment (which they naturally prefer), close the door and deliver a mild, brief footshock (e.g., 0.5-1.0 mA for 2 seconds).[16]

    • Administer EGIS-11150 or vehicle before or immediately after the training.

    • Testing (Retention): After a retention interval (e.g., 24 hours), place the rat back in the illuminated compartment and measure the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive event.[18]

  • Data Analysis: Compare the step-through latencies between the different treatment groups.

Visualizations

EGIS11150_Signaling_Pathway cluster_EGIS11150 EGIS-11150 cluster_receptors Receptor Targets cluster_effects Downstream Effects EGIS-11150 EGIS-11150 5-HT2A 5-HT2A EGIS-11150->5-HT2A Antagonist D2 D2 EGIS-11150->D2 Antagonist alpha1-adrenergic alpha1-adrenergic EGIS-11150->alpha1-adrenergic Antagonist alpha2-adrenergic alpha2-adrenergic EGIS-11150->alpha2-adrenergic Antagonist 5-HT7 5-HT7 EGIS-11150->5-HT7 Inverse Agonist Antipsychotic Effects Antipsychotic Effects 5-HT2A->Antipsychotic Effects Pro-cognitive Effects Pro-cognitive Effects 5-HT2A->Pro-cognitive Effects D2->Antipsychotic Effects alpha1-adrenergic->Antipsychotic Effects alpha2-adrenergic->Antipsychotic Effects 5-HT7->Pro-cognitive Effects

Caption: Simplified signaling pathway of EGIS-11150.

Troubleshooting_Workflow Start Inconsistent Behavioral Response Observed CheckDose Dose-Response Curve Established? Start->CheckDose CheckProtocol Protocol Standardized? CheckDose->CheckProtocol Yes PerformDoseResponse Perform Dose-Response Study CheckDose->PerformDoseResponse No CheckEnvironment Environmental Factors Controlled? CheckProtocol->CheckEnvironment Yes ReviewProtocol Review and Standardize Protocol (e.g., habituation, stimulus parameters) CheckProtocol->ReviewProtocol No CheckAnimalFactors Animal-Related Factors Considered? CheckEnvironment->CheckAnimalFactors Yes ControlEnvironment Control for Light, Noise, Temperature CheckEnvironment->ControlEnvironment No AssessAnimalFactors Assess Strain, Sex, and Handling Effects CheckAnimalFactors->AssessAnimalFactors No ReRunExperiment Re-run Experiment CheckAnimalFactors->ReRunExperiment Yes PerformDoseResponse->ReRunExperiment ReviewProtocol->ReRunExperiment ControlEnvironment->ReRunExperiment AssessAnimalFactors->ReRunExperiment

Caption: Troubleshooting workflow for inconsistent behavioral data.

References

EGIS-11150 Technical Support Center: Mitigating Extrapyramidal Symptoms in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for EGIS-11150. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on assessing and mitigating the risk of extrapyramidal symptoms (EPS) during preclinical evaluation of EGIS-11150.

Frequently Asked Questions (FAQs)

Q1: What is EGIS-11150 and what is its expected profile regarding extrapyramidal symptoms?

A1: EGIS-11150 is a candidate atypical antipsychotic compound.[1][2] It exhibits a multi-receptor binding profile, with moderate affinity for dopamine D2 receptors and high affinity for serotonin 5-HT2A, adrenergic α1, and 5-HT7 receptors.[1] This "atypical" profile suggests a lower liability for inducing extrapyramidal symptoms compared to classical antipsychotics like haloperidol, which are potent D2 receptor antagonists.[1] The reduced risk of EPS is a key feature of atypical antipsychotics.

Q2: What is the primary mechanism by which antipsychotics cause extrapyramidal symptoms?

A2: Extrapyramidal symptoms are primarily caused by the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[3][4][5] This pathway is crucial for regulating motor control.[5] Disruption of dopamine signaling in this region leads to movement disorders such as acute dystonia, parkinsonism, and akathisia.[3][6] Chronic blockade can lead to tardive dyskinesia.[7]

Q3: How does the receptor binding profile of EGIS-11150 contribute to a lower expected risk of EPS?

A3: The lower risk of EPS with atypical antipsychotics like EGIS-11150 is attributed to a combination of factors. While it does antagonize D2 receptors, its high affinity for 5-HT2A receptors is thought to modulate dopamine release in the striatum, which may counteract the potent D2 blockade, leading to a more balanced neurochemical effect.[8][9][10] This dual action is a hallmark of atypical antipsychotics and is believed to spare the nigrostriatal pathway from excessive dopamine blockade, thus reducing the incidence of motor side effects.[10]

Q4: What are the standard preclinical models to assess the EPS liability of a compound like EGIS-11150?

A4: The most common preclinical models for assessing EPS liability are conducted in rodents and non-human primates. In rodents, the two primary models are:

  • The Catalepsy Bar Test: This model is used to assess drug-induced parkinsonism.[11][12][13] It measures the time an animal maintains an externally imposed, awkward posture.[14]

  • Vacuous Chewing Movements (VCMs): This model is used to evaluate the potential for a drug to induce tardive dyskinesia, a chronic movement disorder.[15][16] It involves the long-term administration of the compound and subsequent observation of involuntary oral movements.[15] Non-human primate models are also utilized to study drug-induced dystonia and other EPS, providing a valuable translational bridge to human clinical studies.[17][18]

Troubleshooting Guides for Preclinical EPS Assessment

The Catalepsy Bar Test

Issue: High variability in catalepsy scores between animals in the same treatment group.

  • Possible Cause 1: Inconsistent handling and placement of the animals. Minor differences in how rats are placed on the bar can affect their latency to move.

    • Solution: Ensure all technicians are trained on a standardized protocol for placing the forepaws on the bar. The posture should be consistent for every animal in every trial.

  • Possible Cause 2: Environmental distractions. Noise or movement in the testing room can startle the animals and prematurely end the cataleptic state.

    • Solution: Conduct the experiments in a quiet, isolated room with consistent lighting.

  • Possible Cause 3: Strain or individual differences in susceptibility. Some rodent strains are more or less susceptible to drug-induced catalepsy.[16]

    • Solution: Use a consistent and well-characterized strain of rodents for all experiments. Acknowledge that some inter-individual variability is expected.

Issue: Animals are sedated and not cataleptic.

  • Possible Cause: The dose of the compound is too high, causing sedation rather than true catalepsy.

    • Solution: Perform a righting reflex test. A sedated animal will have difficulty righting itself when placed on its back, whereas a cataleptic animal will not. If sedation is observed, a dose-response study should be conducted to find a dose that induces catalepsy without significant sedation.

Issue: The automated bar test is giving inconsistent readings.

  • Possible Cause: Poor electrical contact or sensor malfunction. Some automated systems rely on the animal completing an electrical circuit.[19] Clenched paws or poor contact can lead to inaccurate readings.[11]

    • Solution: Regularly check the equipment for proper functioning. Ensure the animal's paws are making good contact with the bar and the floor plate. Consider using a system based on motion detection rather than electrical contact.[19]

Vacuous Chewing Movement (VCM) Model

Issue: No significant increase in VCMs after chronic treatment with a positive control (e.g., haloperidol).

  • Possible Cause 1: Insufficient duration of treatment. The development of VCMs is a long-term process.

    • Solution: Ensure the treatment period is sufficiently long, often several weeks to months, as indicated in established protocols.[15]

  • Possible Cause 2: Incorrect scoring of VCMs. It can be challenging to distinguish VCMs from normal chewing or grooming behaviors.

    • Solution: Scorers should be well-trained and blinded to the treatment groups. Video recording the sessions allows for re-scoring and verification. VCMs are typically defined as purposeless chewing motions in the absence of food.

Issue: High baseline VCMs in the control group.

  • Possible Cause: Age of the animals. Older rodents may exhibit spontaneous oral movements that can be mistaken for VCMs.

    • Solution: Use younger adult animals at the start of the study. Ensure that baseline VCMs are recorded for all animals before the start of treatment to allow for within-subject comparisons.

Experimental Protocols

Protocol 1: Assessment of Acute EPS Liability using the Rat Catalepsy Bar Test

Objective: To compare the potential of EGIS-11150 to induce catalepsy against a typical antipsychotic (haloperidol) and a vehicle control.

Materials:

  • Male Wistar rats (200-250g)

  • EGIS-11150, Haloperidol, Vehicle (e.g., saline with 1% Tween 80)

  • Catalepsy bar apparatus (a horizontal bar 9 cm from the base)

  • Stopwatches

Methodology:

  • Acclimatization: Allow rats to acclimatize to the testing room for at least 60 minutes before the experiment.

  • Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, Haloperidol (1 mg/kg, i.p.), EGIS-11150 (at various doses)).

  • Administration: Administer the assigned treatment via intraperitoneal (i.p.) injection.

  • Testing: At 30, 60, 90, and 120 minutes post-injection, test for catalepsy.

  • Placement: Gently place the rat's forepaws onto the horizontal bar.

  • Measurement: Start the stopwatch immediately. Measure the latency (in seconds) for the rat to remove both forepaws from the bar.

  • Cut-off Time: A cut-off time of 180 seconds is typically used. If the rat remains on the bar for this duration, the trial is ended, and the latency is recorded as 180 seconds.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the mean latencies between groups at each time point.

Protocol 2: Assessment of Tardive Dyskinesia Liability using the Rat Vacuous Chewing Movement (VCM) Model

Objective: To evaluate the long-term administration of EGIS-11150 on the development of VCMs compared to a typical antipsychotic (haloperidol) and a vehicle control.

Materials:

  • Male Sprague-Dawley rats

  • EGIS-11150, Haloperidol decanoate (long-acting formulation), Vehicle (e.g., sesame oil)

  • Observation chambers (transparent cages)

  • Video recording equipment

Methodology:

  • Baseline Measurement: Prior to treatment, record baseline VCMs for each rat for 5 minutes.

  • Grouping: Randomly assign rats to treatment groups (e.g., Vehicle, Haloperidol decanoate (e.g., 21 mg/kg, i.m., every 3 weeks), EGIS-11150 (daily oral gavage at various doses)).

  • Chronic Administration: Administer the treatments for a period of 12-24 weeks.

  • VCM Observation: Every 3 weeks, record the behavior of each rat for 10-15 minutes in the observation chamber.

  • Scoring: A trained observer, blind to the treatment groups, will score the number of VCMs. A VCM is defined as a single mouth opening in the vertical plane not directed towards physical material.

  • Data Analysis: Analyze the change in VCM counts from baseline over the treatment period using appropriate statistical methods (e.g., repeated measures ANOVA).

Quantitative Data Summary

The following tables represent hypothetical data based on the expected pharmacological profile of EGIS-11150 as an atypical antipsychotic compared to a typical antipsychotic like haloperidol.

Table 1: Representative Data from Catalepsy Bar Test in Rats

Treatment GroupDose (mg/kg, i.p.)Mean Latency to Descent (seconds) at 60 min post-injection (± SEM)
Vehicle-5.2 ± 1.3
Haloperidol1.0155.8 ± 12.5
EGIS-111501.010.5 ± 2.1
EGIS-111505.025.3 ± 4.6
EGIS-1115010.040.1 ± 6.8
p < 0.01 compared to Vehicle group

Table 2: Representative Data from Vacuous Chewing Movement (VCM) Model in Rats after 12 Weeks of Treatment

Treatment GroupDoseMean Number of VCMs per 5 minutes (± SEM)
Vehicle-2.1 ± 0.5
Haloperidol21 mg/kg, every 3 weeks25.4 ± 3.1
EGIS-111505.0 mg/kg/day3.5 ± 0.8
EGIS-1115010.0 mg/kg/day4.2 ± 1.1
p < 0.01 compared to Vehicle group

Visualizations

Dopamine_D2_and_Serotonin_5HT2A_Signaling_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (Nigrostriatal Pathway) cluster_serotonergic Serotonergic Input Dopamine_release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_release->D2_Receptor Dopamine EPS Extrapyramidal Symptoms Dopamine_release->EPS Mitigates G_protein_D2 Gi/o D2_Receptor->G_protein_D2 D2_Receptor->EPS Leads to Adenylyl_Cyclase Adenylyl Cyclase (Inhibited) G_protein_D2->Adenylyl_Cyclase Motor_Output Motor Output Regulation Adenylyl_Cyclase->Motor_Output cAMP signaling Serotonin_release Serotonin Release 5HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_release->5HT2A_Receptor Serotonin 5HT2A_Receptor->Dopamine_release Increased Dopamine (Disinhibition) G_protein_5HT2A Gq/11 5HT2A_Receptor->G_protein_5HT2A PLC_activation PLC Activation G_protein_5HT2A->PLC_activation PLC_activation->Dopamine_release Modulates (Inhibits) Haloperidol Haloperidol (Typical Antipsychotic) Haloperidol->D2_Receptor Strong Blockade EGIS_11150 EGIS-11150 (Atypical Antipsychotic) EGIS_11150->D2_Receptor Moderate Blockade EGIS_11150->5HT2A_Receptor Strong Blockade

Caption: Signaling pathways in EPS and mitigation by EGIS-11150.

Experimental_Workflow_Catalepsy Start Start: Acclimatize Rats Grouping Randomly Assign to Groups: - Vehicle - Haloperidol (Positive Control) - EGIS-11150 (Test Article) Start->Grouping Dosing Administer Compound (i.p.) Grouping->Dosing Timepoints Wait for Timepoints (e.g., 30, 60, 90, 120 min) Dosing->Timepoints Test Place Forepaws on Bar Timepoints->Test Analysis Data Analysis and Comparison Timepoints->Analysis All Timepoints Complete Measure Measure Latency to Descent (Cut-off: 180s) Test->Measure Measure->Timepoints Next Timepoint

Caption: Experimental workflow for the rat catalepsy bar test.

References

EGIS 11150 dose-response curve in cognitive tasks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EGIS-11150 in cognitive tasks.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for EGIS-11150?

EGIS-11150 is a compound with a multi-receptor binding profile, suggesting its potential as an atypical antipsychotic with pro-cognitive effects.[1] It exhibits high affinity for adrenergic α1, α2c, 5-HT2A, and 5-HT7 receptors. It also shows moderate affinity for adrenergic α2a and D2 receptors.[1] Functionally, it acts as an antagonist at the α1, α2c, 5-HT2A, α2a, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[1]

Q2: In which preclinical models has EGIS-11150 shown pro-cognitive effects?

EGIS-11150 has demonstrated a robust pro-cognitive profile in several rodent models.[1] These include:

  • Passive-avoidance learning in rats[1]

  • Novel object recognition in rats[1]

  • Radial maze tests in rats[1]

  • Phencyclidine-induced disruption of prepulse inhibition in mice and rats, which is a measure of sensorimotor gating and attention.[1][2]

Q3: What is the recommended dose range for EGIS-11150 in cognitive studies?

The effective dose of EGIS-11150 can vary depending on the animal model and the specific cognitive task. Based on available preclinical data, an intraperitoneal (i.p.) dose range of 0.01 to 0.3 mg/kg has been shown to be effective in various models of schizophrenia, including those assessing cognitive function.[1] In studies specifically looking at the restoration of prepulse inhibition deficits induced by PCP, effective i.p. doses were found to be 0.1, 0.3, and 1 mg/kg in rats, and 0.01, 0.03, and 0.1 mg/kg in mice.[2]

Q4: How does EGIS-11150 affect hippocampal-prefrontal cortex circuitry?

Studies have shown that EGIS-11150 can influence the circuitry between the hippocampus and the prefrontal cortex (PFC), which is crucial for cognitive functions and is often dysregulated in schizophrenia.[3] EGIS-11150 has been observed to increase hippocampus-PFC coherence and has been shown to reverse the inhibition of long-term potentiation (LTP) induced by stressors.[3] It has also been shown to counteract the EEG modifications induced by NMDA receptor antagonists like ketamine and PCP.[3]

Troubleshooting Guides

Issue 1: Inconsistent or no significant pro-cognitive effect observed.

Possible Cause Troubleshooting Step
Inappropriate Dose Verify that the administered dose is within the effective range reported in the literature (see dose-response tables below). Consider performing a dose-response study to determine the optimal dose for your specific experimental conditions.
Route of Administration The majority of published studies use intraperitoneal (i.p.) injection.[1][2] If using a different route, bioavailability and pharmacokinetics may be altered, requiring dose adjustments.
Timing of Administration In prepulse inhibition studies, EGIS-11150 was administered 30 minutes before the test.[2] The timing of drug administration relative to the cognitive task is critical. Review the experimental protocol to ensure optimal timing for brain exposure.
Animal Strain and Species There may be species and strain differences in sensitivity to EGIS-11150. The provided data is primarily from rodent studies.[1][2]
Experimental Model Validity Ensure that the cognitive deficit in your chosen model is sensitive to the pharmacological mechanism of EGIS-11150 (i.e., modulation of adrenergic and serotonergic systems).

Issue 2: High variability in behavioral data.

Possible Cause Troubleshooting Step
Subject Handling and Stress Excessive handling or environmental stress can significantly impact cognitive performance. Ensure consistent and gentle handling of animals. Acclimate animals to the testing environment and apparatus.
Environmental Factors Inconsistent lighting, noise levels, or temperature in the testing room can introduce variability. Standardize all environmental conditions.
Subject Characteristics Age, weight, and sex of the animals can influence behavioral outcomes. Ensure these variables are balanced across experimental groups.
Assay Sensitivity The chosen cognitive task may not be sensitive enough to detect the effects of EGIS-11150. Consider optimizing task parameters (e.g., inter-trial interval, stimulus salience) to increase sensitivity.

Quantitative Data

Table 1: Effective Dose Ranges of EGIS-11150 in Rodent Models

Animal Model Cognitive Domain Effective Dose Range (i.p.) Reference
RatLearning & Memory (Passive Avoidance, Novel Object Recognition, Radial Maze)0.01 - 0.3 mg/kg[1]
MouseAttention (Prepulse Inhibition)0.01 - 0.3 mg/kg[1]
RatAttention (Prepulse Inhibition)0.1, 0.3, 1 mg/kg[2]
MouseAttention (Prepulse Inhibition)0.01, 0.03, 0.1 mg/kg[2]

Note: For detailed dose-response curves and specific performance metrics, it is essential to consult the full-text of the cited publications.

Experimental Protocols

1. Novel Object Recognition (NOR) Task in Rats (Summary)

This protocol is a summary based on standard NOR procedures and the information that EGIS-11150 was tested in this paradigm.[1] For a detailed methodology, the original research article should be consulted.

  • Habituation: Individually house rats and handle them for several days before the experiment. On the day before testing, allow each rat to freely explore the empty testing arena (e.g., a 40x40x40 cm open field) for 5-10 minutes.

  • Training (Familiarization) Phase: Place two identical objects in the arena. Allow the rat to explore the objects for a set period (e.g., 5 minutes).

  • Inter-trial Interval (ITI): Return the rat to its home cage for a specific duration (e.g., 1 hour). This is when memory consolidation is challenged.

  • Testing Phase: Replace one of the familiar objects with a novel object. Place the rat back in the arena and record the time spent exploring each object for a set period (e.g., 3 minutes).

  • Drug Administration: Administer EGIS-11150 (at the desired dose) or vehicle at a specified time before the training phase (e.g., 30 minutes).

  • Data Analysis: Calculate the discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory.

2. Prepulse Inhibition (PPI) Task in Mice/Rats (Summary)

This protocol is a summary based on standard PPI procedures and the information that EGIS-11150 was effective in this model.[1][2]

  • Apparatus: Use a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Acclimation: Place the animal in the startle chamber and allow it to acclimate for a period (e.g., 5 minutes) with background noise.

  • Stimuli: The session consists of different trial types presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) that elicits a startle response.

    • Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) presented shortly before the pulse (e.g., 100 ms).

    • No-stimulus trials: Background noise only.

  • Drug-Induced Deficit: To model the sensory gating deficits of schizophrenia, a disruptor agent like phencyclidine (PCP) is often used.[2] PCP is administered before the test session.

  • Drug Administration: Administer EGIS-11150 or vehicle at a specified time before the test session (e.g., 30 minutes).[2]

  • Data Analysis: Calculate the percentage of PPI as: 100 - [(Startle response on prepulse-pulse trials / Startle response on pulse-alone trials) x 100]. A lower PPI percentage indicates a deficit in sensorimotor gating.

Visualizations

EGIS11150_Mechanism_of_Action cluster_receptors Receptor Targets alpha1_adrenergic α1-adrenergic alpha2c_adrenergic α2c-adrenergic 5HT2A_serotonin 5-HT2A 5HT7_serotonin 5-HT7 alpha2a_adrenergic α2a-adrenergic D2_dopamine D2 EGIS11150 EGIS11150 EGIS11150->alpha1_adrenergic Antagonist (High Affinity) EGIS11150->alpha2c_adrenergic Antagonist (High Affinity) EGIS11150->5HT2A_serotonin Antagonist (High Affinity) EGIS11150->5HT7_serotonin Inverse Agonist (High Affinity) EGIS11150->alpha2a_adrenergic Antagonist (Moderate Affinity) EGIS11150->D2_dopamine Antagonist (Moderate Affinity)

Caption: Receptor binding profile of EGIS-11150.

NOR_Workflow cluster_setup Experimental Setup cluster_procedure Testing Procedure cluster_analysis Data Analysis Habituation Habituation to Testing Arena Drug_Admin Administer EGIS-11150 or Vehicle Habituation->Drug_Admin Training Training Phase: Expose to two identical objects Drug_Admin->Training ITI Inter-trial Interval (e.g., 1 hour) Training->ITI Testing Testing Phase: Expose to one familiar and one novel object ITI->Testing Data_Collection Record time spent exploring each object Testing->Data_Collection DI_Calculation Calculate Discrimination Index (DI) Data_Collection->DI_Calculation

Caption: Experimental workflow for the Novel Object Recognition (NOR) task.

References

Technical Support Center: Enhancing the Bioavailability of EGIS-11150 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges in improving the bioavailability of EGIS-11150 in rodent experiments.

Troubleshooting Guide

This guide is designed to address specific issues that may arise during your experiments with EGIS-11150.

Question/Issue Potential Cause Suggested Solution
1. After oral administration of EGIS-11150, plasma concentrations are undetectable or very low. Poor aqueous solubility: EGIS-11150 may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption. Many complex organic molecules exhibit poor water solubility.- Formulation with solubilizing excipients: Prepare formulations using co-solvents, surfactants, or cyclodextrins to increase the solubility of the compound.[1]- Particle size reduction: Employ techniques like micronization or nanosizing to increase the surface area of the drug, which can enhance the dissolution rate.[2]- pH adjustment: If EGIS-11150 is ionizable, adjusting the pH of the formulation vehicle can improve its solubility.[1]
Low permeability: The compound may not efficiently cross the intestinal epithelium.- Use of permeation enhancers: Incorporate excipients known to improve intestinal permeability, such as certain lipids and surfactants.[3][4] Medium-chain fatty acids, for instance, can facilitate intestinal absorption.[3]- Lipid-based formulations: Formulations like Self-Emulsifying Drug Delivery Systems (SEDDS) can maintain the drug in a solubilized state and improve its transport across the gut wall.[5]
Extensive first-pass metabolism: EGIS-11150 may be heavily metabolized in the liver or gut wall before reaching systemic circulation.[6]- Co-administration with metabolic inhibitors: While complex, co-dosing with known inhibitors of relevant cytochrome P450 enzymes (if identified) could be explored in preclinical settings to understand the metabolic pathways.- Alternative routes of administration: For initial efficacy studies, consider routes that bypass the liver, such as intraperitoneal (i.p.) or subcutaneous (s.c.) injection, to establish a baseline for systemic exposure.[7][8]
2. High variability in plasma concentrations is observed between individual rodents. Inconsistent dosing: Inaccurate oral gavage technique can lead to variable amounts of the compound being delivered.- Refine gavage technique: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.- Use of a consistent formulation: Ensure the formulation is homogenous and stable, preventing the drug from precipitating or separating.
Food effects: The presence or absence of food in the stomach can significantly alter drug absorption.- Standardize feeding schedule: Fast rodents overnight before dosing to ensure a consistent gastric environment.[2]
Inter-animal physiological differences: Natural variations in gastric pH, GI motility, and metabolic enzyme expression can contribute to variability.- Increase sample size (n): A larger number of animals per group can help to account for biological variability.[2]- Serial blood sampling: Where possible, use serial blood sampling techniques to obtain a full pharmacokinetic profile from a single animal, which can reduce inter-animal variability.[9]
3. In vitro dissolution of the EGIS-11150 formulation is satisfactory, but in vivo bioavailability remains low. Precipitation in the GI tract: The formulation may be stable in the dosing vehicle but precipitate upon dilution in the gastrointestinal fluids.- Use of precipitation inhibitors: Incorporate polymers such as HPMC or PVP in the formulation to maintain a supersaturated state of the drug in the GI tract.[10]- Amorphous solid dispersions: Creating a solid dispersion of EGIS-11150 in a hydrophilic polymer can improve its dissolution and prevent precipitation.[2]
Interaction with gut components: The compound may bind to bile salts or other contents of the GI tract, reducing its free concentration available for absorption.- Formulation with protective colloids: Certain excipients can form a protective layer around the drug particles, minimizing interactions with the gut environment.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take to improve the oral bioavailability of EGIS-11150?

A1: The first step is to characterize the physicochemical properties of EGIS-11150, specifically its aqueous solubility and permeability. This will help you identify the primary barrier to absorption and select the most appropriate enhancement strategy. For instance, if the compound has poor solubility but good permeability (a Biopharmaceutics Classification System Class II compound), formulation strategies aimed at improving dissolution will be most effective.

Q2: What are some common formulation strategies for poorly soluble compounds like EGIS-11150?

A2: Several strategies can be employed:

  • Lipid-based formulations: These can enhance the bioavailability of lipophilic drugs by keeping them in a liquid form until they reach the site of absorption.[10] This includes oils, surfactants, and co-solvents.[3]

  • Polymer-based excipients: Polymeric carriers can be used to create solid solutions or dispersions, which can stabilize the amorphous form of the drug and maintain supersaturation in aqueous environments.[10]

  • Surfactant-based excipients: Surfactants can improve the wetting of hydrophobic drugs and form micelles that solubilize the drug molecules.[10]

  • Cyclodextrins: These can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility.[1][5]

Q3: How do I assess the bioavailability of my new EGIS-11150 formulation in rodents?

A3: An in vivo pharmacokinetic (PK) study is the standard method for assessing bioavailability.[2] This typically involves administering the formulation orally to one group of rodents and an intravenous (IV) solution of the compound to another group.[2] Blood samples are collected at various time points after dosing, and the plasma concentrations of EGIS-11150 are measured. Absolute bioavailability (F%) is then calculated by comparing the Area Under the Curve (AUC) from the oral dose to the AUC from the IV dose, adjusted for the dose administered.

Q4: Which rodent model is more suitable for bioavailability studies, mice or rats?

A4: Both mice and rats are commonly used. Rats are often preferred for pharmacokinetic studies because their larger size facilitates easier blood sampling.[11] However, recent advancements in serial blood sampling techniques have made mice a viable option, which can be advantageous in terms of compound and animal usage.[9] Notably, rat subcutaneous bioavailability has shown a significant correlation with human subcutaneous bioavailability for monoclonal antibodies, suggesting the rat can be a predictive model.[12][13]

Q5: What are the key pharmacokinetic parameters I should be looking at?

A5: The primary parameters to evaluate are:

  • AUC (Area Under the Curve): Represents the total drug exposure over time.

  • Cmax (Maximum Plasma Concentration): The highest concentration of the drug reached in the plasma.

  • Tmax (Time to Maximum Plasma Concentration): The time at which Cmax is observed.

  • F% (Absolute Bioavailability): The fraction of the orally administered dose that reaches systemic circulation.

Hypothetical Pharmacokinetic Data for EGIS-11150 in Rats

The following tables present hypothetical data to illustrate how different formulation strategies might improve the pharmacokinetic profile of EGIS-11150 in rats. This data is for illustrative purposes only.

Table 1: Pharmacokinetic Parameters of EGIS-11150 in Rats Following a Single Oral Dose (10 mg/kg) in Different Formulations

Formulation Cmax (ng/mL) Tmax (hr) AUC0-24h (ng·hr/mL) Absolute Bioavailability (F%)
Aqueous Suspension25 ± 84.0 ± 1.5150 ± 45< 5%
Solution in PEG400110 ± 302.0 ± 0.5650 ± 180~15%
Lipid-Based Formulation (SEDDS)250 ± 651.5 ± 0.51800 ± 450~40%
Amorphous Solid Dispersion220 ± 501.0 ± 0.51650 ± 390~37%

Data are presented as mean ± standard deviation.

Table 2: Intravenous Pharmacokinetic Parameters of EGIS-11150 in Rats (1 mg/kg)

Parameter Value
AUC0-inf (ng·hr/mL) 4500 ± 900
Clearance (mL/hr/kg) 220 ± 45
Volume of Distribution (L/kg) 2.5 ± 0.6
Half-life (hr) 8.0 ± 1.5

Data are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (SEDDS)
  • Selection of Excipients: Screen various oils (e.g., Capryol™ 90), surfactants (e.g., Kolliphor® EL), and co-solvents (e.g., Transcutol® HP) for their ability to dissolve EGIS-11150.

  • Formulation Preparation:

    • Accurately weigh EGIS-11150 and dissolve it in the selected oil.

    • Add the surfactant and co-solvent to the oil mixture.

    • Gently heat (if necessary) and vortex until a clear, homogenous solution is formed.

  • Characterization:

    • Visually inspect the formulation for clarity and homogeneity.

    • Assess the emulsification properties by adding a small amount of the formulation to water and observing the formation of a microemulsion.

Protocol 2: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use healthy male Sprague-Dawley rats (250-300 g).[2][11]

  • Housing: House the animals in a controlled environment with free access to food and water.[2]

  • Acclimatization and Fasting: Acclimatize the rats for at least 3 days before the experiment. Fast the animals overnight (approximately 12 hours) before dosing, with water available ad libitum.[2]

  • Dosing:

    • Oral (PO) Group: Administer the EGIS-11150 formulation via oral gavage at a dose of 10 mg/kg.[2]

    • Intravenous (IV) Group: Administer a solution of EGIS-11150 (e.g., in saline with a solubilizing agent) via the tail vein at a dose of 1 mg/kg.[4]

  • Blood Sampling:

    • Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site at pre-determined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of EGIS-11150 in the plasma samples using a validated analytical method, such as LC-MS/MS.[14]

  • Pharmacokinetic Analysis: Use appropriate software to calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, F%).

Visualizations

Experimental_Workflow cluster_0 Phase 1: Characterization & Formulation cluster_1 Phase 2: In Vivo Evaluation cluster_2 Phase 3: Analysis & Iteration A Physicochemical Characterization (Solubility, Permeability) B Identify Bioavailability Challenge (e.g., Poor Solubility) A->B C Select Formulation Strategy (e.g., Lipid-Based System) B->C D Prepare & Characterize Formulation C->D E Rodent Pharmacokinetic Study (Oral vs. IV Administration) D->E F Blood Sampling & Bioanalysis E->F G Calculate PK Parameters (AUC, Cmax, F%) F->G H Analyze Results G->H I Bioavailability Goal Met? H->I J Refine Formulation (Iterate Process) I->J No K Proceed with Efficacy Studies I->K Yes J->C

Caption: Workflow for improving EGIS-11150 bioavailability.

Signaling_Pathway cluster_downstream Downstream Signaling EGIS EGIS-11150 R_5HT2A 5-HT2A Receptor EGIS->R_5HT2A R_D2 D2 Receptor EGIS->R_D2 R_alpha1 α1-Adrenergic Receptor EGIS->R_alpha1 DS_1 Modulation of Neuronal Excitability R_5HT2A->DS_1 DS_2 Regulation of Neurotransmitter Release R_D2->DS_2 R_alpha1->DS_1 DS_3 Alteration of Gene Expression DS_1->DS_3 DS_2->DS_3

Caption: Antagonist action of EGIS-11150 on key receptors.[7]

References

Validation & Comparative

EGIS-11150 vs. Clozapine: A Comparative Analysis of Preclinical Cognitive Enhancement Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical cognitive effects of EGIS-11150, a novel antipsychotic candidate, and clozapine, the gold-standard atypical antipsychotic for treatment-resistant schizophrenia. The following sections present available experimental data, detail the methodologies of key preclinical cognitive assays, and visualize the proposed signaling pathways of both compounds.

Quantitative Data Presentation

Direct comparative preclinical studies assessing the cognitive effects of EGIS-11150 and clozapine across a broad range of cognitive domains are limited in the public domain. However, a study investigating the effects of these compounds on stress-induced impairment of long-term potentiation (LTP) in the rat hippocampus-prefrontal cortex (H-PFC) pathway provides valuable comparative data. LTP is a cellular mechanism underlying learning and memory.

Experimental ModelCompoundDoseOutcome MeasureResultReference
Stress-Induced LTP Impairment in Rat H-PFC PathwayEGIS-111500.01 mg/kg i.p.Reversal of Stress-Induced LTP InhibitionFully restored LTP to non-stressed levels.[1]
Clozapine0.3 mg/kg i.p.Reversal of Stress-Induced LTP InhibitionPartially restored LTP.[1]

Experimental Protocols

This section details the methodologies for key preclinical experiments frequently used to assess cognitive function in rodents, as mentioned in the context of EGIS-11150 and clozapine research.

Novel Object Recognition (NOR) Test

The Novel Object Recognition (NOR) test is a widely used behavioral assay to evaluate learning and memory, particularly recognition memory, in rodents. The test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one.

  • Apparatus: An open-field arena, typically square or circular, made of a non-porous material for easy cleaning. Two sets of identical objects and one set of novel objects are used. The objects should be heavy enough that the animal cannot displace them and should not have any innate rewarding or aversive properties.

  • Procedure:

    • Habituation: The animal is allowed to freely explore the empty arena for a set period (e.g., 5-10 minutes) on one or more days leading up to the test. This is done to reduce anxiety and novelty-induced exploratory behavior directed at the environment itself.

    • Familiarization/Training Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration (e.g., 5-10 minutes). The time spent exploring each object is recorded. Exploration is typically defined as the animal's nose being within a certain proximity to the object (e.g., 2 cm) and oriented toward it.

    • Retention Interval: The animal is returned to its home cage for a specific period, which can range from minutes to hours, depending on the aspect of memory being tested (short-term vs. long-term).

    • Test Phase: One of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring the familiar and novel objects is recorded for a set duration (e.g., 5 minutes).

  • Data Analysis: A discrimination index (DI) is calculated as the difference in time spent exploring the novel and familiar objects, divided by the total time spent exploring both objects. A higher DI indicates better recognition memory.

Passive Avoidance Test

The passive avoidance test assesses a form of fear-motivated learning and memory. The test relies on the animal's ability to remember an aversive stimulus and inhibit a natural tendency to move from a brightly lit area to a dark one.

  • Apparatus: A two-compartment chamber with one brightly illuminated compartment and one dark compartment, connected by a guillotine door. The floor of the dark compartment is equipped with a grid capable of delivering a mild foot shock.

  • Procedure:

    • Acquisition/Training Trial: The animal is placed in the lit compartment. After a brief habituation period, the door to the dark compartment is opened. Rodents have a natural aversion to bright light and will typically enter the dark compartment. Once the animal has fully entered the dark compartment, the door is closed, and a brief, mild foot shock is delivered through the floor grid. The animal is then removed from the apparatus.

    • Retention Interval: The animal is returned to its home cage for a specified period, typically 24 hours, to allow for memory consolidation.

    • Retention/Test Trial: The animal is placed back into the lit compartment, and the door to the dark compartment is opened. The latency to enter the dark compartment is measured.

  • Data Analysis: A longer latency to enter the dark compartment during the retention trial is interpreted as a stronger memory of the aversive event.

Radial Arm Maze (RAM) Test

The radial arm maze (RAM) is used to evaluate spatial learning and working memory. The task requires the animal to remember which of the several arms of the maze it has already visited to retrieve a food reward.

  • Apparatus: An elevated central platform with a number of arms (typically eight) radiating outwards. At the end of each arm, there is a food cup that can be baited with a reward. The maze is placed in a room with various extra-maze cues (e.g., posters, furniture) that the animal can use for spatial navigation.

  • Procedure:

    • Habituation/Pre-training: Animals are habituated to the maze and trained to retrieve food rewards from the arms. This may involve placing food throughout the maze initially and then gradually restricting it to the food cups at the end of the arms.

    • Training/Testing: At the start of a trial, a single food pellet is placed in the food cup of each arm. The animal is placed on the central platform and is allowed to explore the maze and retrieve the rewards. The trial ends after a set time or after the animal has visited all the arms.

  • Data Analysis:

    • Working Memory Errors: Re-entry into an arm that has already been visited within the same trial. An increase in working memory errors indicates a deficit in the ability to hold and use information for a short period.

    • Reference Memory Errors: Entry into an arm that is never baited (in versions of the task where only a subset of arms contains a reward). An increase in reference memory errors suggests a deficit in long-term spatial memory.

    • Other measures include the time taken to complete the maze and the number of arms visited.

Signaling Pathways and Mechanisms of Action

The cognitive effects of EGIS-11150 and clozapine are mediated by their complex interactions with multiple neurotransmitter systems. The following diagrams illustrate their proposed signaling pathways.

EGIS-11150 Signaling Pathway

EGIS-11150 is a multi-receptor antagonist with high affinity for several serotonin and adrenergic receptors, and moderate affinity for dopamine D2 receptors. It also acts as an inverse agonist at 5-HT7 receptors.[2] This profile suggests a complex modulation of downstream signaling cascades that can influence cognitive processes.

EGIS11150_Signaling_Pathway cluster_EGIS11150 EGIS-11150 cluster_receptors Receptor Targets cluster_downstream Potential Downstream Effects EGIS11150 EGIS-11150 D2 D2 EGIS11150->D2 Antagonist HT2A 5-HT2A EGIS11150->HT2A Antagonist HT7 5-HT7 EGIS11150->HT7 Inverse Agonist alpha1 α1-adrenergic EGIS11150->alpha1 Antagonist alpha2c α2c-adrenergic EGIS11150->alpha2c Antagonist Dopamine Modulation of Dopamine Release D2->Dopamine Inhibition of inhibition Glutamate Modulation of Glutamate Release HT2A->Glutamate Increased Release Plasticity Synaptic Plasticity (e.g., LTP) HT7->Plasticity Enhanced Plasticity alpha1->Dopamine Modulation alpha2c->Dopamine Modulation Cognition Cognitive Improvement Dopamine->Cognition Glutamate->Cognition Plasticity->Cognition Clozapine_Signaling_Pathway cluster_Clozapine Clozapine & Metabolite cluster_receptors_clz Clozapine Receptor Targets cluster_receptors_ndmc NDMC Receptor Targets cluster_downstream_clz Potential Downstream Effects cluster_downstream_ndmc Potential Downstream Effects Clozapine Clozapine NDMC N-desmethylclozapine (NDMC) Clozapine->NDMC Metabolism D2_clz D2 Clozapine->D2_clz Antagonist D4_clz D4 Clozapine->D4_clz Antagonist HT2A_clz 5-HT2A Clozapine->HT2A_clz Antagonist M1_clz M1 Muscarinic Clozapine->M1_clz Antagonist alpha1_clz α1-adrenergic Clozapine->alpha1_clz Antagonist H1_clz H1 Clozapine->H1_clz Antagonist M1_ndmc M1 Muscarinic NDMC->M1_ndmc Agonist Dopamine_clz Modulation of Dopamine D2_clz->Dopamine_clz D4_clz->Dopamine_clz HT2A_clz->Dopamine_clz ACh_clz Decreased Acetylcholine M1_clz->ACh_clz alpha1_clz->Dopamine_clz Cognition_mixed Mixed Cognitive Effects H1_clz->Cognition_mixed Sedation ACh_ndmc Increased Acetylcholine M1_ndmc->ACh_ndmc Dopamine_clz->Cognition_mixed ACh_clz->Cognition_mixed Cognition_pro Pro-cognitive Effects ACh_ndmc->Cognition_pro

References

EGIS-11150 and Risperidone: A Comparative Analysis in Preclinical Schizophrenia Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical profiles of EGIS-11150, an investigational antipsychotic compound, and risperidone, a widely prescribed atypical antipsychotic. The following sections present a comprehensive overview of their receptor binding affinities, efficacy in animal models of schizophrenia predictive of positive, negative, and cognitive symptoms, and the underlying signaling pathways.

Executive Summary

EGIS-11150 is a novel antipsychotic candidate with a distinct pharmacological profile, demonstrating high affinity for multiple serotonin and adrenergic receptors, and moderate affinity for dopamine D2 receptors.[1] Preclinical evidence suggests its potential to address not only the positive and negative symptoms of schizophrenia but also the cognitive deficits, a significant unmet need in current therapies.[1] Risperidone, a benzisoxazole derivative, is an established atypical antipsychotic that primarily acts as a potent antagonist at serotonin 5-HT2A and dopamine D2 receptors.[2][3] This guide consolidates available preclinical data to facilitate a direct comparison of these two compounds.

Receptor Binding Affinity

The receptor binding profiles of EGIS-11150 and risperidone reveal key differences in their molecular targets, which likely underlie their distinct pharmacological effects. EGIS-11150 exhibits a broader spectrum of high-affinity interactions, particularly with adrenergic receptors, compared to risperidone.

Receptor SubtypeEGIS-11150 (Ki, nM)Risperidone (Ki, nM)
Dopamine D2120[4]3.13 - 3.2[2][5]
Serotonin 5-HT2A3.1[4]0.16 - 0.2[2][5]
Serotonin 5-HT79[4]-
Adrenergic α10.5[4]0.8[2]
Adrenergic α2aModerate Affinity[1]7.54[2]
Adrenergic α2c13[4]-
Histamine H1-2.23[2]

Note: A lower Ki value indicates a higher binding affinity. Data for some receptors for EGIS-11150 were not quantitatively available.

Efficacy in Preclinical Models of Schizophrenia

Both EGIS-11150 and risperidone have been evaluated in various animal models designed to mimic the core symptom domains of schizophrenia.

Models of Positive Symptoms

Phencyclidine (PCP)-Induced Hypermotility: This model assesses the ability of a compound to counteract the psychostimulant effects of PCP, an NMDA receptor antagonist that induces psychosis-like symptoms in humans.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Mice0.01 - 0.3 mg/kg (i.p.)[1]Effective in reducing PCP-induced hypermotility.[1]
Risperidone Rats0.8 - 2.4 mg/kg (p.o.)[6]Dose-dependently inhibited PCP-induced hyperlocomotion and stereotyped behaviors.[6]
0.002 mg/kg (inhibitory dose50)[7]More potent in blocking PCP-induced locomotion compared to amphetamine-induced locomotion.[7]
Models of Negative Symptoms

Social Withdrawal Test: This model evaluates the pro-social effects of a compound in animals exhibiting social deficits, mimicking the social withdrawal seen in schizophrenia.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Rats0.01 - 0.3 mg/kg (i.p.)[1]Reported to be effective in a social withdrawal test.[1]
Risperidone --Data not available in the searched context.
Models of Cognitive Deficits

Cognitive impairment is a core feature of schizophrenia that is poorly addressed by current medications. Both compounds have been investigated for their potential to improve cognitive function in various animal models.

Prepulse Inhibition (PPI) Deficit: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test assesses a compound's ability to restore this gating function.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Mice & Rats0.01 - 0.1 mg/kg (i.p.) in mice; 0.1 - 1 mg/kg (i.p.) in ratsRestored PCP-induced PPI deficits in both rats and mice.[8]
Risperidone Rats0.3 - 3 mg/kgEffective in restoring a dizocilpine-induced PPI deficit.[9]

Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Rats0.01 - 0.3 mg/kg (i.p.)Reported to have pro-cognitive activity in the novel object recognition test.[1]
Risperidone Rats0.1 mg/kg (i.p.)[2]Successfully reversed MK-801-induced cognitive deterioration in the NOR test.[2]
0.2 and 0.5 mg/kg (i.p.)Selectively reversed the novel object discrimination deficit in isolation-reared rats.[3]

Passive Avoidance Learning: This task evaluates long-term memory based on a fear-motivated response.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Rats0.01 - 0.3 mg/kg (i.p.)Showed pro-cognitive activity in passive-avoidance learning.[1]
Risperidone --Data not available in the searched context.

Radial Arm Maze Test: This maze is used to assess spatial learning and working memory.

CompoundSpeciesDoses TestedKey Findings
EGIS-11150 Rats0.01 - 0.3 mg/kg (i.p.)Reported to have pro-cognitive activity in the radial maze test.[1]
Risperidone Rats0.1 mg/kg (p.o.)Significantly reduced the number of errors made during the retention phase of a delayed radial maze task.[10]
0.3 and 1 mg/kg (p.o.)Did not reverse MK-801-induced impairment of learning and memory in the radial-arm maze test.[7]

Signaling Pathways and Mechanism of Action

The therapeutic and side-effect profiles of EGIS-11150 and risperidone are dictated by their interactions with various neurotransmitter receptors and the subsequent modulation of intracellular signaling cascades.

Risperidone Signaling Pathways

Risperidone's primary mechanism of action involves the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[1][3]

  • Dopamine D2 Receptor Antagonism: By blocking D2 receptors in the mesolimbic pathway, risperidone is thought to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1][11]

  • Serotonin 5-HT2A Receptor Antagonism: Antagonism of 5-HT2A receptors is believed to contribute to its efficacy against negative symptoms and may also mitigate the extrapyramidal side effects associated with D2 blockade.[3]

Risperidone_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D2 Receptor Dopamine->D2R G_protein_D2 Gαi/o D2R->G_protein_D2 5HT2AR 5-HT2A Receptor G_protein_5HT2A Gαq/11 5HT2AR->G_protein_5HT2A AC Adenylyl Cyclase G_protein_D2->AC PLC Phospholipase C G_protein_5HT2A->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Cellular_Response_D2 Reduced Neuronal Firing cAMP->Cellular_Response_D2 Cellular_Response_5HT2A Modulation of Dopamine Release IP3_DAG->Cellular_Response_5HT2A Risperidone_D2 Risperidone Risperidone_D2->D2R Risperidone_5HT2A Risperidone Risperidone_5HT2A->5HT2AR Serotonin->5HT2AR

Risperidone's primary mechanism of action.
EGIS-11150 Signaling Pathways

EGIS-11150 acts as a functional antagonist at adrenergic α1, α2c, serotonin 5-HT2A, and dopamine D2 receptors, and as an inverse agonist at 5-HT7 receptors.[1] This multi-receptor profile suggests a more complex mechanism of action.

  • Multi-Receptor Antagonism: The combined antagonism at D2 and 5-HT2A receptors is a hallmark of atypical antipsychotics. The additional modulation of adrenergic and 5-HT7 receptors may contribute to its procognitive effects and potentially a favorable side-effect profile.

  • 5-HT7 Inverse Agonism: Inverse agonism at 5-HT7 receptors is a distinguishing feature of EGIS-11150 and has been linked to pro-cognitive effects in preclinical models.

EGIS11150_Signaling cluster_postsynaptic Postsynaptic Neuron D2R D2 Receptor Downstream_D2 ↓ cAMP D2R->Downstream_D2 5HT2AR 5-HT2A Receptor Downstream_5HT2A ↓ IP3/DAG 5HT2AR->Downstream_5HT2A 5HT7R 5-HT7 Receptor Downstream_5HT7 ↓ cAMP (Inverse Agonism) 5HT7R->Downstream_5HT7 Alpha1R α1 Receptor Downstream_Alpha1 ↓ IP3/DAG Alpha1R->Downstream_Alpha1 Alpha2cR α2c Receptor Downstream_Alpha2c ↑ cAMP Alpha2cR->Downstream_Alpha2c EGIS11150 EGIS-11150 EGIS11150->D2R EGIS11150->5HT2AR EGIS11150->5HT7R Inverse Agonist EGIS11150->Alpha1R EGIS11150->Alpha2cR

EGIS-11150's multi-receptor antagonism.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of findings.

Phencyclidine (PCP)-Induced Hypermotility

This test is widely used to screen for antipsychotic potential.

  • Animals: Typically male mice or rats.

  • Procedure:

    • Animals are habituated to the testing environment (e.g., an open-field arena).

    • The test compound (e.g., EGIS-11150 or risperidone) or vehicle is administered at a specified time before the test.

    • PCP is administered to induce hyperlocomotion.

    • Locomotor activity (e.g., distance traveled, rearing frequency) is recorded for a defined period using an automated activity monitoring system.

  • Endpoint: A significant reduction in PCP-induced hypermotility by the test compound compared to the vehicle-treated group is indicative of antipsychotic-like activity.

Prepulse Inhibition (PPI) of the Acoustic Startle Response

This paradigm assesses sensorimotor gating.

PPI_Workflow Acclimation Acclimation to Startle Chamber Trial_Types Pseudorandom Presentation of: - Pulse Alone (Startle) - Prepulse + Pulse - No Stimulus Acclimation->Trial_Types 5-10 min Data_Acquisition Measure Startle Amplitude (Vmax) Trial_Types->Data_Acquisition Calculation Calculate % PPI: 100 - [(Startle with Prepulse / Startle Alone) * 100] Data_Acquisition->Calculation

Prepulse Inhibition experimental workflow.
  • Apparatus: A startle response system consisting of a sound-attenuating chamber with a speaker and a sensor to detect the whole-body startle reflex.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimate.

    • A series of trials are presented, including:

      • Pulse-alone trials: A loud acoustic stimulus (the pulse) is presented to elicit a startle response.

      • Prepulse-pulse trials: A weaker acoustic stimulus (the prepulse) precedes the pulse by a short interval (e.g., 30-120 ms).

      • No-stimulus trials: Background noise only.

    • The amplitude of the startle response is measured for each trial.

  • Endpoint: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Restoration of a drug-induced (e.g., by PCP or apomorphine) PPI deficit is indicative of antipsychotic efficacy.

Novel Object Recognition (NOR) Test

This test evaluates recognition memory.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: The animal is allowed to explore the empty arena.

    • Familiarization/Training Phase (T1): The animal is placed in the arena with two identical objects and the time spent exploring each object is recorded.

    • Inter-trial Interval (ITI): A delay of a specified duration.

    • Test Phase (T2): The animal is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the familiar and novel objects is recorded.

  • Endpoint: A discrimination index (DI) or preference for the novel object is calculated. A higher DI indicates better recognition memory. Compounds that reverse a drug-induced (e.g., by MK-801) deficit in novel object recognition are considered to have pro-cognitive effects.

Conclusion

The preclinical data available to date suggest that EGIS-11150 is a promising antipsychotic candidate with a unique pharmacological profile that may offer advantages over existing treatments, particularly in the domain of cognitive enhancement. Its broad receptor activity, including 5-HT7 inverse agonism, distinguishes it from risperidone. While risperidone is a well-established and effective antipsychotic, its impact on cognitive symptoms is less pronounced.

Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and safety profiles of EGIS-11150 and risperidone. The data presented in this guide provide a solid foundation for researchers and drug development professionals to inform future investigations into novel therapeutic strategies for schizophrenia.

References

EGIS-11150: A Comparative Analysis of a Novel Atypical Antipsychotic Candidate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of EGIS-11150, a novel atypical antipsychotic candidate, with established atypical antipsychotics. The data presented is intended to offer an objective overview for researchers and professionals in the field of drug development.

Executive Summary

EGIS-11150 is an investigational atypical antipsychotic agent that exhibits a unique receptor binding profile and has demonstrated promising efficacy in various preclinical models of schizophrenia. Notably, it shows high affinity for several serotonin and adrenergic receptor subtypes, with moderate affinity for the dopamine D2 receptor. Preclinical data suggests that EGIS-11150 may offer advantages over existing atypical antipsychotics, particularly in its potential to address cognitive deficits associated with schizophrenia. This guide will delve into its receptor binding characteristics, comparative efficacy in behavioral models, and the detailed experimental protocols used in these assessments.

Receptor Binding Profile

EGIS-11150 possesses a distinct receptor binding affinity profile compared to other atypical antipsychotics. It demonstrates high affinity for α1-adrenergic, 5-HT2A, and 5-HT7 receptors, and moderate affinity for α2C and dopamine D2 receptors.[1] It acts as a functional antagonist at the α1, α2c, 5-HT2A, and D2 receptors, and as an inverse agonist at the 5-HT7 receptor.[2] This multi-receptor interaction is believed to contribute to its unique pharmacological effects.

For a direct comparison, the following table summarizes the in vitro receptor binding affinities (Ki, nM) of EGIS-11150 and other commonly used atypical antipsychotics. Lower Ki values indicate higher binding affinity.

ReceptorEGIS-11150OlanzapineRisperidoneClozapineAripiprazoleQuetiapineZiprasidone
Dopamine D2 120[1]113.31250.341604.8
Serotonin 5-HT2A 3.1[1]40.12163.41480.4
Serotonin 5-HT7 9[1]571.07192144.2
Adrenergic α1 0.5[1]190.2757710
Adrenergic α2C 13[1]------

Data for atypical antipsychotics other than EGIS-11150 is compiled from various sources and may vary between studies. The provided values are representative.

Preclinical Efficacy in Animal Models

EGIS-11150 has been evaluated in a range of preclinical models designed to assess efficacy against the positive, negative, and cognitive symptoms of schizophrenia.

Models of Psychosis (Positive Symptoms)

Phencyclidine (PCP)-Induced Hyperactivity: This model is widely used to screen for antipsychotic potential. PCP, an NMDA receptor antagonist, induces hyperlocomotion in rodents, mimicking the positive symptoms of schizophrenia.

  • EGIS-11150: Effective in reducing PCP-induced hypermotility in mice at doses of 0.01-0.3 mg/kg (i.p.).[2]

  • Comparative Data: While direct head-to-head studies with EGIS-11150 are limited, olanzapine and clozapine have also been shown to reverse PCP-induced hyperlocomotion.

Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to suppress a learned avoidance response, a characteristic feature of clinically effective antipsychotics.

  • EGIS-11150: Demonstrated efficacy in inhibiting the conditioned avoidance response in rats.[2]

  • Comparative Data: Atypical antipsychotics like risperidone and olanzapine are known to disrupt conditioned avoidance responding.

Models of Negative Symptoms

Social Withdrawal Test: This model evaluates the pro-social effects of a compound in rodents that exhibit reduced social interaction, a behavior analogous to the negative symptoms of schizophrenia.

  • EGIS-11150: Showed efficacy in a social withdrawal test in rats, suggesting potential for treating negative symptoms.[2]

  • Comparative Data: Clozapine has been shown to prevent stress-induced social interaction deficits in rats.

Models of Cognitive Deficits

Novel Object Recognition (NOR) Test: This test assesses recognition memory, a cognitive domain often impaired in schizophrenia.

  • EGIS-11150: Was effective in the novel object recognition test in rats, indicating pro-cognitive effects.[2]

  • Comparative Data: Olanzapine has been shown to prevent stress-induced impairments in visual and spatial memory in rats.[3] Atypical antipsychotics, in general, are considered to have some beneficial effects on cognitive impairment in schizophrenia.[4]

Prepulse Inhibition (PPI) Test: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia.

  • EGIS-11150: Effectively restored PCP-induced deficits in PPI in both rats (at 0.1, 0.3, and 1 mg/kg i.p.) and mice (at 0.01, 0.03, and 0.1 mg/kg i.p.).[5]

  • Comparative Data: Atypical antipsychotics are generally effective in restoring PPI deficits induced by NMDA antagonists.

Passive Avoidance Learning: This test measures fear-motivated learning and memory.

  • EGIS-11150: Showed positive effects in the passive-avoidance learning paradigm in rats.[2]

Radial Arm Maze Test: This test evaluates spatial working and reference memory.

  • EGIS-11150: Was effective in the radial maze test in rats, further supporting its pro-cognitive potential.[2]

Electrophysiological and Neuroplasticity Studies

Hippocampus-Prefrontal Cortex (H-PFC) Coherence: Dysfunction in the H-PFC circuit is implicated in schizophrenia.

  • EGIS-11150: Enhanced H-PFC coherence and increased the 8–9 Hz theta band of the EEG power spectrum at doses more than 30 times lower than clozapine and more than 100 times lower than olanzapine, risperidone, or haloperidol.[6]

Stress-Induced Impairment of Long-Term Potentiation (LTP): LTP is a cellular mechanism underlying learning and memory.

  • EGIS-11150: At a dose of 0.01 mg/kg (i.p.), fully restored stress-induced inhibition of H-PFC LTP.[6]

  • Comparative Data: Clozapine (at 0.3 mg/kg i.p.) only partially restored the stress-impaired LTP in the same study.[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Receptor Binding Assays

Standard radioligand binding assays are performed using cell membranes expressing the specific human recombinant receptors. The test compound (EGIS-11150 or other antipsychotics) is incubated with the membranes and a specific radioligand for a defined period. The amount of bound radioligand is then measured, and the inhibition constant (Ki) is calculated from the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

Phencyclidine (PCP)-Induced Hyperactivity
  • Animals: Male mice.

  • Procedure: Mice are habituated to the testing cages (e.g., automated activity monitors) for a period of time. They are then administered the test compound (EGIS-11150 or vehicle) via intraperitoneal (i.p.) injection. After a pre-treatment period, they are injected with PCP (e.g., 3-10 mg/kg, s.c.). Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The total locomotor activity is compared between treatment groups. A significant reduction in PCP-induced hyperactivity by the test compound compared to the vehicle-treated group indicates antipsychotic-like activity.

Conditioned Avoidance Response (CAR)
  • Animals: Male rats.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

  • Procedure:

    • Acquisition: A conditioned stimulus (CS), such as a light or tone, is presented for a short duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild footshock (e.g., 0.5 mA), delivered through the grid floor. If the rat moves to the other compartment during the CS presentation, it avoids the shock (an avoidance response). If it moves after the shock has started, it escapes the shock (an escape response). If it fails to move, it is recorded as a failure to escape. Multiple trials are conducted per session.

    • Testing: After acquisition, rats are treated with the test compound or vehicle and tested for their ability to perform the avoidance response.

  • Data Analysis: The number of avoidance responses, escape responses, and escape failures are recorded. A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic activity.

Social Interaction Test
  • Animals: Male rats.

  • Procedure: Two unfamiliar rats are placed in a novel, dimly lit open field arena for a specified period (e.g., 10-15 minutes). The amount of time they spend engaged in active social behaviors (e.g., sniffing, grooming, following) is recorded by a trained observer or an automated video tracking system. To induce social withdrawal, one of the models is subjecting animals to acute restraint stress.

  • Data Analysis: The total duration of social interaction is compared between treatment groups. An increase in social interaction time in the drug-treated group compared to a vehicle-treated or stress-exposed group suggests efficacy against negative symptoms.

Novel Object Recognition (NOR) Test
  • Animals: Male rats or mice.

  • Apparatus: An open-field arena.

  • Procedure:

    • Habituation: Animals are allowed to freely explore the empty arena for a few minutes on consecutive days.

    • Familiarization/Training Phase (T1): Two identical objects are placed in the arena, and the animal is allowed to explore them for a set amount of time (e.g., 5-10 minutes).

    • Test Phase (T2): After a retention interval (e.g., 1 to 24 hours), the animal is returned to the arena where one of the familiar objects has been replaced with a novel object. The time spent exploring each object is recorded.

  • Data Analysis: A discrimination index is calculated (e.g., [time exploring novel object - time exploring familiar object] / [total exploration time]). A higher discrimination index in the drug-treated group compared to a vehicle-treated or amnesia-induced group indicates improved recognition memory.

Visualizations

Signaling Pathways and Experimental Workflows

Antipsychotic_Mechanism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine_vesicle Dopamine Vesicles Dopamine_release Dopamine Release D2_Receptor D2 Receptor Signal_Transduction Signal Transduction (Reduced) D2_Receptor->Signal_Transduction Activates EGIS11150 EGIS-11150 EGIS11150->D2_Receptor Antagonizes (Moderate Affinity) Atypical_Antipsychotics Other Atypical Antipsychotics Atypical_Antipsychotics->D2_Receptor Antagonize (Variable Affinity) Dopamine_release->D2_Receptor Binds NOR_Workflow start Start habituation Habituation Phase (Empty Arena) start->habituation familiarization Familiarization Phase (T1) (Two Identical Objects) habituation->familiarization retention Retention Interval (e.g., 1-24h) familiarization->retention test Test Phase (T2) (One Familiar, One Novel Object) retention->test data_analysis Data Analysis (Discrimination Index) test->data_analysis end End data_analysis->end

References

Validating the Procognitive Effects of EGIS-11150: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the procognitive effects of the investigational compound EGIS-11150 with established atypical antipsychotics: risperidone, olanzapine, and clozapine. The information is compiled from preclinical studies to assist researchers in evaluating the potential of EGIS-11150 as a cognitive enhancer, particularly in the context of schizophrenia-related cognitive deficits.

Executive Summary

EGIS-11150 is a novel antipsychotic candidate that has demonstrated significant procognitive efficacy in various rodent models of cognitive impairment.[1] Its unique pharmacological profile, characterized by potent antagonism at α1-adrenergic and 5-HT2A receptors, inverse agonism at 5-HT7 receptors, and moderate affinity for D2 and α2a-adrenergic receptors, distinguishes it from other atypical antipsychotics.[1] While direct comparative studies with quantitative data are limited, preclinical evidence suggests that EGIS-11150 may offer a promising approach to addressing the cognitive symptoms of schizophrenia, a significant unmet need in current treatment paradigms.

Comparative Analysis of Procognitive Effects

The following tables summarize the available preclinical data on the procognitive effects of EGIS-11150 and its comparators. It is crucial to note that the data are collated from different studies with varying experimental protocols, which limits direct, quantitative comparison.

Table 1: Effects on Learning and Memory in Rodent Models

CompoundTestAnimal ModelKey FindingsDosageCitation
EGIS-11150 Passive Avoidance, Novel Object Recognition, Radial Arm MazeRatEffective in improving performance in all tests, suggesting broad procognitive effects.0.01-0.3 mg/kg, i.p.[1]
Risperidone Novel Object RecognitionRat (Social Isolation Model)Reversed recognition memory deficits.0.2 and 0.5 mg/kg, i.p.[2]
Delayed Non-Match to Sample (Radial Arm Maze)RatSignificantly reduced the number of errors during the retention phase.0.1 mg/kg, p.o.[3]
Olanzapine Radial Arm MazeMouse (MK-801-induced deficit)Potently reversed working memory errors.0.4, 0.8, and 1.25 mg/kg, i.p.[4][5]
Radial Arm MazeRat (Okadaic acid-induced deficit)Significantly attenuated spatial memory impairment.0.5 or 2 mg/kg/day, i.p.[6]
Clozapine Radial Arm MazeMouse (MK-801-induced deficit)Potently reversed working memory errors.0.5 and 1 mg/kg, i.p.[4]
Novel Object RecognitionRabbit (MK-801-induced deficit)Prevented deficits in the NOR task.0.2 mg/kg, s.c.[7]

Table 2: Effects on Sensorimotor Gating (Prepulse Inhibition - PPI)

CompoundAnimal ModelKey FindingsDosageCitation
EGIS-11150 Rat and Mouse (PCP-induced deficit)Restored PPI deficit.Rats: 0.1, 0.3, 1 mg/kg, i.p.; Mice: 0.01, 0.03, 0.1 mg/kg, i.p.[8]
Risperidone Rat (PCP-induced deficit)No significant effect on reversing PCP-induced deficit in this study.0.2 mg/kg, i.p.[9]
Clozapine RatLow doses had no effect on working memory.0.05–0.1 mg/kg, i.p.[10]

Mechanism of Action and Signaling Pathways

EGIS-11150's procognitive effects are believed to stem from its multi-target receptor engagement. The following diagrams illustrate the general signaling pathways associated with the primary receptors targeted by EGIS-11150.

EGIS_11150_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Antagonism cluster_5HT2A 5-HT2A Receptor Antagonism cluster_5HT7 5-HT7 Receptor Inverse Agonism cluster_D2 D2 Receptor Antagonism EGIS1 EGIS-11150 alpha1 α1-AR EGIS1->alpha1 Blocks Gq_a Gq alpha1->Gq_a PLC_a PLC Gq_a->PLC_a PIP2_a PIP2 PLC_a->PIP2_a Hydrolyzes IP3_a IP3 PIP2_a->IP3_a DAG_a DAG PIP2_a->DAG_a Ca_a Ca²⁺ Release IP3_a->Ca_a PKC_a PKC Activation DAG_a->PKC_a EGIS2 EGIS-11150 HT2A 5-HT2A-R EGIS2->HT2A Blocks Gq_h Gq HT2A->Gq_h PLC_h PLC Gq_h->PLC_h PIP2_h PIP2 PLC_h->PIP2_h Hydrolyzes IP3_h IP3 PIP2_h->IP3_h DAG_h DAG PIP2_h->DAG_h Ca_h Ca²⁺ Release IP3_h->Ca_h PKC_h PKC Activation DAG_h->PKC_h EGIS3 EGIS-11150 HT7 5-HT7-R EGIS3->HT7 Inhibits (Inverse Agonist) Gs_h Gs HT7->Gs_h AC_h Adenylyl Cyclase Gs_h->AC_h cAMP_h ↓ cAMP AC_h->cAMP_h EGIS4 EGIS-11150 D2 D2-R EGIS4->D2 Blocks Gi_d Gi D2->Gi_d AC_d Adenylyl Cyclase Gi_d->AC_d Inhibits cAMP_d ↓ cAMP AC_d->cAMP_d

Caption: General signaling pathways modulated by EGIS-11150.

Experimental Protocols

Detailed methodologies for the key behavioral tests cited in this guide are provided below. These protocols represent standard procedures and may have been adapted in the specific studies referenced.

Novel Object Recognition (NOR) Test

The NOR test is a widely used assay to evaluate recognition memory in rodents.

Novel_Object_Recognition_Workflow Habituation Habituation Phase: Animal explores an empty open field arena. Training Training Phase (T1): Animal is placed in the arena with two identical objects. Habituation->Training Retention Retention Interval: A specific delay period (e.g., 1 hour to 24 hours). Training->Retention Test Test Phase (T2): One of the familiar objects is replaced with a novel object. Retention->Test Measurement Measurement: Time spent exploring the novel vs. the familiar object is recorded. Test->Measurement Analysis Data Analysis: Discrimination Index (DI) is calculated. DI = (Time_novel - Time_familiar) / (Time_novel + Time_familiar) Measurement->Analysis

Caption: Experimental workflow for the Novel Object Recognition test.

Protocol Details:

  • Habituation: The animal is allowed to freely explore an empty, open-field arena for a set period to acclimate to the environment.

  • Training (Familiarization) Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a defined duration.

  • Retention Interval: The animal is returned to its home cage for a specific interval, which can be varied to test short-term or long-term memory.

  • Test Phase: One of the original objects is replaced with a novel object, and the animal is returned to the arena.

  • Data Collection: The time the animal spends actively exploring each object (sniffing, touching) is recorded.

  • Analysis: A discrimination index is calculated to quantify recognition memory. A higher discrimination index indicates better memory, as the animal spends more time exploring the novel object.

Radial Arm Maze (RAM) Test

The RAM test is used to assess spatial learning and working memory.

Radial_Arm_Maze_Workflow Habituation Habituation/Pre-training: Animal is familiarized with the maze, often with all arms baited. Training Training Phase: A subset of arms are baited with a food reward. Habituation->Training Trial Trial Execution: Animal is placed in the center and allowed to explore the arms to find the rewards. Training->Trial Measurement Measurement: - Working Memory Errors: Re-entry into an already visited baited arm. - Reference Memory Errors: Entry into an unbaited arm. Trial->Measurement Analysis Data Analysis: Number of errors and latency to complete the task are recorded and analyzed. Measurement->Analysis

Caption: Experimental workflow for the Radial Arm Maze test.

Protocol Details:

  • Apparatus: An elevated maze with multiple arms (typically 8) radiating from a central platform.

  • Habituation: Animals are accustomed to the maze, often with food rewards in all arms to encourage exploration.

  • Training: A specific subset of arms is consistently baited with a food reward. The animal must learn and remember which arms contain the reward.

  • Testing: The animal is placed on the central platform and allowed to freely explore the maze.

  • Data Collection: The sequence of arm entries is recorded.

    • Working memory errors are defined as re-entries into arms that have already been visited within a trial to retrieve a reward.

    • Reference memory errors are entries into arms that are never baited.

  • Analysis: The number of errors and the time taken to find all rewards are used as measures of spatial learning and memory.

Conclusion

EGIS-11150 demonstrates a promising preclinical profile as a procognitive agent. Its efficacy across multiple cognitive domains in rodent models, coupled with its unique receptor pharmacology, suggests it may offer advantages over existing atypical antipsychotics for treating cognitive impairment in schizophrenia. However, the lack of direct, head-to-head comparative studies with quantitative data necessitates further research. Future studies should aim to directly compare EGIS-11150 with other atypical antipsychotics under standardized experimental conditions to definitively establish its relative efficacy and therapeutic potential. The detailed experimental protocols and signaling pathway information provided in this guide are intended to facilitate the design and interpretation of such future investigations.

References

Head-to-Head Comparison: EGIS-11150 and Cariprazine in the Context of Schizophrenia Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two antipsychotic compounds, EGIS-11150 and cariprazine. The information is intended for researchers and professionals in the field of drug development and neuroscience, offering a detailed examination of their pharmacological profiles, preclinical efficacy, and the experimental methodologies used in their evaluation.

Executive Summary

EGIS-11150 and cariprazine both represent significant developments in the search for more effective treatments for schizophrenia, a complex disorder characterized by positive, negative, and cognitive symptoms. While both compounds interact with key neurotransmitter systems implicated in the pathophysiology of schizophrenia, they exhibit distinct pharmacological profiles that may translate to different therapeutic effects.

Cariprazine , an approved antipsychotic, is a potent dopamine D3 and D2 receptor partial agonist with a preference for the D3 receptor.[1][2][3][4][5][6][7] It also acts as a partial agonist at serotonin 5-HT1A receptors and an antagonist at 5-HT2A and 5-HT2B receptors.[3][6] This profile is thought to contribute to its efficacy against a broad spectrum of schizophrenia symptoms, including negative symptoms and cognitive deficits.[8]

EGIS-11150 , a preclinical candidate, displays a broader antagonist profile with high affinity for adrenergic α1 and α2c, and serotonin 5-HT2A and 5-HT7 receptors, and moderate affinity for dopamine D2 receptors.[9][10][11] Notably, it acts as a functional antagonist at most of these receptors, with the exception of the 5-HT7 receptor, where it exhibits inverse agonist activity.[9] Preclinical studies suggest EGIS-11150 has potential in treating both psychosis and the cognitive dysfunction associated with schizophrenia.[9][10]

This guide will delve into the quantitative data supporting these profiles, detail the experimental protocols for key preclinical assessments, and visualize the proposed mechanisms of action.

Pharmacological Profile: A Quantitative Comparison

The receptor binding affinities (Ki values) of EGIS-11150 and cariprazine highlight their distinct molecular targets. The following tables summarize the available quantitative data.

Table 1: Receptor Binding Affinities (Ki, nM) of EGIS-11150 and Cariprazine

Receptor TargetEGIS-11150 (Ki, nM)Cariprazine (Ki, nM)Functional Activity (EGIS-11150)Functional Activity (Cariprazine)
Dopamine Receptors
D2120[11]0.49 - 0.71[3][4]Antagonist[9]Partial Agonist[5][6][7]
D3-0.085 - 0.3[3][4]-Partial Agonist[5][6][7]
Serotonin Receptors
5-HT1A-1.4 - 2.6[3][4]-Partial Agonist[6]
5-HT2A3.1[11]18.8Antagonist[9]Antagonist[6]
5-HT2B-0.58 - 1.1[3]-Antagonist[6]
5-HT79[11]-Inverse Agonist[9]-
Adrenergic Receptors
α10.5[11]-Antagonist[9]-
α2c13[11]-Antagonist[9]-

Note: A lower Ki value indicates a higher binding affinity. Data for EGIS-11150 is from preclinical studies. Cariprazine data is from a combination of preclinical and clinical sources. "-" indicates data not available from the provided search results.

Preclinical Efficacy in Animal Models of Schizophrenia

Both compounds have been evaluated in established animal models that aim to replicate certain aspects of schizophrenia.

Table 2: Summary of Preclinical Efficacy

Animal ModelEGIS-11150Cariprazine
Phencyclidine (PCP)-Induced Hyperactivity Effective in reducing hypermotility[9]Effective in reducing hypermotility
Conditioned Avoidance Response (CAR) Effective in inhibiting conditioned avoidance[9]Effective in inhibiting conditioned avoidance
Prepulse Inhibition (PPI) Deficit Restores PCP-induced PPI deficit[9][12]Reverses drug-induced PPI deficits
Novel Object Recognition (NOR) Improves cognitive deficits[9]Shows pro-cognitive effects
Social Withdrawal/Interaction Predicts efficacy against negative symptoms[9]-

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this comparison.

Receptor Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound for specific neurotransmitter receptors.

General Protocol:

  • Membrane Preparation:

    • Cell lines stably expressing the receptor of interest (e.g., CHO or HEK293 cells) or native tissue from specific brain regions (e.g., rat striatum for D2 receptors) are homogenized in an appropriate buffer.

    • The homogenate is centrifuged to pellet the cell membranes containing the receptors. The pellet is washed and resuspended in an assay buffer.

  • Competitive Binding Assay:

    • A constant concentration of a radiolabeled ligand (a compound known to bind to the target receptor with high affinity and specificity) is incubated with the membrane preparation.

    • Increasing concentrations of the unlabeled test compound (EGIS-11150 or cariprazine) are added to compete with the radioligand for binding to the receptor.

    • Non-specific binding is determined by adding a high concentration of an unlabeled ligand that saturates all specific binding sites.

  • Incubation and Filtration:

    • The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. Unbound radioligand passes through the filter.

  • Quantification:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Phencyclidine (PCP)-Induced Hyperactivity

Objective: To assess the potential antipsychotic activity of a compound by its ability to reverse the hyperlocomotion induced by the NMDA receptor antagonist PCP, which mimics some of the positive symptoms of schizophrenia.

General Protocol:

  • Animals: Male mice or rats are typically used. They are habituated to the testing environment before the experiment.

  • Apparatus: An open-field arena equipped with infrared beams or a video tracking system to automatically record locomotor activity.

  • Procedure:

    • Animals are pre-treated with either the test compound (EGIS-11150 or cariprazine) or vehicle.

    • After a specific pre-treatment time, animals are administered PCP (e.g., 2 mg/kg, i.p. for rats) to induce hyperlocomotion.

    • Immediately after PCP injection, the animals are placed in the open-field arena, and their locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration (e.g., 60 minutes).

  • Data Analysis: The total locomotor activity is compared between the different treatment groups. A significant reduction in PCP-induced hyperactivity by the test compound is indicative of potential antipsychotic efficacy.

Conditioned Avoidance Response (CAR)

Objective: To evaluate the antipsychotic potential of a drug by its ability to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus. This test is considered to have high predictive validity for antipsychotic activity.[13]

General Protocol:

  • Animals: Rats are commonly used.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented.

  • Training:

    • The rat is placed in one compartment of the shuttle box.

    • The CS is presented for a short duration (e.g., 10 seconds).

    • If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the rat fails to move during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock is terminated when the rat escapes to the other compartment.

    • This procedure is repeated for a set number of trials.

  • Testing:

    • Once the rats are trained to a stable level of avoidance, they are treated with the test compound (EGIS-11150 or cariprazine) or vehicle.

    • The CAR test is then conducted again, and the number of avoidance and escape responses is recorded.

  • Data Analysis: A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.

Prepulse Inhibition (PPI) of the Acoustic Startle Reflex

Objective: To measure sensorimotor gating, a neural process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients.

General Protocol:

  • Animals: Mice or rats are used.

  • Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure:

    • The animal is placed in the startle chamber and allowed to acclimate.

    • The test consists of different trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong, startling acoustic stimulus (e.g., 120 dB) is presented.

      • Prepulse-alone trials: A weak, non-startling acoustic stimulus (e.g., 74-82 dB) is presented.

      • Prepulse-pulse trials: The weak prepulse is presented shortly (e.g., 100 ms) before the strong startle pulse.

      • No-stimulus trials: Only background noise is present.

    • The startle response (amplitude of the flinch) is measured for each trial.

  • Data Analysis:

    • PPI is calculated as the percentage reduction in the startle response in the prepulse-pulse trials compared to the pulse-alone trials: %PPI = [ (Startle on pulse-alone trials - Startle on prepulse-pulse trials) / Startle on pulse-alone trials ] x 100

    • The ability of a test compound to reverse a deficit in PPI (e.g., induced by PCP) is assessed.

Novel Object Recognition (NOR)

Objective: To assess cognitive function, specifically recognition memory, which is often impaired in schizophrenia. The test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[14][15][16]

General Protocol:

  • Animals: Rats or mice are used.

  • Apparatus: An open-field arena. A set of different objects that are similar in size but differ in shape and texture are required.

  • Habituation: The animals are allowed to freely explore the empty open-field arena for a period to reduce anxiety and familiarize them with the environment.

  • Training (Familiarization) Phase:

    • Two identical objects are placed in the arena.

    • The animal is placed in the arena and allowed to explore the objects for a set amount of time. The time spent exploring each object is recorded.

  • Retention Interval: The animal is returned to its home cage for a specific period (e.g., 1 hour to 24 hours).

  • Testing Phase:

    • One of the familiar objects is replaced with a novel object.

    • The animal is returned to the arena, and the time spent exploring the familiar and the novel object is recorded.

  • Data Analysis:

    • A discrimination index is calculated: Discrimination Index = (Time exploring novel object - Time exploring familiar object) / (Total exploration time)

    • A positive discrimination index indicates that the animal remembers the familiar object and prefers to explore the novel one. The ability of a test compound to improve performance in this task (e.g., after a cognitive deficit has been induced) is a measure of its pro-cognitive potential.

Signaling Pathways and Mechanisms of Action

The distinct receptor profiles of EGIS-11150 and cariprazine suggest they modulate key neurotransmitter pathways through different mechanisms.

EGIS_11150_Pathway cluster_EGIS11150 EGIS-11150 cluster_receptors Receptor Targets cluster_effects Downstream Effects EGIS11150 EGIS-11150 D2 D2 EGIS11150->D2 Antagonist HT2A 5-HT2A EGIS11150->HT2A Antagonist HT7 5-HT7 EGIS11150->HT7 Inverse Agonist Alpha1 α1 EGIS11150->Alpha1 Antagonist Alpha2c α2c EGIS11150->Alpha2c Antagonist Dopamine_Mod Dopamine Modulation D2->Dopamine_Mod Serotonin_Mod Serotonin Modulation HT2A->Serotonin_Mod HT7->Serotonin_Mod Adrenergic_Mod Adrenergic Modulation Alpha1->Adrenergic_Mod Alpha2c->Adrenergic_Mod Antipsychotic Antipsychotic Effects Dopamine_Mod->Antipsychotic Serotonin_Mod->Antipsychotic Pro_cognitive Pro-cognitive Effects Serotonin_Mod->Pro_cognitive Adrenergic_Mod->Antipsychotic

Caption: Proposed signaling pathway for EGIS-11150.

Cariprazine_Pathway cluster_Cariprazine Cariprazine cluster_receptors Receptor Targets cluster_effects Downstream Effects Cariprazine Cariprazine D3 D3 Cariprazine->D3 Partial Agonist (High Affinity) D2 D2 Cariprazine->D2 Partial Agonist HT1A 5-HT1A Cariprazine->HT1A Partial Agonist HT2A 5-HT2A Cariprazine->HT2A Antagonist HT2B 5-HT2B Cariprazine->HT2B Antagonist Dopamine_Mod Dopamine Modulation (Stabilization) D3->Dopamine_Mod D2->Dopamine_Mod Serotonin_Mod Serotonin Modulation HT1A->Serotonin_Mod HT2A->Serotonin_Mod HT2B->Serotonin_Mod Antipsychotic Antipsychotic Effects (Positive & Negative Symptoms) Dopamine_Mod->Antipsychotic Pro_cognitive Pro-cognitive Effects Dopamine_Mod->Pro_cognitive Serotonin_Mod->Pro_cognitive Antidepressant Antidepressant Effects Serotonin_Mod->Antidepressant

Caption: Proposed signaling pathway for cariprazine.

Discussion and Future Directions

This head-to-head comparison reveals that EGIS-11150 and cariprazine represent two distinct approaches to treating schizophrenia.

Cariprazine's profile as a D3-preferring D2/D3 partial agonist offers a mechanism for stabilizing dopaminergic neurotransmission, which is thought to be dysregulated in schizophrenia. Its partial agonism at 5-HT1A receptors may contribute to its effects on mood and cognition. The clinical success of cariprazine validates the therapeutic potential of this multifaceted mechanism.

EGIS-11150 , with its antagonist activity at a broader range of serotonergic and adrenergic receptors and more moderate D2 antagonism, presents an alternative strategy. The inverse agonism at 5-HT7 receptors is a particularly interesting feature that may contribute to its pro-cognitive effects observed in preclinical models.

Future research should focus on direct comparative studies of these two compounds in a wider range of preclinical models, particularly those assessing negative and cognitive symptoms. Investigating the downstream signaling cascades activated by each compound will provide a more nuanced understanding of their mechanisms of action. As EGIS-11150 is still in the preclinical stage, further studies are needed to determine its safety and efficacy in humans. The contrasting pharmacological profiles of EGIS-11150 and cariprazine offer valuable insights for the rational design of future antipsychotic drugs with improved efficacy and tolerability.

References

Comparative Efficacy of EGIS-11150 in Reversing PCP-Induced Deficits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in neuropsychopharmacology and drug development, this guide provides a comparative analysis of EGIS-11150's ability to counteract phencyclidine (PCP)-induced behavioral and cognitive deficits, a preclinical model relevant to schizophrenia. The guide examines the reproducibility of EGIS-11150's effects and contrasts its performance with established and newer atypical antipsychotics, supported by available experimental data.

Executive Summary

EGIS-11150 is an investigational antipsychotic agent with a unique receptor binding profile, demonstrating high affinity for various serotonin, dopamine, and adrenergic receptors. Preclinical studies consistently show its efficacy in mitigating PCP-induced deficits in animal models, spanning positive, negative, and cognitive symptom domains of schizophrenia. While direct reproducibility studies are not publicly available, the consistency of findings across different experimental paradigms suggests a reliable effect. This guide offers a detailed comparison of EGIS-11150 with other antipsychotics, highlighting its potential as a procognitive agent.

Compound Comparison: Receptor Binding Profiles and Efficacy in PCP Models

The following tables summarize the receptor binding affinities and the effective dose ranges of EGIS-11150 and comparator compounds in reversing PCP-induced deficits in key preclinical tests: the Novel Object Recognition (NOR) test for cognitive deficits and the Prepulse Inhibition (PPI) test for sensorimotor gating deficits.

Table 1: Receptor Binding Affinity (Ki, nM) of EGIS-11150 and Comparator Antipsychotics

ReceptorEGIS-11150RisperidoneClozapineCariprazineBrexpiprazoleLumateperone
Dopamine D2 120[1]3.51260.49 (high), 0.69 (low)0.332
Dopamine D3 -7.54340.0851.1-
Serotonin 5-HT1A -2702182.60.12-
Serotonin 5-HT2A 3.1[1]0.16161.90.470.54
Serotonin 5-HT7 9[1]3.6131113.7-
Adrenergic α1 0.5[1]1.17-3.8-
Adrenergic α2c 13[1]---0.59-

Table 2: Effective Doses in Reversing PCP-Induced Deficits

CompoundAnimal ModelTestPCP Dosing RegimenEffective Dose Range
EGIS-11150 RatPrepulse Inhibition2 mg/kg[2]0.1 - 1 mg/kg i.p.[2]
MousePrepulse Inhibition10 mg/kg[2]0.01 - 0.1 mg/kg i.p.[2]
RatNovel Object RecognitionSub-chronic0.01 - 0.3 mg/kg i.p.[3]
Risperidone RatNovel Object Recognition2 mg/kg, twice daily for 7 days0.2 mg/kg i.p.[4]
RatReversal Learning2 mg/kg, twice daily for 7 days0.16 mg/kg i.p.[1]
Clozapine RatNovel Object Recognition2 mg/kg, twice daily for 7 days1.0 - 5.0 mg/kg i.p.[4]
RatReversal Learning2 mg/kg, twice daily for 7 days5 mg/kg[5]
Cariprazine RatNovel Object Recognition2 mg/kg, twice daily for 7 days0.05 - 0.25 mg/kg p.o.[1]
Rat5-Choice Serial Reaction Time2 mg/kg, once daily for 5 days0.03 - 0.3 mg/kg p.o.[6]
Brexpiprazole MouseNovel Object Recognition10 mg/kg/day for 10 days0.3 - 3 mg/kg/day p.o.[7]
Lumateperone ---Data in PCP models not readily available

Note: i.p. = intraperitoneal; p.o. = oral administration. The efficacy of these compounds can vary based on the specific PCP dosing regimen and the behavioral test employed.

Experimental Protocols

PCP-Induced Prepulse Inhibition (PPI) Deficit

Objective: To assess sensorimotor gating, a process deficient in schizophrenia.

Animals: Male rats or mice.

Procedure:

  • Habituation: Animals are placed in a startle chamber for a 5-minute acclimation period with background white noise.

  • PCP Administration: PCP is administered at a dose of 2 mg/kg (rats) or 10 mg/kg (mice) intraperitoneally 30 minutes before testing.[2]

  • Test Compound Administration: EGIS-11150 or a comparator drug is administered at the desired dose and route, typically 30 minutes before the test session.[2]

  • PPI Session: The session consists of a series of trials:

    • Pulse Alone: A startling acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse + Pulse: A non-startling prepulse (e.g., 3-12 dB above background) precedes the startling pulse by a short interval (e.g., 100 ms).

    • No Stimulus: Background noise only.

  • Data Analysis: The startle response is measured via a motion sensor. PPI is calculated as the percentage reduction in the startle response in the prepulse + pulse trials compared to the pulse-alone trials.

PCP-Induced Novel Object Recognition (NOR) Deficit

Objective: To assess recognition memory, a cognitive domain impaired in schizophrenia.

Animals: Female hooded-Lister rats.[4]

Procedure:

  • PCP Administration (Sub-chronic): Rats receive PCP (e.g., 2 mg/kg, i.p.) or vehicle twice daily for 7 days, followed by a 7-day drug-free period.[4]

  • Habituation: Animals are habituated to the testing arena in the absence of objects.

  • Test Compound Administration: The test compound is administered 30 minutes prior to the acquisition trial.[4]

  • Acquisition Trial (T1): Each rat is placed in the arena with two identical objects and the time spent exploring each object is recorded for a set duration (e.g., 3 minutes).

  • Inter-Trial Interval (ITI): A delay of 1 minute is typically used.[4]

  • Retention Trial (T2): The rat is returned to the arena, where one of the familiar objects has been replaced with a novel object. The time spent exploring the novel and familiar objects is recorded.

  • Data Analysis: A discrimination index is calculated, representing the proportion of time spent exploring the novel object relative to the total exploration time. A higher index indicates better recognition memory.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the putative mechanism of action of EGIS-11150 and the experimental workflows for the key behavioral assays.

EGIS11150_Mechanism_of_Action cluster_PCP PCP-Induced Glutamate Hypofunction cluster_EGIS11150 EGIS-11150 Modulation cluster_Outcome Therapeutic Outcome PCP PCP NMDA_Receptor NMDA Receptor PCP->NMDA_Receptor Blocks Glutamate_Dysregulation Glutamate Dysregulation NMDA_Receptor->Glutamate_Dysregulation Leads to Normalization Normalization of Neuronal Activity Glutamate_Dysregulation->Normalization Modulated by EGIS11150 EGIS-11150 D2_Receptor D2 EGIS11150->D2_Receptor Antagonist HT2A_Receptor 5-HT2A EGIS11150->HT2A_Receptor Antagonist Alpha1_Receptor α1 EGIS11150->Alpha1_Receptor Antagonist HT7_Receptor 5-HT7 EGIS11150->HT7_Receptor Inverse Agonist D2_Receptor->Normalization HT2A_Receptor->Normalization Alpha1_Receptor->Normalization HT7_Receptor->Normalization Cognitive_Improvement Improved Cognition (NOR) Normalization->Cognitive_Improvement Gating_Improvement Improved Sensorimotor Gating (PPI) Normalization->Gating_Improvement

Caption: Putative mechanism of EGIS-11150 in PCP-induced deficits.

Experimental_Workflow cluster_PPI Prepulse Inhibition (PPI) Workflow cluster_NOR Novel Object Recognition (NOR) Workflow PPI_Acclimation Acclimation (5 min) PPI_PCP PCP Administration PPI_Acclimation->PPI_PCP PPI_Drug Test Compound Administration PPI_PCP->PPI_Drug PPI_Test PPI Test Session PPI_Drug->PPI_Test PPI_Analysis Data Analysis (% PPI) PPI_Test->PPI_Analysis NOR_PCP Sub-chronic PCP Administration (7 days) NOR_Washout Washout (7 days) NOR_PCP->NOR_Washout NOR_Habituation Habituation to Arena NOR_Washout->NOR_Habituation NOR_Drug Test Compound Administration NOR_Habituation->NOR_Drug NOR_T1 Acquisition Trial (T1) NOR_Drug->NOR_T1 NOR_ITI Inter-Trial Interval NOR_T1->NOR_ITI NOR_T2 Retention Trial (T2) NOR_ITI->NOR_T2 NOR_Analysis Data Analysis (Discrimination Index) NOR_T2->NOR_Analysis

Caption: Experimental workflows for PPI and NOR assays.

Discussion and Future Directions

The available preclinical data suggest that EGIS-11150 is a promising compound for the treatment of cognitive and sensorimotor gating deficits relevant to schizophrenia. Its efficacy at low doses in rodent models is noteworthy.[2][3] However, the lack of independent replication studies warrants further investigation to confirm the robustness of these findings.

Direct comparative studies under identical experimental conditions are needed to definitively establish the superiority of EGIS-11150 over other atypical antipsychotics. Future research should also explore the effects of EGIS-11150 on other PCP-induced deficits, such as those in social interaction and executive function, to provide a more comprehensive profile of its therapeutic potential. Furthermore, investigating the long-term effects and potential for tolerance development will be crucial for its clinical translation.

References

Cross-Validation of EGIS-11150's Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the preclinical efficacy of EGIS-11150, a novel antipsychotic agent with procognitive properties. The information presented is based on publicly available data. It is important to note that the majority of the current data on EGIS-11150 originates from studies conducted by or in affiliation with Egis Pharmaceuticals. Independent, multi-laboratory cross-validation of these findings is not yet widely available in the public domain. Therefore, the data herein should be interpreted as foundational and awaiting broader scientific confirmation.

Overview of EGIS-11150

EGIS-11150 is an atypical antipsychotic candidate that has demonstrated potential for treating both the positive and negative symptoms of schizophrenia, with a particularly noteworthy procognitive profile in preclinical models.[1] Its mechanism of action is distinguished by its multi-receptor affinity, acting as a functional antagonist at several adrenergic and serotonin receptors, and as an inverse agonist at the 5-HT₇ receptor.[1]

Comparative Receptor Binding Affinity

The following table summarizes the receptor binding affinities (Ki, in nM) of EGIS-11150 for key neurotransmitter receptors implicated in the pathophysiology of schizophrenia. Lower Ki values indicate higher binding affinity.

Receptor TargetEGIS-11150 (Ki, nM)Comparator Antipsychotics (Ki, nM) - Representative Values
Adrenergic α₁ 0.5Risperidone: ~1.6
Serotonin 5-HT₂ₐ 3.1Risperidone: ~0.16-0.5, Olanzapine: ~4, Clozapine: ~13
Serotonin 5-HT₇ 9.0 (Inverse Agonist)Lurasidone: ~0.5-2.0, Risperidone: ~4.2
Adrenergic α₂c 13Not a primary target for most atypical antipsychotics.
Dopamine D₂ 120Haloperidol: ~1, Risperidone: ~3-6, Olanzapine: ~11, Clozapine: ~125

Note: Comparator Ki values are approximate and can vary between studies and experimental conditions.

Preclinical Efficacy in Animal Models of Schizophrenia

EGIS-11150 has been evaluated in several rodent models designed to assess antipsychotic and procognitive activity. The following sections detail the methodologies of these key experiments and present the available comparative data.

Phencyclidine (PCP)-Induced Hyperactivity in Mice

This model is widely used to screen for potential antipsychotic activity, as PCP, an NMDA receptor antagonist, induces locomotor hyperactivity in rodents, mimicking some of the positive symptoms of schizophrenia.[2]

Experimental Protocol:

  • Animal Model: Male mice are typically used.

  • Habituation: Mice are habituated to the testing environment (e.g., an open-field arena) for a set period.

  • Drug Administration: EGIS-11150 or a comparator drug (e.g., haloperidol, olanzapine, clozapine) is administered intraperitoneally (i.p.) at various doses.[3] A vehicle control group is also included.

  • PCP Induction: After a predetermined pretreatment interval, mice are administered PCP (typically 0.3-10 mg/kg) to induce hyperlocomotion.[3]

  • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration using automated activity monitors.

  • Analysis: The ability of the test compound to attenuate PCP-induced hyperactivity is measured and compared to the vehicle and comparator groups.

Comparative Data Summary:

CompoundEfficacy in Reducing PCP-Induced HyperactivityNotes
EGIS-11150 EffectiveDemonstrated to reverse the effects of PCP.[4]
Haloperidol EffectiveBlocks PCP-induced hyperactivity at doses that also decrease spontaneous motor activity.[3]
Olanzapine EffectiveReverses PCP-induced hyperlocomotion at doses below those that suppress spontaneous activity.[3]
Clozapine EffectiveSimilar to olanzapine, effective at doses that do not cause sedation.[3][5]
Prepulse Inhibition (PPI) of the Acoustic Startle Response in Rodents

PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak prestimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[6] Antipsychotic drugs can often restore PPI deficits induced by agents like PCP.[7]

Experimental Protocol:

  • Animal Model: Rats or mice are used.

  • Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.

  • Drug Administration: EGIS-11150 or comparator drugs are administered prior to testing.

  • PPI Disruption: In some protocols, a PPI deficit is induced using PCP (e.g., 2 mg/kg in rats, 10 mg/kg in mice).[7]

  • Test Session: The session consists of various trial types presented in a pseudorandom order: pulse-alone trials, prepulse-plus-pulse trials, and no-stimulus trials.

  • Data Analysis: The percentage of PPI is calculated as: %PPI = 100 - [(startle amplitude on prepulse + pulse trial) / (startle amplitude on pulse-alone trial)] x 100.

Comparative Data Summary:

CompoundEfficacy in Restoring PCP-Induced PPI DeficitEffective Dose Range (i.p.)
EGIS-11150 EffectiveRats: 0.1, 0.3, and 1 mg/kg. Mice: 0.01, 0.03, and 0.1 mg/kg.[7]
Atypical Antipsychotics (General) Generally EffectiveConsidered a key feature of atypical antipsychotics.
Cognitive Enhancement in Rodent Models

The procognitive effects of EGIS-11150 have been assessed using tasks that measure learning and memory.

This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one, providing a measure of recognition memory.[4][8]

Experimental Protocol:

  • Animal Model: Typically rats.

  • Habituation: Rats are habituated to the testing arena.

  • Training (Sample) Phase: The rat is placed in the arena with two identical objects and the time spent exploring each is recorded.

  • Inter-Trial Interval (ITI): A delay is introduced (e.g., 24 hours) during which memory consolidation is assessed.

  • Testing (Choice) Phase: The rat is returned to the arena where one of the original objects has been replaced with a novel object. Exploration time for both objects is measured.

  • Analysis: A discrimination index is calculated to quantify memory: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

The RAM is used to evaluate spatial working and reference memory.[1][9][10]

Experimental Protocol:

  • Apparatus: A central platform with multiple arms radiating outwards, some of which are baited with a food reward.

  • Training: Rats are trained to locate the baited arms.

  • Testing: The rat is placed in the center of the maze and allowed to explore the arms.

  • Analysis: Errors are recorded, including working memory errors (re-entering a previously visited arm in the same trial) and reference memory errors (entering an arm that was never baited).

Comparative Data Summary for Cognitive Tests:

While specific quantitative comparisons from the same studies are limited, EGIS-11150 has been reported to have a robust procognitive profile in these and other cognitive tasks like passive-avoidance learning.[1]

Electrophysiological Studies

EGIS-11150 has been shown to have distinct effects on brain electrical activity, particularly in the hippocampus and prefrontal cortex, areas implicated in schizophrenia.

Experimental Approach:

  • In vivo electrophysiological recordings are conducted in anesthetized or awake rodents.[11][12][13]

  • Local Field Potentials (LFPs) and single-unit activity are recorded from the hippocampus and prefrontal cortex.

  • The effects of EGIS-11150 on baseline neuronal activity and in response to challenges (e.g., with ketamine or PCP) are measured.

Key Findings for EGIS-11150:

  • Enhances coherence between the hippocampus and prefrontal cortex.[4]

  • Increases the power of the theta band in the EEG spectrum at doses significantly lower than clozapine, olanzapine, and risperidone.[4]

  • Fully blocks the EEG effects of PCP and ketamine.[4]

  • Restores long-term potentiation (LTP) in the hippocampus-prefrontal cortex pathway, an effect only partially achieved by clozapine in the same study.[4][14]

Visualizations

Signaling Pathway of EGIS-11150

EGIS_11150_Signaling_Pathway cluster_receptors Receptor Targets cluster_effects Cellular Response cluster_outcomes Therapeutic Outcomes D2 D₂ Antipsychotic Antipsychotic Effects D2->Antipsychotic Alpha1 α₁ Alpha1->Antipsychotic Alpha2c α₂c HT2A 5-HT₂ₐ HT2A->Antipsychotic HT7 5-HT₇ Procognitive Procognitive Effects HT7->Procognitive EGIS11150 EGIS-11150 Antagonism Functional Antagonism EGIS11150->Antagonism InverseAgonism Inverse Agonism EGIS11150->InverseAgonism Antagonism->D2 Antagonism->Alpha1 Antagonism->Alpha2c Antagonism->HT2A InverseAgonism->HT7

Caption: Proposed signaling pathway for EGIS-11150's therapeutic effects.

Experimental Workflow for Preclinical Antipsychotic Screening

Preclinical_Workflow cluster_behavioral Behavioral Assays cluster_cognitive Cognitive Assays cluster_electrophysiology Electrophysiology PCP_Hyperactivity PCP-Induced Hyperactivity Data_Analysis Data Analysis and Comparison PCP_Hyperactivity->Data_Analysis PPI Prepulse Inhibition (PPI) PPI->Data_Analysis CAR Conditioned Avoidance Response CAR->Data_Analysis NOR Novel Object Recognition NOR->Data_Analysis RAM Radial Arm Maze RAM->Data_Analysis EEG EEG/LFP Recording (HPC-PFC Coherence) EEG->Data_Analysis LTP Long-Term Potentiation (LTP) LTP->Data_Analysis Animal_Model Rodent Models (Rat, Mouse) Drug_Admin Drug Administration (EGIS-11150 vs. Comparators) Animal_Model->Drug_Admin Drug_Admin->PCP_Hyperactivity Drug_Admin->PPI Drug_Admin->CAR Drug_Admin->NOR Drug_Admin->RAM Drug_Admin->EEG Drug_Admin->LTP

Caption: General workflow for preclinical evaluation of EGIS-11150.

Conclusion and Future Directions

The available preclinical data suggests that EGIS-11150 is a promising antipsychotic candidate with a unique receptor profile that may contribute to its procognitive effects. Its performance in animal models of psychosis and cognitive dysfunction appears to be comparable or, in some aspects of electrophysiological measures, potentially superior to established atypical antipsychotics.

However, the critical next step for validating these initial findings is independent replication of these studies by multiple, unaffiliated laboratories. The publication of detailed experimental protocols is essential to facilitate this cross-validation. Future research should also aim for head-to-head comparative studies with a wider range of second and third-generation antipsychotics, employing standardized behavioral and electrophysiological paradigms to allow for more direct and robust comparisons. Without such independent verification, the full potential and comparative efficacy of EGIS-11150 remain to be definitively established.

References

A Comparative Study of EGIS-11150's Receptor Pharmacology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor pharmacology of EGIS-11150, an investigational antipsychotic compound, with established atypical and typical antipsychotics. The data presented is compiled from preclinical studies to offer an objective overview of its performance and potential therapeutic profile.

EGIS-11150 is a novel antipsychotic agent with a distinct receptor binding profile that suggests potential efficacy for both psychotic and cognitive symptoms of schizophrenia.[1] Unlike many existing treatments, EGIS-11150 demonstrates a high affinity for a range of adrenergic and serotonergic receptors, with moderate affinity for dopamine D₂ receptors.[1] This multi-receptor interaction may underlie its unique therapeutic effects.

Comparative Receptor Binding Affinity

The binding affinity of a compound to its receptor is a critical determinant of its potency and potential for off-target effects. The following table summarizes the in vitro binding affinities (Ki, in nM) of EGIS-11150 and several comparator antipsychotics at key receptors implicated in the treatment of schizophrenia. Lower Ki values indicate higher binding affinity.

ReceptorEGIS-11150 (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Clozapine (Ki, nM)Haloperidol (Ki, nM)
Adrenergic α₁ 0.50.81976
Adrenergic α₂c 137.54 (α₂)-90 (α₂a)-
Serotonin 5-HT₂A 3.10.1645.436
Serotonin 5-HT₇ 9~50~106.3-
Dopamine D₂ 1203.13111601.55

Note: Data for comparator drugs are compiled from various sources and may show variability due to different experimental conditions. The Ki value for EGIS-11150 is from a single preclinical study.

Comparative Functional Activity

Functional assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. EGIS-11150 has been characterized as a functional antagonist at adrenergic α₁, α₂c, and 5-HT₂A receptors, and a moderate antagonist at D₂ receptors.[1] Notably, it acts as an inverse agonist at the 5-HT₇ receptor.[1]

The following table summarizes the available quantitative functional activity data (IC₅₀ or EC₅₀, in nM) for the comparator antipsychotics. IC₅₀ represents the concentration of a drug that is required for 50% inhibition in vitro, while EC₅₀ represents the concentration required to elicit a 50% maximal response.

ReceptorFunctional AssayRisperidone (IC₅₀/EC₅₀, nM)Olanzapine (IC₅₀/EC₅₀, nM)Clozapine (IC₅₀/EC₅₀, nM)Haloperidol (IC₅₀/EC₅₀, nM)
Serotonin 5-HT₂A Antagonism0.530-40--
Dopamine D₂ Antagonism0.89---
Serotonin 5-HT₇ Inverse Agonism--pIC₅₀: 7.47-7.69-

Quantitative functional activity data (IC₅₀/EC₅₀ values) for EGIS-11150 are not publicly available in the cited literature.

Experimental Protocols

The data presented in this guide are primarily derived from two key types of in vitro experiments: radioligand binding assays and functional assays.

Radioligand Binding Assays

These assays are used to determine the binding affinity of a compound to a specific receptor.

Objective: To quantify the affinity of a test compound (e.g., EGIS-11150) for a target receptor by measuring its ability to displace a radiolabeled ligand that is known to bind to that receptor.

General Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

  • Incubation: A fixed concentration of a high-affinity radioligand is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound.

  • Filtration: The incubation mixture is rapidly filtered to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counting: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with Receptors Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radiolabeled Ligand Radioligand->Incubation TestCompound Test Compound (e.g., EGIS-11150) TestCompound->Incubation Filtration Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Counting Scintillation Counting of Bound Radioactivity Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Workflow for a competitive radioligand binding assay.
Functional Assays

Functional assays are employed to determine the biological effect of a compound on its target receptor.

For many of the receptors targeted by EGIS-11150, functional activity can be assessed by measuring changes in the levels of intracellular second messengers, such as cyclic AMP (cAMP) or calcium (Ca²⁺).

General Methodology for a cAMP Assay (for Gs or Gi-coupled receptors like 5-HT₇):

  • Cell Culture: Cells stably expressing the receptor of interest are cultured.

  • Compound Incubation:

    • Antagonism: Cells are pre-incubated with varying concentrations of the test compound before being stimulated with a known agonist.

    • Inverse Agonism: Cells are incubated with varying concentrations of the test compound alone to measure a decrease in basal signaling activity.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is quantified using methods like ELISA or TR-FRET.

  • Data Analysis: Dose-response curves are generated to determine the IC₅₀ (for antagonists) or EC₅₀ (for inverse agonists).

cAMP_Assay cluster_pathway 5-HT₇ Receptor Signaling Pathway cluster_workflow Experimental Workflow EGIS11150 EGIS-11150 (Inverse Agonist) Receptor 5-HT₇ Receptor EGIS11150->Receptor Binds to receptor G_Protein Gs Protein Receptor->G_Protein Inhibits activation AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Cells Cells Expressing 5-HT₇ Receptors Incubate Incubate with EGIS-11150 Cells->Incubate Lysis Cell Lysis Incubate->Lysis Measure_cAMP Measure cAMP Levels Lysis->Measure_cAMP Analysis Data Analysis (EC50) Measure_cAMP->Analysis

Signaling pathway and workflow for a 5-HT₇ inverse agonist cAMP assay.

Conclusion

EGIS-11150 presents a unique pharmacological profile characterized by high affinity for adrenergic α₁ and serotonergic 5-HT₂A and 5-HT₇ receptors, and moderate affinity for dopamine D₂ receptors.[1] Its functional activity as an antagonist at several of these receptors, and notably as an inverse agonist at the 5-HT₇ receptor, distinguishes it from many currently available antipsychotics.[1] This profile suggests a potential for EGIS-11150 to not only manage psychosis but also to address the cognitive deficits associated with schizophrenia, a significant unmet need in current therapy. Further clinical investigation is required to fully elucidate the therapeutic potential of this compound.

References

Benchmarking EGIS-11150: A Comparative Analysis Against Next-Generation Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive, data-driven comparison of EGIS-11150, an investigational antipsychotic compound, against a panel of established next-generation antipsychotics, including Risperidone, Olanzapine, Aripiprazole, and Lurasidone. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of EGIS-11150's pharmacological profile and its potential positioning within the therapeutic landscape for psychotic disorders.

Executive Summary

EGIS-11150 is a novel antipsychotic agent with a distinct receptor binding profile that suggests potential for both antipsychotic efficacy and cognitive enhancement.[1] Preclinical studies indicate that EGIS-11150 exhibits high affinity for multiple serotonin and adrenergic receptor subtypes, with moderate affinity for the dopamine D2 receptor.[1] This profile distinguishes it from many currently marketed next-generation antipsychotics and warrants a detailed comparative analysis. This guide presents key preclinical data in a standardized format to allow for direct comparison of receptor affinities and functional activities. Detailed experimental protocols for key behavioral and in vitro assays are also provided to ensure transparency and reproducibility of the cited data.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of EGIS-11150 and selected next-generation antipsychotics for key receptors implicated in the treatment of psychosis. Lower Ki values indicate higher binding affinity.

ReceptorEGIS-11150 (Ki, nM)Risperidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)Lurasidone (Ki, nM)
Dopamine D21201.4 - 3.1311 - 310.340.994
Serotonin 5-HT2A3.10.1643.40.47
Serotonin 5-HT7942.2-High Affinity0.495
Adrenergic α10.50.81925.748
Adrenergic α2C13---10.8
Histamine H1-2.23725.1>1000
Muscarinic M1->10001.9>10,000>1000

Data compiled from multiple sources.[2][3][4][5][6][7][8][9][10][11][12] Note: Direct comparison of Ki values across different studies should be done with caution due to variations in experimental conditions.

Functional Activity Profile

DrugDopamine D2Serotonin 5-HT2ASerotonin 5-HT1ASerotonin 5-HT7
EGIS-11150 AntagonistAntagonist-Inverse Agonist
Risperidone AntagonistAntagonist--
Olanzapine AntagonistAntagonist--
Aripiprazole Partial AgonistAntagonistPartial Agonist-
Lurasidone AntagonistAntagonistPartial AgonistAntagonist

This table summarizes the primary functional activities at key receptors.[1][4][5]

Experimental Protocols

Receptor Binding Assays (Radioligand Displacement)

Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Radioligand Incubation: A fixed concentration of a radiolabeled ligand with known high affinity for the receptor is incubated with the membrane preparation.

  • Competitive Binding: Increasing concentrations of the unlabeled test compound (e.g., EGIS-11150 or a comparator drug) are added to compete with the radioligand for binding to the receptor.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[13]

Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

Objective: To assess the potential antipsychotic activity of a compound by its ability to attenuate PCP-induced hyperactivity, a model of psychosis-related symptoms.

Methodology:

  • Animals: Male Swiss Webster or similar strain mice are used.

  • Apparatus: Open-field arenas equipped with automated photobeam systems to measure locomotor activity.

  • Habituation: Mice are habituated to the test arenas for a set period (e.g., 30-60 minutes) on the day prior to testing.

  • Drug Administration:

    • The test compound (e.g., EGIS-11150) or vehicle is administered via an appropriate route (e.g., intraperitoneally, i.p.) at a specified pretreatment time (e.g., 30-60 minutes) before PCP administration.

    • PCP (e.g., 1-10 mg/kg, i.p.) or saline is administered.

  • Locomotor Activity Recording: Immediately after PCP or saline injection, mice are placed in the open-field arenas, and locomotor activity (e.g., distance traveled, beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).

  • Data Analysis: The total locomotor activity counts are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of the test compound on PCP-induced hyperlocomotion.[14][15]

Conditioned Avoidance Response (CAR) in Rats

Objective: To evaluate the antipsychotic potential of a compound by its ability to disrupt a learned avoidance response, a hallmark of clinically effective antipsychotics.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats are used.

  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. The two compartments are separated by a doorway, and a conditioned stimulus (CS), such as a light or a tone, is presented.

  • Training (Acquisition):

    • A trial begins with the presentation of the CS (e.g., for 10 seconds).

    • If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (an avoidance response).

    • If the rat fails to move during the CS, a mild footshock (the unconditioned stimulus, US) is delivered through the grid floor until the rat escapes to the other compartment (an escape response).

    • Multiple trials are conducted per session over several days until a stable baseline of avoidance responding is achieved.

  • Testing:

    • Once the avoidance response is acquired, the test compound or vehicle is administered at a specified time before the test session.

    • The number of avoidance and escape responses is recorded during the test session.

  • Data Analysis: A compound is considered to have antipsychotic-like activity if it selectively decreases the number of avoidance responses without significantly affecting the number of escape responses or causing motor impairment.[16]

Visualizations

Dopamine D2 Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 Receptor D2 Receptor Dopamine->D2 Receptor Binds Gαi/o Gαi/o D2 Receptor->Gαi/o Activates Adenylate Cyclase Adenylate Cyclase Gαi/o->Adenylate Cyclase Inhibits cAMP cAMP Adenylate Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Cellular Response Cellular Response PKA->Cellular Response Phosphorylates targets leading to EGIS-11150 EGIS-11150 EGIS-11150->D2 Receptor Antagonizes Serotonin 5-HT2A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin Serotonin 5-HT2A Receptor 5-HT2A Receptor Serotonin->5-HT2A Receptor Binds Gαq/11 Gαq/11 5-HT2A Receptor->Gαq/11 Activates PLC PLC Gαq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca2+ IP3->Ca2+ Increases intracellular PKC PKC DAG->PKC Activates Cellular Response Cellular Response Ca2+->Cellular Response PKC->Cellular Response EGIS-11150 EGIS-11150 EGIS-11150->5-HT2A Receptor Antagonizes Antipsychotic Drug Screening Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Behavioral Models Receptor Binding Assays Receptor Binding Assays Functional Assays Functional Assays Receptor Binding Assays->Functional Assays Secondary Screen Lead Compound Identification Lead Compound Identification Functional Assays->Lead Compound Identification Hit-to-Lead PCP-Induced Hyperlocomotion PCP-Induced Hyperlocomotion Prepulse Inhibition Prepulse Inhibition PCP-Induced Hyperlocomotion->Prepulse Inhibition Conditioned Avoidance Response Conditioned Avoidance Response Prepulse Inhibition->Conditioned Avoidance Response Novel Object Recognition Novel Object Recognition Conditioned Avoidance Response->Novel Object Recognition Cognitive Effects Preclinical Development Preclinical Development Novel Object Recognition->Preclinical Development Compound Library Compound Library Compound Library->Receptor Binding Assays Primary Screen Lead Compound Identification->PCP-Induced Hyperlocomotion Efficacy Testing Receptor Profile Relationship EGIS-11150 EGIS-11150 High 5-HT2A/D2 Ratio High 5-HT2A/D2 Ratio EGIS-11150->High 5-HT2A/D2 Ratio High 5-HT7 Affinity High 5-HT7 Affinity EGIS-11150->High 5-HT7 Affinity High α1 Affinity High α1 Affinity EGIS-11150->High α1 Affinity Risperidone Risperidone Risperidone->High 5-HT2A/D2 Ratio Multi-Receptor Antagonism Multi-Receptor Antagonism Risperidone->Multi-Receptor Antagonism Olanzapine Olanzapine Olanzapine->Multi-Receptor Antagonism Aripiprazole Aripiprazole D2 Partial Agonism D2 Partial Agonism Aripiprazole->D2 Partial Agonism Lurasidone Lurasidone Lurasidone->High 5-HT2A/D2 Ratio Lurasidone->High 5-HT7 Affinity

References

Safety Operating Guide

Navigating Chemical Disposal: A General Protocol for Products Labeled "11150"

Author: BenchChem Technical Support Team. Date: December 2025

It is important to note that a specific chemical substance identified as "EGIS 11150" could not be definitively located through available resources. The following information is a synthesized guide based on Safety Data Sheets (SDS) for various chemical products that share the numerical identifier "11150". Professionals should always consult the specific SDS for the product in use before undertaking any handling or disposal procedures.

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensure laboratory safety and environmental compliance. This guide provides essential, immediate safety and logistical information for the disposal of chemical products that may be identified by the code "11150".

Key Safety and Disposal Information Summary

The following table summarizes crucial safety and handling information derived from representative Safety Data Sheets for products labeled with "11150".

ParameterC&C BT1 Sulphamic Toilet Cleaner[1]SPI Supplies Division Product (EST Aegis)Vector Labs QBD-11150
Hazard Classification Skin Irritation (Category 2), Serious Eye Irritation (Category 2)[2]Flammable Liquid, Skin Irritation, Serious Eye Irritation, Toxic if Inhaled[3]Not a hazardous substance or mixture
Personal Protective Equipment (PPE) Eye protection (Safety glasses EN 166), Chemical resistant gloves (EN 374)[2]Protective gloves, protective clothing, eye protection, face protection[3]Safety eyewear, appropriate techniques to remove contaminated clothing
First-Aid: Skin Contact Wash with plenty of soap and water.[2]Take off immediately all contaminated clothing. Rinse skin with water.[3]N/A
First-Aid: Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do – continue rinsing.[3]Immediately flush eyes with plenty of water, occasionally lifting the upper and lower eyelids.
Spill Containment Soak up spills with inert solids, such as clay or diatomaceous earth.[2]Use only non-sparking tools. Take precautionary measures against static discharge.[3]No action shall be taken involving any personal risk or without suitable training. Evacuate surrounding areas.
Disposal Avoid release to the environment.[2]Dispose of content and/or container in accordance with local, regional, national, and/or international regulations.[3]Store in original container protected from direct sunlight in a dry, cool and well-ventilated area.

Detailed Experimental Protocol: General Chemical Disposal Procedure

The following is a generalized, step-by-step protocol for the proper disposal of a chemical agent, based on common best practices found in the reviewed Safety Data Sheets.

1. Pre-Disposal Assessment:

  • Consult the specific Safety Data Sheet (SDS) for the chemical product to understand its specific hazards and required disposal methods.
  • Ensure all necessary Personal Protective Equipment (PPE) is available and in good condition.
  • Verify that the designated waste container is appropriate for the chemical's properties (e.g., compatible material, properly labeled).

2. Personal Protective Equipment (PPE) Donning:

  • Wear appropriate chemical-resistant gloves (e.g., Nitrile rubber gloves).[2]
  • Wear safety glasses or goggles that comply with EN 166 standards.[2]
  • If specified in the SDS, wear additional protective clothing and respiratory protection.

3. Waste Collection:

  • Work in a well-ventilated area, such as a fume hood, to minimize inhalation exposure.
  • Carefully transfer the chemical waste into the designated, labeled waste container. Avoid splashing or creating aerosols.
  • For liquid waste, use a funnel to prevent spills.
  • For solid waste, use appropriate tools (e.g., spatula) to transfer the material.
  • Do not mix incompatible waste streams.

4. Container Sealing and Labeling:

  • Securely close the waste container.
  • Ensure the container is clearly labeled with the chemical name, concentration, and any relevant hazard warnings.

5. Decontamination:

  • Decontaminate any equipment used during the transfer process according to established laboratory procedures.
  • Wipe down the work area with an appropriate cleaning agent.
  • Properly dispose of any contaminated materials (e.g., paper towels) in the designated solid waste container.

6. Personal Decontamination:

  • Remove PPE in the correct order to avoid self-contamination.
  • Wash hands thoroughly with soap and water after handling the chemical and removing gloves.[2]

7. Waste Storage and Disposal:

  • Store the sealed waste container in a designated, secure waste accumulation area.
  • Follow institutional or local regulations for the final disposal of the chemical waste.[3] This may involve arranging for pickup by a certified hazardous waste disposal company.

Visualizing the Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of a chemical agent.

cluster_prep Preparation cluster_handling Handling & Collection cluster_post Post-Handling sds Consult SDS ppe Gather PPE sds->ppe container Prepare Waste Container ppe->container don_ppe Don PPE container->don_ppe transfer Transfer Waste don_ppe->transfer seal Seal & Label Container transfer->seal decon_equip Decontaminate Equipment seal->decon_equip decon_self Personal Decontamination decon_equip->decon_self store Store for Disposal decon_self->store

References

Personal protective equipment for handling EGIS 11150

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for EGIS-11150, a preclinical drug candidate, is not publicly available. The following guidance is based on best practices for handling potent, novel research compounds and should be supplemented with a formal risk assessment and, if possible, the official SDS from the supplier, Egis Pharmaceuticals PLC. EGIS-11150 is identified as a multi-receptor modulator intended for nervous system diseases, suggesting it is a biologically active and potentially potent compound.[1]

Researchers and drug development professionals must handle EGIS-11150 with a high degree of caution. Egis Pharmaceuticals PLC, the developer, notes the use of specialized infrastructure for "highly potent (HP) drug substances," which may include compounds like EGIS-11150.[2] This indicates that stringent containment and personal protective equipment (PPE) protocols are warranted.

Personal Protective Equipment (PPE) Recommendations

The selection of PPE depends on the specific laboratory operation being performed. The following table summarizes recommended PPE for various tasks involving EGIS-11150.

Task Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions of solid EGIS-11150 Safety glasses with side shields or chemical splash gogglesDouble-gloving with nitrile glovesDisposable lab coat with tight cuffsN95 or higher rated respirator (if not in a ventilated enclosure)
Handling solutions of EGIS-11150 Chemical splash gogglesNitrile glovesLab coatNot generally required if handled in a fume hood
Cell culture and in vitro assays Safety glasses with side shieldsNitrile glovesLab coatNot required
Animal dosing and handling (post-dosing) Safety glasses with side shieldsNitrile glovesLab coatDependent on route of administration and potential for aerosolization
Cleaning and decontamination Chemical splash gogglesHeavy-duty nitrile or neoprene glovesLab coat or chemical-resistant apronNot generally required

Experimental Protocols for PPE Usage

Donning (Putting On) PPE:

  • Hand Hygiene: Wash and dry hands thoroughly.

  • First Pair of Gloves: Don the first pair of nitrile gloves.

  • Lab Coat: Put on a clean, disposable lab coat, ensuring it is fully buttoned and the cuffs are snug.

  • Second Pair of Gloves: Don a second pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

  • Eye Protection: Put on safety glasses or chemical splash goggles.

  • Respiratory Protection (if required): Perform a fit check for the respirator before entering the work area.

Doffing (Taking Off) PPE:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the appropriate hazardous waste container.

  • Lab Coat: Unbutton the lab coat. Remove it by folding it in on itself, without touching the outer contaminated surface. Dispose of it in a designated waste bag.

  • Eye Protection: Remove eye protection by handling the earpieces or strap.

  • Inner Gloves: Remove the inner pair of gloves using the same peeling method as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal Plan:

All disposable PPE (gloves, lab coats) contaminated with EGIS-11150 should be considered hazardous chemical waste.

  • Segregation: Collect all contaminated solid waste in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Waste Stream: Do not mix this waste with general laboratory trash or biohazardous waste unless appropriate.

  • Disposal: Follow your institution's specific procedures for the disposal of chemical waste.

Visualizing Safety Workflows

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with EGIS-11150.

PPE_Selection_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_disposal Post-Experiment start Start: New Experiment with EGIS-11150 risk_assessment Conduct Risk Assessment start->risk_assessment is_solid Handling Solid Compound? risk_assessment->is_solid weighing Weighing/Aliquoting Solid is_solid->weighing Yes in_solution Handling Stock or Dilute Solution is_solid->in_solution No weigh_ppe Required PPE: - Double Nitrile Gloves - Disposable Lab Coat - Goggles - N95 Respirator (if not in enclosure) weighing->weigh_ppe in_hood Work in Chemical Fume Hood? in_solution->in_hood solution_ppe Required PPE: - Nitrile Gloves - Lab Coat - Safety Glasses/Goggles in_hood->solution_ppe No hood_ppe Standard Lab PPE: - Nitrile Gloves - Lab Coat - Safety Glasses in_hood->hood_ppe Yes decontaminate Decontaminate Work Area weigh_ppe->decontaminate solution_ppe->decontaminate hood_ppe->decontaminate dispose_waste Dispose of Contaminated PPE and Waste in Hazardous Waste Stream decontaminate->dispose_waste end End dispose_waste->end

Caption: PPE selection workflow for handling EGIS-11150.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
EGIS 11150
Reactant of Route 2
Reactant of Route 2
EGIS 11150

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。